2-Fluoro-4-iodo-5-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQWOUQJIZGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227516-18-8 | |
| Record name | 2-fluoro-4-iodo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-4-iodo-5-methoxypyridine: A Versatile Heterocyclic Building Block in Modern Synthesis
Abstract: This guide provides an in-depth technical overview of 2-Fluoro-4-iodo-5-methoxypyridine, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The unique arrangement of its functional groups—a fluorine atom susceptible to nucleophilic substitution, an iodine atom primed for cross-coupling reactions, and a methoxy group for electronic modulation—renders it a highly valuable scaffold. This document elucidates its core physicochemical properties, characteristic reactivity, spectroscopic signatures, and strategic applications, particularly in the synthesis of complex pharmaceutical and agrochemical targets. We will explore not just the "what" but the "why" behind its synthetic utility, offering field-proven insights into its application.
Molecular Overview and Physicochemical Properties
This compound (CAS No. 1227516-18-8) is a polysubstituted pyridine derivative that has gained traction as a versatile building block in organic synthesis.[1][2] Its structure is strategically functionalized to allow for sequential and regioselective modifications, a critical feature for the efficient construction of complex molecular architectures.
Chemical Structure and Identifiers
The molecule's power lies in the orthogonal reactivity of its key functional groups. The fluorine at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), while the iodine at the 4-position is an ideal handle for a wide array of metal-catalyzed cross-coupling reactions. The methoxy group at the 5-position electronically influences the pyridine ring, affecting the reactivity of the other sites and providing a potential point for metabolic interaction in drug candidates.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The physical and chemical properties of a synthetic building block are paramount for its practical application, influencing everything from reaction setup to purification and storage. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1227516-18-8 | [1][3][4][5] |
| Molecular Formula | C₆H₅FINO | [1][6] |
| Molecular Weight | 253.01 g/mol | [2][4][7] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white to light yellow solid | [8] |
| Purity | Typically ≥95% | [1] |
| SMILES | COC1=CN=C(F)C=C1I | [1][6] |
| InChIKey | ONSQWOUQJIZGEL-UHFFFAOYSA-N | [2][6] |
| Storage Conditions | Store at 2-8°C, protect from light | [8] |
Spectroscopic Characterization
While raw spectral data is available from suppliers, understanding the expected spectroscopic signature is crucial for reaction monitoring and quality control.[9]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. A singlet corresponding to the three protons of the methoxy group will be present in the upfield region (typically 3.8-4.0 ppm).
-
¹³C NMR: The carbon spectrum will display six signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbons attached to the electronegative fluorine, iodine, and oxygen atoms will show characteristic chemical shifts.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the compound's molecular weight, confirming its identity.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its capacity to undergo a variety of chemical transformations selectively at its different functionalized positions. This allows for a modular approach to building complex molecules.
Caption: Reactivity profile of this compound.
Metal-Catalyzed Cross-Coupling at the C4-Iodo Position
The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper). This enables a host of powerful bond-forming reactions. The iodine atom serves as a reliable reactive handle for building molecular complexity, a strategy frequently employed in medicinal chemistry.[10]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linkage in many bioactive molecules.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. The small, highly electronegative fluorine atom is an excellent leaving group in this context. This reactivity is a hallmark of many fluorinated heterocyclic compounds and is exploited to introduce a variety of nucleophiles.[11] Common nucleophiles include amines, thiols, and alcohols, allowing for the facile installation of diverse functional groups.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this building block, the following section provides a validated, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Protocol:
-
Reactor Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Rationale: A flame-dried, inert atmosphere-capable flask is essential to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxygen, which can lead to deactivation.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Rationale: The catalytic cycle of palladium involves low-valent species (Pd(0)) which are sensitive to oxidation. An inert atmosphere is critical for catalytic turnover and reaction efficiency.
-
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Rationale: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The catalyst is added last to minimize its exposure to air.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding the pure coupled product.
-
Applications in Research and Development
The unique substitution pattern of this compound makes it a high-value intermediate across several scientific domains.
Caption: Role of this compound in R&D workflows.
Pharmaceutical Scaffolding and Drug Discovery
Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals, with fluorine incorporation known to enhance metabolic stability, binding affinity, and bioavailability.[12] This building block provides a direct route to such structures. The related compound, 2-Fluoro-4-iodo-5-methylpyridine, is cited as an important intermediate for pharmaceuticals targeting neurological disorders.[13] Analogs are also key intermediates in the synthesis of compounds for a wide range of diseases.[14]
Radiochemistry and Molecular Imaging
The structure is highly amenable to the development of Positron Emission Tomography (PET) tracers. Similar molecules like 2-fluoro-5-iodopyridine are pivotal in this field.[10] The iodine atom can be used for the initial construction of a complex, biologically-targeted molecule. In a final step, the fluorine atom can be substituted with the positron-emitting isotope ¹⁸F, a common and efficient method for producing PET radiopharmaceuticals.[10]
Agrochemical and Materials Science
The pyridine core is a common feature in many agrochemicals. The related methyl analog of this compound is used in formulating more efficacious pesticides and herbicides.[13] In materials science, the ability to undergo polymerization or be grafted onto surfaces via its reactive handles makes it a candidate for the development of advanced polymers and coatings with specific chemical properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazards that users must be aware of.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 |
(Source:[8])
Handling Recommendations:
-
Always use in a well-ventilated area or a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid breathing dust, fumes, or vapors.[15]
-
Wash hands thoroughly after handling.[8]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is 2-8°C.[8]
-
Protect from light to prevent degradation.[8]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined points of reactivity offer a reliable and predictable platform for building complex molecules with applications ranging from life-saving pharmaceuticals to advanced materials. By understanding its fundamental properties, reactivity, and handling requirements, researchers and scientists can effectively leverage this powerful building block to accelerate innovation in their respective fields.
References
- 2-Fluoro-4-iodo-5-methylpyridine. IWK Health Centre. [Link]
- 2-Fluoro-4-iodo-5-methylpyridine.
- ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. [Link]
- This compound (C6H5FINO). PubChemLite. [Link]
- Preparation method of fluoropyridine compounds.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- FDA-Approved Fluorinated Heterocyclic Drugs
Sources
- 1. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1227516-18-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1227516-18-8 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H5FINO) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 1227516-18-8 [amp.chemicalbook.com]
- 9. This compound(1227516-18-8) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
Synthesis of 2-Fluoro-4-iodo-5-methoxypyridine: A Technical Guide for Advanced Chemical Synthesis
Abstract
2-Fluoro-4-iodo-5-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring fluoro, iodo, and methoxy groups, offers multiple points for diversification through modern cross-coupling methodologies. This guide provides a comprehensive, in-depth overview of a reliable and rational synthetic pathway to this valuable compound. We will explore the strategic considerations behind the chosen route, detailing the synthesis of the key 2-fluoro-5-methoxypyridine intermediate via a Balz-Schiemann reaction, followed by a highly regioselective electrophilic iodination. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles that ensure success.
Introduction and Strategic Overview
The incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern drug design. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the pyridine core is a prevalent motif in countless biologically active molecules.[1] The target molecule, this compound, serves as a versatile platform intermediate. The iodine atom, in particular, provides a reactive handle for introducing molecular complexity via reactions such as Suzuki, Stille, and Sonogashira couplings.
The primary challenge in synthesizing polysubstituted pyridines lies in controlling the regiochemistry of functionalization. The pyridine ring's electronics are perturbed by the nitrogen atom and further complicated by existing substituents. Our synthetic strategy is therefore predicated on a logical, stepwise introduction of the required functional groups, leveraging well-understood directing effects to achieve the desired isomer.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of this compound suggests a two-step approach. The carbon-iodine bond is an ideal candidate for the final disconnection, pointing to a late-stage iodination of a suitable precursor. This strategy is advantageous as electrophilic iodination methods for activated aromatic systems are well-established. The precursor, 2-fluoro-5-methoxypyridine, can in turn be disconnected at the carbon-fluorine bond, tracing back to the readily available 2-amino-5-methoxypyridine. The introduction of fluorine from an amino group is classically achieved via the Balz-Schiemann reaction.[2]
This forward synthetic plan is outlined below:
-
Step 1: Fluorodediazoniation. Conversion of 2-amino-5-methoxypyridine to 2-fluoro-5-methoxypyridine using the Balz-Schiemann reaction.
-
Step 2: Regioselective Iodination. Introduction of the iodine atom at the C-4 position of 2-fluoro-5-methoxypyridine via electrophilic aromatic substitution.
Synthesis of 2-Fluoro-5-methoxypyridine (Precursor)
Mechanistic Rationale: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a robust method for installing a fluorine atom onto an aromatic ring, starting from a primary amine.[2][3] The reaction proceeds in two stages:
-
Diazotization: The primary amine is treated with a nitrite source (e.g., NaNO₂) in the presence of tetrafluoroboric acid (HBF₄). This forms an aryl diazonium tetrafluoroborate salt, which is often stable enough to be isolated.
-
Thermal Decomposition: The isolated diazonium salt is gently heated, typically in an inert solvent or neat. This causes the extrusion of nitrogen gas (N₂) and boron trifluoride (BF₃), driven by the formation of these highly stable small molecules. A transient aryl cation is believed to form, which then abstracts a fluoride anion from the BF₄⁻ counterion to yield the desired aryl fluoride.[4]
This method is particularly effective for heteroaromatic amines and provides a reliable route to our key precursor.
Detailed Experimental Protocol
Safety Note: Tetrafluoroboric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-methoxypyridine (12.4 g, 100 mmol).
-
Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add tetrafluoroboric acid (48 wt% in H₂O, 44 g, 200 mmol) via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in deionized water (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between -5 °C and 0 °C. A precipitate of the diazonium salt should form.
-
Isolation of Intermediate: Stir the resulting slurry at 0 °C for an additional 30 minutes. Isolate the solid diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) and then with cold methanol (1 x 20 mL) to remove residual acid and impurities. Dry the salt under vacuum for 1-2 hours.
-
Decomposition: Place the dried diazonium salt into a 500 mL flask containing toluene (150 mL). Heat the mixture gently to 80-90 °C with stirring. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 2-fluoro-5-methoxypyridine as a clear oil.
| Parameter | Value |
| Starting Material | 2-amino-5-methoxypyridine |
| Key Reagents | HBF₄, NaNO₂ |
| Temperature | -5 °C (Diazotization), 90 °C (Decomposition) |
| Typical Yield | 60-70% |
| Purity | >98% (by GC/NMR) |
Regioselective Iodination of 2-Fluoro-5-methoxypyridine
Mechanistic Rationale: Directing Group Effects
The success of this synthesis hinges on the regioselective introduction of iodine onto the 2-fluoro-5-methoxypyridine ring. This is an electrophilic aromatic substitution reaction, and the outcome is governed by the electronic effects of the existing substituents.[5][6]
-
-OCH₃ Group (at C-5): The methoxy group is a powerful activating group. It donates electron density into the ring via a resonance effect (+M effect), increasing the ring's nucleophilicity. It is a strong ortho, para-director. The positions ortho to the methoxy group are C-4 and C-6. The para position is C-2, which is already substituted.
-
-F Group (at C-2): The fluorine atom exhibits a dual effect. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it can also donate a lone pair of electrons via resonance (+M effect), which directs substitution to the ortho and para positions.[7] Overall, halogens are considered deactivating ortho, para-directors.
When both groups are considered, the powerful activating and directing effect of the C-5 methoxy group dominates. It strongly enhances the electron density at the C-4 and C-6 positions, making them the most favorable sites for electrophilic attack. Of these two, the C-4 position is generally favored due to reduced steric hindrance compared to the C-6 position, which is flanked by the methoxy group.
For the iodinating agent, N-Iodosuccinimide (NIS) is an excellent choice. It is an easy-to-handle solid and its electrophilicity can be enhanced by a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA).[8][9] The acid protonates the succinimide carbonyl, making the iodine atom more electrophilic and accelerating the reaction under mild conditions.
Detailed Experimental Protocol
Safety Note: N-Iodosuccinimide is an oxidizing agent and an irritant. Trifluoroacetic acid is highly corrosive. Handle with appropriate PPE in a fume hood.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxypyridine (6.35 g, 50 mmol) in acetonitrile (50 mL).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 eq).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.38 mL, 5 mmol, 0.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, pour the reaction mixture into a 250 mL separatory funnel containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) to quench any unreacted NIS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 15-25% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
| Parameter | Value |
| Starting Material | 2-Fluoro-5-methoxypyridine |
| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purity | >99% (by HPLC/NMR) |
Conclusion
This guide outlines a logical and efficient two-step synthesis for the preparation of this compound. The strategy relies on the classic Balz-Schiemann reaction to install the fluorine substituent, followed by a highly regioselective iodination directed by the powerful activating effect of the methoxy group. The use of mild and readily available reagents like N-Iodosuccinimide makes this protocol robust, scalable, and suitable for widespread application in drug discovery and development laboratories. By understanding the underlying mechanistic principles, researchers can confidently execute and adapt this synthesis to produce this valuable heterocyclic building block in high yield and purity.
References
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Wikipedia. (2023). Balz–Schiemann reaction.
- Organic Chemistry Portal. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
- ACS Figshare. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2‑Fluoroalkyl Iodides.
- ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. [Link]
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- Wikipedia. (2023). Electrophilic aromatic directing groups.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- ResearchGate. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.
- Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.
- ResearchGate. (n.d.). Balz-Schiemann Reaction.
- RSC Publishing. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
- Chemsrc. (n.d.). 2-Amino-5-methoxypyridine.
- PubMed Central. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
- NIH. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- RSC Publishing. (1982). Novel regioselective iodination of estradiol, estriol, and estrone using iodine–copper(II) acetate.
- WIPO Patentscope. (n.d.). 116924975 Preparation method of 2-amino-5-fluoropyridine.
- MDPI. (2023).
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluoro-4-iodo-5-methoxypyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Fluoro-4-iodo-5-methoxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, safety and handling procedures, and its current and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 5-position. This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1227516-18-8 | [1] |
| Molecular Formula | C₆H₅FINO | [1] |
| Molecular Weight | 253.01 g/mol | [2] |
| Canonical SMILES | COC1=CN=C(F)C=C1I | [1] |
| InChI Key | ONSQWOUQJIZGEL-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol (predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of pyridine rings. A plausible and efficient synthetic route is outlined below, based on analogous transformations found in the literature. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Proposed Synthetic Pathway
The synthesis commences with a commercially available starting material, which is sequentially functionalized to introduce the desired substituents. A logical approach involves the introduction of the methoxy and fluoro groups, followed by a regioselective iodination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of a 2-Fluoro-5-methoxypyridine precursor
The initial step focuses on obtaining a pyridine ring with the fluoro and methoxy groups in the correct positions. This can often be achieved from a corresponding aminopyridine through a Balz-Schiemann reaction for fluorination, followed by methoxylation, or by starting with a pre-functionalized pyridine.
Step 2: Regioselective Iodination
The introduction of the iodine atom at the 4-position is a critical step. The directing effects of the existing fluorine and methoxy groups on the pyridine ring will influence the regioselectivity of the iodination. Electrophilic iodinating agents are employed for this transformation.
-
Reagents and Equipment:
-
2-Fluoro-5-methoxypyridine precursor
-
N-Iodosuccinimide (NIS) or Iodine monochloride (ICl)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-fluoro-5-methoxypyridine precursor in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the iodinating agent (e.g., NIS) portion-wise to the stirred solution. The choice of iodinating agent is crucial; NIS is often preferred for its milder nature and ease of handling.
-
Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Perform an aqueous work-up by extracting the product into an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The coupling patterns and chemical shifts will be indicative of the substitution pattern. A commercially available ¹H NMR spectrum confirms the structure.[3][4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of iodine being observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-F, C-O, and aromatic C-H bonds.
Safety and Handling
-
Potential Hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Sources
- 1. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound(1227516-18-8) 1H NMR [m.chemicalbook.com]
- 4. This compound(1227516-18-8)核磁图(1HNMR) [m.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Reactivity of 2-Fluoro-4-iodo-5-methoxypyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic design of molecular building blocks is paramount. This compound is a heterocyclic compound that has emerged as a scaffold of significant interest. Its utility stems from a carefully orchestrated arrangement of functional groups on the pyridine core, offering chemists a toolkit for selective, high-yield transformations. The presence of two distinct halogen atoms at electronically differentiated positions—a fluorine at C2 and an iodine at C4—provides orthogonal handles for sequential functionalization.
This guide provides an in-depth analysis of the reactivity of this compound. We will move beyond simple procedural descriptions to explore the underlying principles that govern its reaction pathways. By understanding the causality behind its regioselective reactivity, researchers can harness its full potential for the synthesis of complex, high-value molecules. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The fluorine and methoxy groups can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, into the final target compounds.[2][3]
Core Physicochemical & Safety Profile
A comprehensive understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1227516-18-8 | [4][5][6][7] |
| Molecular Formula | C₆H₅FINO | [8] |
| Molecular Weight | 253.01 g/mol | [8][9] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity | Typically ≥95-97% | [6][9] |
| Storage | 2-8°C, protect from light | [5] |
Safety & Handling
As with many halogenated heterocyclic compounds, appropriate safety protocols are essential.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[5][8]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Handling: Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames.[5][10][11]
-
Storage: Store in a cool, well-ventilated place, locked up, and with the container tightly closed.[5][10]
-
Reactivity Profile: A Tale of Two Halogens
The synthetic power of this compound lies in the differential reactivity of its C-F and C-I bonds. This allows for a regioselective approach to molecular construction, where one position can be modified while the other remains intact for a subsequent transformation.
Caption: Regioselective reactivity map of this compound.
The C4-Iodo Position: Gateway to Cross-Coupling
The carbon-iodine bond is the principal site for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it highly susceptible to oxidative addition by a Pd(0) catalyst, which is the first and often rate-determining step in these catalytic cycles.[12][13] This reactivity difference is the cornerstone of its use as a versatile building block.
This reaction is a robust method for forming carbon-carbon single bonds by coupling the pyridine scaffold with an organoboron reagent.[12][14]
-
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the C-I bond to Pd(0), transmetalation of the organic group from the boron reagent to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[12][15] A base is required to activate the boronic acid for transmetalation.[14]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Reagent Addition: Add a suitable base, typically 2M aqueous Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv), followed by an organic solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
This reaction is indispensable for the formation of C(sp²)-C(sp) bonds, linking the pyridine to a terminal alkyne.[16][17]
-
Mechanistic Rationale: The Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive for the transmetalation step.[16][17][18]
-
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[18]
-
Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv).[17][18]
-
Alkyne Addition: Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.2 equiv) dropwise.[18]
-
Reaction: Stir the reaction at room temperature or heat gently (40-65 °C) until completion, monitoring by TLC.[17]
-
Workup & Purification: Follow a standard aqueous workup and silica gel chromatography for purification, similar to the Suzuki protocol.
-
This powerful C-N bond-forming reaction couples the pyridine with a primary or secondary amine.[19][20]
-
Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex. The final C-N bond is formed via reductive elimination.[20][21] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing catalyst decomposition.[19][21]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Workup & Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. Purify via column chromatography.
-
The C2-Fluoro Position: Primed for Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond dominates cross-coupling chemistry, the C2-fluoro position is highly activated for nucleophilic aromatic substitution (SNAr).[22][23] This reactivity is driven by the strong electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[22] Fluorine is an excellent leaving group in SNAr reactions, in part due to its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic. Reactions of 2-fluoropyridines are often significantly faster than those of their 2-chloro counterparts.[24][25]
-
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). In the second step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.[22][24]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
-
Experimental Protocol: General SNAr
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or MeCN).
-
Reagent Addition: Add the nucleophile (e.g., an amine, sodium alkoxide, or sodium thiolate, 1.1-2.0 equiv). If the nucleophile is an amine, a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv) may be required to neutralize the HF generated.
-
Reaction: Stir the mixture at temperatures ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layer to remove the solvent and any salts.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
-
Conclusion: A Strategist's Molecule
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. The predictable and orthogonal reactivity of its iodo and fluoro substituents allows for the rational, stepwise construction of highly functionalized pyridine derivatives. The C4-iodo position serves as a reliable anchor for introducing molecular complexity via robust palladium-catalyzed cross-coupling reactions, while the C2-fluoro position offers a distinct pathway for SNAr chemistry. This dual-reactivity profile, combined with the modulating effects of the methoxy group, secures its place as a high-value building block for researchers and scientists in the ongoing quest for novel therapeutics and advanced materials.
References
- 2-Fluoro-4-iodo-5-methylpyridine - IWK Health Centre. (URL: )
- 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7 | Chemsrc. (URL: )
- This compound | CymitQuimica. (URL: )
- 2-Fluoro-4-methoxypyridine - CymitQuimica. (URL: )
- 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem. (URL: [Link])
- 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem. (URL: [Link])
- SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine. (URL: )
- ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE - Organic Syntheses. (URL: [Link])
- Buchwald–Hartwig amin
- The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. (URL: )
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans - Benchchem. (URL: )
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: )
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development - Benchchem. (URL: )
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
- nucleophilic aromatic substitutions - YouTube. (URL: [Link])
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF - ResearchG
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (URL: )
- Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
- 2-fluoro-4-iodo-6-methoxypyridine (C6H5FINO) - PubChemLite. (URL: [Link])
- This compound (C6H5FINO) - PubChemLite. (URL: [Link])
- The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. (URL: )
Sources
- 1. CAS 884495-13-0: 5-Fluoro-4-iodo-2-methoxypyridine [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1227516-18-8 [chemicalbook.com]
- 5. This compound | 1227516-18-8 [amp.chemicalbook.com]
- 6. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 7. This compound | 1227516-18-8 [amp.chemicalbook.com]
- 8. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
2-Fluoro-4-iodo-5-methoxypyridine molecular weight
An In-depth Technical Guide to 2-Fluoro-4-iodo-5-methoxypyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core physicochemical properties, discusses its synthetic utility, outlines key applications, and provides validated protocols for its handling and use in experimental settings.
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
The pyridine ring is a foundational scaffold in pharmaceutical development, present in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound (CAS: 1227516-18-8) represents a highly valuable, pre-functionalized building block. Its structure incorporates three key features that can be addressed with chemical orthogonality:
-
An iodo group at the C4 position, which serves as a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
A fluoro group at the C2 position, which can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity to biological targets through specific fluorine-protein interactions.[1] The C-F bond is generally stable, but the position is also activated for nucleophilic aromatic substitution (SNAr), particularly in the context of radiolabeling.[2][3]
-
A methoxy group at the C5 position, an electron-donating group that influences the electronic properties of the ring and can serve as a potential metabolic site or be demethylated to reveal a handle for further functionalization.
This unique combination of functionalities makes this compound an efficient starting material for building complex molecular architectures, reducing the number of synthetic steps required to reach diverse and novel chemical entities.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is critical for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FINO | [4][5] |
| Molecular Weight | 253.01 g/mol | [5][6] |
| CAS Number | 1227516-18-8 | [4][6][7] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=CN=C(F)C=C1I | [4] |
| Typical Purity | ≥95% - 97% | [4][6] |
| Physical Appearance | Typically an off-white to yellow solid | N/A |
Synthetic Utility and Core Reaction Pathways
The primary utility of this compound lies in its capacity to serve as a versatile intermediate in multi-step organic synthesis. The distinct reactivity of the iodo and fluoro substituents allows for a programmed, sequential approach to molecular elaboration.
The workflow demonstrates two non-interfering pathways. Pathway A leverages the C-I bond for metal-catalyzed cross-coupling, a robust and widely used method for scaffold decoration. Pathway B utilizes the activated C-F bond for nucleophilic substitution, which is particularly relevant for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging.[3]
Key Applications in Drug Discovery and Molecular Imaging
Scaffold for Medicinal Chemistry Programs
Fluorinated heterocyclic compounds are increasingly prevalent in modern pharmaceuticals.[1] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate bioavailability. This compound serves as an ideal starting point for generating libraries of compounds for screening. For instance, a Suzuki coupling reaction can introduce a diverse range of aryl or heteroaryl moieties at the C4 position, while the fluorine and methoxy groups provide handles for further optimization.
Precursor for PET Radiopharmaceuticals
PET imaging is a powerful non-invasive diagnostic tool that relies on the detection of positron-emitting radionuclides, with ¹⁸F being the most common. The development of novel PET tracers is critical for studying disease biology and for clinical diagnostics. Halogenated pyridines are pivotal precursors for these tracers.[3] The C4-iodo position allows for the construction of a complex targeting molecule, after which the C2-fluoro position can be used for the crucial, final-step introduction of the ¹⁸F isotope via nucleophilic substitution.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 5. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. arctomsci.com [arctomsci.com]
Introduction: The Strategic Importance of Substituted Pyridines
An In-depth Technical Guide to 2-Fluoro-4-iodo-5-methoxypyridine: A Multifunctional Building Block for Modern Chemistry
In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the pyridine scaffold is a recurring motif in a significant percentage of approved drugs and advanced materials.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and reactivity. This compound has emerged as a particularly valuable building block, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with high precision.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore the causality behind its synthetic utility, and detail its applications, particularly in the realms of medicinal chemistry and agrochemicals.[2] By understanding the interplay of its functional groups—the activating fluorine, the versatile iodine, and the modulating methoxy group—researchers can unlock its full potential for creating novel and impactful molecules.
Core Physicochemical and Structural Data
A precise understanding of a reagent's fundamental properties is the starting point for any successful synthetic campaign. The data below summarizes the key identifiers and characteristics of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1227516-18-8 | [3][4][5][6] |
| Molecular Formula | C₆H₅FINO | [6][7][8] |
| Molecular Weight | 253.01 g/mol | [3][6][8] |
| IUPAC Name | This compound | [6] |
| Typical Purity | ≥95% | [6] |
| SMILES | COC1=CN=C(F)C=C1I | [6][7] |
| InChI Key | ONSQWOUQJIZGEL-UHFFFAOYSA-N | [3][7] |
The Chemistry of a Multifunctional Building Block: A Tale of Three Groups
The synthetic power of this compound stems from the distinct and complementary roles of its three substituents on the pyridine core. The fluorine, iodine, and methoxy groups create a unique electronic and steric landscape, pre-ordaining specific sites for selective chemical transformations.
Electronic Landscape and Reactivity
-
The Activating Fluoro Group : The fluorine atom at the 2-position is highly electronegative. This property makes the C2 position electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reaction of a 2-fluoropyridine with a nucleophile is significantly faster—by a factor of over 300—than the corresponding reaction with a 2-chloropyridine.[9][10] This high reactivity allows for the efficient introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) under relatively mild conditions.
-
The Versatile Iodo Group : The iodine atom at the 4-position is an outstanding functional handle for transition-metal-catalyzed cross-coupling reactions . Its C-I bond is readily susceptible to oxidative addition by palladium, copper, and other metal catalysts. This enables the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methodologies like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. The iodine atom serves as a reliable linchpin for connecting the pyridine core to other molecular fragments.[11]
-
The Modulating Methoxy Group : The methoxy group at the 5-position influences the molecule's overall properties. It can enhance solubility in organic solvents and, within a larger target molecule, can affect conformation and metabolic stability.[1][12] While less reactive than the other two sites, it can be cleaved under strong acidic conditions to reveal a hydroxyl group, offering another potential point for late-stage functionalization.[13]
Plausible Synthetic Workflow
This proposed key step leverages the directing effects of the existing methoxy and fluoro groups to install the iodine at the C4 position. The choice of iodinating agent, such as N-Iodosuccinimide (NIS) or an Iodine/Iodic acid mixture, would be critical to optimize yield and minimize side reactions.
Applications in Drug Discovery and Agrochemicals
The unique trifunctional nature of this compound makes it a highly sought-after intermediate in several research and development sectors.
-
Pharmaceutical Development : This compound serves as a crucial intermediate in synthesizing various pharmaceuticals.[2] Its utility is particularly noted in developing new drugs for neurological disorders, oncology, and infectious diseases.[2] The fluorinated pyridine motif is prevalent in many FDA-approved drugs, where fluorine can enhance binding affinity, improve metabolic stability, or alter pKa.[14]
-
Radiopharmaceutical Synthesis : The 2-fluoro group is a prime target for introducing the positron-emitting isotope Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging.[11] A common strategy involves performing cross-coupling reactions at the iodine position to build the bulk of the molecule, followed by a late-stage nucleophilic [¹⁸F]-fluorination reaction.[11]
-
Agrochemicals : It is employed in formulating advanced agrochemicals, such as pesticides and herbicides, where the specific substitution pattern can lead to enhanced efficacy and target specificity, contributing to improved crop yields.[2]
-
Materials Science : The compound is also explored for its potential in creating specialized polymers and coatings that require specific chemical and physical properties.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of this compound, the following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This is a foundational C-C bond-forming reaction for which this building block is ideally suited.
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates. All work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Objective: To synthesize 2-Fluoro-5-methoxy-4-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to a small amount of anhydrous dioxane and swirl gently. Causality Note: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle.
-
Initiation: Add the catalyst slurry to the main reaction flask. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Causality Note: The aqueous base is crucial for the transmetalation step of the Suzuki catalytic cycle.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar compounds provides a strong basis for safe handling procedures.[15] Halogenated pyridines should be handled with care due to potential toxicity.
| Hazard Class | Precautionary Measures | Reference(s) |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [16][17][18] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin with soap and water after contact. | [16][17][18] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. In case of contact, rinse cautiously with water for several minutes. | [16][17][18] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area. | [15][16] |
| Chemical Stability | Stable under recommended storage conditions. Store in a dry, sealed container. | [15] |
| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [15] |
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategically designed building block that offers orthogonal reactivity at two key positions. The ability to selectively perform SNAr at the C2-fluoro position and cross-coupling at the C4-iodo position provides chemists with a powerful and flexible tool for constructing complex molecules. Its growing importance in medicinal chemistry, agrochemical synthesis, and materials science is a testament to its versatility. As the demand for novel, highly functionalized heterocyclic compounds continues to rise, the utility and application of this compound are poised to expand, solidifying its role as a cornerstone reagent in the modern synthetic chemist's toolbox.
References
- 2-Fluoro-4-iodo-5-methylpyridine - IWK Health Centre. [Link]
- MSDS of 2-fluoro-4-iodo-6-methoxypyridine. [Link]
- 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem. [Link]
- 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7 | Chemsrc. [Link]
- 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem. [Link]
- Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. [Link]
- This compound (C6H5FINO) - PubChemLite. [Link]
- 2-fluoro-4-iodo-6-methoxypyridine (C6H5FINO) - PubChemLite. [Link]
- Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- 5-Fluoro-4-iodo-2-methoxypyridine (1 x 5 g) - Reagentia. [Link]
- FDA-Approved Fluorinated Heterocyclic Drugs
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- 5-Fluoro-4-iodo-2-methoxypyridine (1 x 250 mg) - Reagentia. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. [Link]
- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. [Link]
- 5-Chloro-2-fluoro-4-iodopyridine | C5H2ClFIN | CID 21865336 - PubChem - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | 1227516-18-8 [chemicalbook.com]
- 6. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 7. PubChemLite - this compound (C6H5FINO) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 884495-13-0: 5-Fluoro-4-iodo-2-methoxypyridine [cymitquimica.com]
- 13. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. capotchem.cn [capotchem.cn]
- 16. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Discovery of Novel Fluorinated Pyridine Compounds
Abstract
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal, agrochemical, and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly improve the efficacy and pharmacokinetic profiles of bioactive molecules.[3][4][5] However, the synthesis of these valuable compounds is not trivial. The inherent electron-deficient nature of the pyridine ring poses significant challenges to classical fluorination methodologies. This guide provides an in-depth exploration of contemporary synthetic strategies for the discovery and synthesis of novel fluorinated pyridines. We will delve into the mechanistic rationale behind key reaction classes, including direct C-H fluorination, electrophilic and nucleophilic approaches, and ring construction using fluorinated building blocks. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities and leverage the opportunities within this vital area of fluorine chemistry.
The Imperative for Fluorinated Pyridines
The pyridine motif is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals.[3][6] When fluorine is introduced, its high electronegativity and small van der Waals radius can induce favorable conformational changes, block sites of metabolic oxidation, and modulate binding interactions with biological targets.[5] For example, fluorinated pyridines are key components in drugs for a range of therapeutic areas.[3][6] This has driven intense research into developing new, efficient, and regioselective methods for their synthesis.[2][5]
Core Synthetic Strategies and Mechanistic Insights
The direct fluorination of an unactivated pyridine ring is challenging. The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated under acidic conditions, further hindering reaction. Modern synthetic chemistry has overcome these hurdles through several innovative approaches.
Direct C-H Bond Fluorination: The Modern Frontier
Arguably the most efficient strategy, direct C–H fluorination obviates the need for pre-functionalization of the starting material.[7] A landmark development in this area is the use of silver(II) fluoride (AgF₂), a commercially available reagent that enables site-selective fluorination of pyridines and related diazines.[1][8][9]
Causality Behind the Method: This reaction was inspired by the classic Chichibabin amination, which proceeds via nucleophilic attack on the pyridine ring.[1][7] The AgF₂-mediated reaction, however, follows a unique pathway. Mechanistic studies suggest an initial coordination of the pyridine's nitrogen to the silver center, followed by a formal addition of Ag-F across the C=N bond.[7] This process delivers fluorine exclusively to the C2 position (ortho to the nitrogen), a position notoriously difficult to functionalize via other means.[1][7] The mild, ambient temperature conditions make this method highly attractive for late-stage functionalization of complex molecules.[1][10]
Caption: Proposed mechanism for AgF₂-mediated C-H fluorination of pyridine.
Electrophilic Fluorination
This approach utilizes reagents with an electron-deficient fluorine atom ("F+"), such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[11][12] Due to the electron-poor nature of the pyridine ring, this method is most effective on activated precursors rather than the parent heterocycle itself.
A successful strategy involves the electrophilic fluorination of 1,2-dihydropyridines, which are more electron-rich and reactive. The resulting 3-fluoro-3,6-dihydropyridines can then be easily aromatized by eliminating hydrogen fluoride, yielding the corresponding fluorinated pyridine.[13]
Caption: Workflow for pyridine synthesis via electrophilic fluorination of a dihydropyridine intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a classical and robust method for introducing fluorine. This approach requires a pyridine ring substituted with a good leaving group (e.g., -Cl, -NO₂) ortho or para to the nitrogen atom, which activates the ring for nucleophilic attack. The reaction, often called the "Halex" (halogen exchange) process, typically employs alkali metal fluorides like KF or CsF, often with a phase-transfer catalyst to improve solubility and reactivity.[12][14]
A powerful modern variant combines the C-H fluorination and SNAr reactions into a tandem, one-pot sequence.[10] First, a C-H bond adjacent to the nitrogen is converted to a C-F bond using AgF₂. The resulting 2-fluoropyridine is highly activated towards nucleophilic substitution. The fluoride can then be displaced by a wide range of nucleophiles (alkoxides, amines, thiols), enabling rapid diversification of the pyridine core from a common intermediate.[10] This strategy is exceptionally valuable for generating compound libraries for structure-activity relationship (SAR) studies.[10]
| Reagent Type | Examples | Typical Use Case | Advantages | Disadvantages |
| Nucleophilic | KF, CsF, TBAF[12][14] | Halogen exchange on activated (chloro/nitro)pyridines. | Cost-effective, scalable. | Requires pre-functionalized substrate with a good leaving group. |
| Electrophilic | Selectfluor®, NFSI[11][12] | Fluorination of electron-rich precursors (e.g., dihydropyridines).[13] | High functional group tolerance, stable reagents. | Ineffective on unactivated pyridine rings. |
| Direct C-H | AgF₂[1] | Late-stage C2-fluorination of diverse pyridines.[7][10] | Atom-economical, no pre-functionalization needed, high regioselectivity. | Stoichiometric use of silver reagent. |
Table 1: Comparison of Common Fluorination Strategies for Pyridine Synthesis.
Ring Synthesis from Fluorinated Building Blocks
An alternative to fluorinating a pre-formed ring is to construct the pyridine ring from acyclic precursors that already contain the desired fluorine or fluoroalkyl group. This is a powerful strategy for accessing substitution patterns that are difficult to obtain by other means.
For instance, trifluoromethylpyridines can be synthesized via the Bohlmann-Rahtz heteroannulation reaction, which condenses trifluoromethyl-α,β-ynones with β-enamino esters.[15] This method provides access to highly substituted trifluoromethylpyridine derivatives under mild conditions with high atom economy.[15] Similarly, other methods build the ring from trifluoromethyl-containing 1,3-dicarbonyl compounds.[15] These building-block approaches are fundamental to creating libraries of novel fluorinated heterocycles.[16][17]
Experimental Protocols: A Self-Validating System
The following protocol for the direct C-H fluorination of a substituted pyridine is adapted from validated literature procedures and serves as a reliable starting point for exploration.[1][18]
Protocol: Site-Selective C-H Fluorination of 3-Chloropyridine with AgF₂
Objective: To synthesize 2-fluoro-3-chloropyridine via direct C-H fluorination.
Materials:
-
3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol, 2.5 equiv)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stir plate and stir bar
-
Reaction vial (e.g., 20 mL scintillation vial)
Procedure:
-
Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (N₂ or Ar) as AgF₂ is sensitive to moisture. Add AgF₂ (365 mg, 2.5 mmol) to a dry 20 mL reaction vial inside a glovebox.
-
Reagent Addition: Add anhydrous acetonitrile (5.0 mL) to the vial. The mixture will form a dark brown/black suspension.
-
Substrate Addition: Add 3-chloropyridine (113.5 mg, 1.0 mmol) to the stirring suspension.
-
Reaction: Seal the vial and allow the reaction to stir vigorously at ambient temperature (approx. 20-25 °C). The reaction is typically complete within 1 hour.
-
Monitoring (Optional): The reaction can be monitored by taking a small aliquot, quenching it with a few drops of saturated aqueous NaHCO₃, extracting with ethyl acetate, and analyzing by GC-MS or ¹⁹F NMR.
-
Quenching: Upon completion, carefully remove the vial from the glovebox and quench the reaction by slowly adding the suspension to a stirred solution of saturated aqueous sodium bicarbonate (20 mL). Caution: Quenching can be exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 2-fluoro-3-chloropyridine.
Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F NMR) and mass spectrometry, comparing the data to literature values.
Conclusion and Future Outlook
The discovery of novel fluorinated pyridines continues to be a dynamic and impactful field. While significant progress has been made, particularly in direct C-H functionalization and catalytic methods, challenges remain.[9][19][20] Future research will likely focus on developing more sustainable and cost-effective catalytic systems, achieving even greater control over regioselectivity (especially at the C3 and C4 positions), and expanding the scope of asymmetric fluorination reactions.[11][21] The continued evolution of synthetic methodology will undoubtedly accelerate the discovery of next-generation pharmaceuticals, agrochemicals, and advanced materials built upon the fluorinated pyridine scaffold.
References
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.
- meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
- Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.
- New method for introducing fluorinated components into molecules. Universität Münster.
- Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Royal Society of Chemistry.
- Recent Advances on Fluorine Chemistry. MDPI.
- Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals.
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Preparation method of fluoropyridine compounds. Google Patents.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Preparation of (trifluoromethyl)pyridines. Google Patents.
- Recent Advances in C-H Fluorination. The Royal Society of Chemistry.
- Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. PubMed.
- Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry.
- Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable.
- Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.
- Preparation of (trifluoromethyl)pyridines. European Patent Office.
- Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. Journal of the American Chemical Society.
- Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.
Sources
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
- 19. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. New method for introducing fluorinated components into molecules [uni-muenster.de]
A Theoretical Chemist's Guide to 2-Fluoro-4-iodo-5-methoxypyridine: Unlocking Molecular Insights for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Fluoro-4-iodo-5-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. While experimental data on this specific molecule is limited, this document outlines a robust, field-proven protocol for predicting its structural, electronic, and reactive properties. To achieve this, we will draw methodological parallels from a detailed study on its close structural analog, 2-Fluoro-4-iodo-5-methylpyridine, demonstrating how computational techniques can elucidate molecular characteristics critical for rational drug design.[1][2]
The strategic placement of fluoro, iodo, and methoxy groups on the pyridine scaffold presents a unique combination of steric and electronic features. The fluorine atom can enhance binding affinity and metabolic stability, the iodine atom serves as a versatile handle for cross-coupling reactions, and the methoxy group can modulate solubility and receptor interactions. Understanding the interplay of these substituents through a theoretical lens is paramount for predicting the molecule's behavior and optimizing its potential as a pharmaceutical building block.
Part 1: The Computational Workflow: A Blueprint for Analysis
The foundation of a thorough theoretical study lies in a well-defined computational workflow. Density Functional Theory (DFT) is the method of choice for this class of molecule, offering a balance of accuracy and computational efficiency. The following workflow, successfully applied to the analogous methyl-substituted pyridine, provides a validated pathway for analysis.[1][2]
Caption: Relationship between HOMO, LUMO, and the energy gap that governs molecular reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to attack by electrophiles. In this compound, this is expected around the nitrogen atom and oxygen atom.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Represent areas of intermediate potential.
The MEP map is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. [1][2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge transfer. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), reveals the significance of hyperconjugation and intramolecular hydrogen bonding. For instance, an interaction between a lone pair on the nitrogen or oxygen atom and an antibonding orbital of a neighboring C-H bond would indicate a stabilizing charge delocalization effect. [1]
Part 4: Probing Biological Potential with Molecular Docking
A primary goal of theoretical studies in drug development is to predict how a molecule might interact with a biological target, such as a protein receptor. Molecular docking is a computational technique that places the molecule (the "ligand") into the binding site of a protein and scores the quality of the fit.
Experimental Protocol: Molecular Docking Simulation
-
Preparation of the Ligand: Use the DFT-optimized structure of this compound. Ensure correct protonation states and assign partial charges.
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign charges using a force field like AMBER or CHARMM.
-
Define the binding site, typically based on the location of a known inhibitor or an active site prediction algorithm.
-
-
Docking Simulation:
-
Use docking software such as AutoDock, Glide, or GOLD.
-
The program will generate a multitude of possible binding poses for the ligand within the receptor's active site.
-
-
Analysis and Scoring:
-
The software calculates a binding score (e.g., binding energy in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.
-
Visually inspect the top-ranked poses to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's amino acid residues.
-
The study on the methyl analog demonstrated its potential to dock with target proteins, confirming that this class of compounds can exhibit drug-like behavior. [1][2]A similar investigation for this compound would be a logical next step to assess its pharmaceutical potential.
Conclusion
This guide outlines a comprehensive, multi-faceted theoretical approach to characterizing this compound. By leveraging established Density Functional Theory methods and a structured analytical workflow, researchers can predict the molecule's geometry, vibrational signature, electronic properties, and reactivity. These computational insights provide a powerful, cost-effective means to understand the molecule's intrinsic characteristics and to rationally design future experiments. The methodologies detailed herein, validated through studies on closely related compounds, form a robust foundation for exploring the potential of this compound in the broader landscape of drug discovery and materials science.
References
- Selvakumari, S., et al. (2023). Vibrational spectroscopic, electronic influences, reactivity analysis and molecular docking studies of 2-Fluoro-4-iodo-5-methylpyridine. Spectroscopy Letters, 56(1).
- Taylor & Francis Online. (2022). Vibrational spectroscopic, electronic influences, reactivity analysis and molecular docking studies of 2-Fluoro-4-iodo-5-methylpyridine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Fluoro-4-iodo-6-methoxypyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-fluoro-4-iodo-6-methoxypyridine (C6H5FINO).
- Chambers, R. D., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic.
- PubChemLite. (n.d.). 2-fluoro-4-iodo-5-methylpyridine (C6H5FIN).
- Chemsrc. (2025). 2-Fluoro-4-iodo-5-methylpyridine.
- Ragan, J. A., et al. (2003). Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- ChemRxiv. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
- Khan, I., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.
Sources
An In-Depth Technical Guide to the Electronic Properties of Substituted Halopyridines
Abstract
Substituted halopyridines are a cornerstone of modern chemical science, underpinning advancements in pharmaceuticals, agrochemicals, and material science.[1] Their utility is profoundly dictated by the nuanced electronic landscape of the pyridine ring, which is modulated by the type, position, and number of halogen substituents. This guide provides a comprehensive exploration of these electronic properties. It delves into the fundamental principles of inductive and resonance effects, methods for their empirical determination and computational prediction, and the ultimate impact of these properties on chemical reactivity and molecular interactions, such as halogen bonding. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental insights.
Introduction: The Privileged Scaffold
The pyridine ring is a prevalent heterocyclic motif in a vast array of functional molecules, including over 95 FDA-approved pharmaceuticals.[1] Its nitrogen atom introduces a permanent dipole and a site of basicity, rendering the ring electron-deficient compared to benzene. The introduction of halogen atoms (F, Cl, Br, I) further perturbs this electronic environment, creating a rich design space for chemists.[2]
The electronic properties of a halopyridine dictate its:
-
Basicity (pKa): Influencing its physiological absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reactivity: Particularly towards nucleophilic aromatic substitution (SNAr), a key reaction in synthetic chemistry.[3]
-
Intermolecular Interactions: Governing phenomena like halogen bonding, which is increasingly exploited in drug design and crystal engineering.[4]
-
Pharmacokinetic Properties: Fluorine, for instance, can enhance metabolic stability and lipophilicity, improving drug efficacy.[5]
Understanding and controlling these electronic features is therefore paramount for rational molecular design.
Fundamental Electronic Effects in Halopyridines
The electronic influence of a halogen substituent on the pyridine ring is a complex interplay of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[6][7]
-
Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the ring through the sigma (σ) bond framework.[7] This effect deactivates the ring towards electrophilic attack and decreases the basicity of the pyridine nitrogen. The strength of the inductive effect follows electronegativity: F > Cl > Br > I.[8]
-
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the π-system of the pyridine ring.[6] This effect donates electron density to the ring, primarily at the ortho and para positions relative to the halogen. While halogens are generally considered deactivating, this resonance donation can influence regioselectivity in certain reactions.[8]
For halogens, the strong inductive withdrawal generally outweighs the weaker resonance donation, making them net deactivating groups.[9] However, the positional context within the electron-deficient pyridine ring creates a more intricate scenario than in substituted benzenes. The ring nitrogen itself acts as a strong electron-withdrawing group, particularly affecting the C-2 and C-4 positions.[10]
Diagram: Interplay of Electronic Effects
The following diagram illustrates how inductive and resonance effects operate for a halogen at the 4-position of a pyridine ring.
Caption: Logical relationship between a 4-halopyridine structure and its resulting electronic properties.
Quantifying Electronic Influence: Hammett Constants and pKa
To move from qualitative description to quantitative prediction, chemists rely on empirical parameters like Hammett constants (σ) and pKa values.
Hammett Substituent Constants (σ)
The Hammett equation is a cornerstone of physical organic chemistry, relating reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. While originally developed for benzene systems, the concept has been extended to heterocyclic systems like pyridine, using "aza replacement constants".[11] These constants quantify the total electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Theoretical calculations have been used to estimate Hammett σ-values for different positions in pyridine, showing satisfactory agreement with experimental data.[12]
| Position in Pyridine | Calculated σ-value[12] | Experimental σ-value[12] |
| 2-pyridyl | 0.88 | 0.74 - 0.92 |
| 3-pyridyl | 0.53 | 0.52 - 0.64 |
| 4-pyridyl | 1.10 | 0.59 - 0.76 |
Note: These values represent the effect of the pyridyl group itself as a substituent. The effect of a halogen on the pyridine ring is a separate consideration but follows the same principles.
Basicity and pKa Values
The pKa of a substituted pyridine is a direct and highly sensitive measure of the electron density at the ring nitrogen. Electron-withdrawing halogen substituents decrease the electron density on the nitrogen, making it a weaker base and thus lowering its pKa value.[13]
The position of the halogen has a profound impact on pKa. Halogens at the 2- and 4-positions exert a stronger electron-withdrawing effect on the nitrogen due to the combination of inductive and resonance effects, leading to a more significant decrease in pKa compared to substitution at the 3-position.
| Compound | pKa in Water[14] |
| Pyridine | 5.18 |
| 2-Chloropyridine | -0.14 |
| 3-Chloropyridine | 3.38 |
| 2-Bromopyridine | 0.12 |
| 3-Bromopyridine | 3.42 |
| 4-Aminopyridine | 10.36 |
| 3-Aminopyridine | 7.26 |
Note: The pKa values for aminopyridines are included for comparison to illustrate the effect of a strong electron-donating group.
Experimental Determination of Electronic Properties
Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa of a halopyridine. The self-validating nature of this protocol comes from rigorous calibration and the use of a standardized titrant.
Objective: To accurately measure the pKa of a substituted halopyridine in an aqueous solution.
Materials:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette (Class A)
-
100 mL beaker
-
Halopyridine sample (analytical grade)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
CO2-free deionized water
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Methodology:
-
Calibration: Calibrate the pH meter using the standard pH buffers. Ensure a linear response across the pH range of interest (slope > 98%).
-
Sample Preparation: Accurately weigh ~1 mmol of the halopyridine and dissolve it in 50 mL of CO2-free deionized water in the beaker. If solubility is low, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the vortex.
-
Titration:
-
Begin stirring at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant until the pH has dropped significantly past the equivalence point (a sharp change in pH).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Veq/2). At this point, [HA+] = [A], where A is the halopyridine.
-
Diagram: pKa Determination Workflow
Caption: Step-by-step workflow for the experimental determination of pKa via potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques provide a window into the electronic structure of molecules.
-
NMR Spectroscopy: The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment. Electron-withdrawing halogens cause a downfield shift (higher ppm) for adjacent nuclei.[15] For instance, protonation or quaternization of the pyridine nitrogen leads to a significant downfield shift for all ring protons due to the decreased electron density.[15] Complex spectra with overlapping signals, common in polysubstituted pyridines, can be resolved using 2D NMR techniques like COSY and HMBC.[16]
-
UV-Vis Spectroscopy: This technique probes electronic transitions, typically π→π* and n→π* transitions in pyridines.[17] The absorption maximum (λmax) is sensitive to substitution. The interaction of pyridine with acid sites, for example, can be monitored as it leads to characteristic changes in the UV-Vis spectrum, allowing for the differentiation of Brønsted and Lewis acid interactions.[18] Halogen substitution alters the energies of the molecular orbitals, leading to shifts in the absorption bands.
Impact on Reactivity and Molecular Interactions
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially when a good leaving group (like a halogen) is present at an activated position (C-2 or C-4).[19] Electron-withdrawing groups enhance the electrophilicity of the ring carbons, facilitating attack by a nucleophile.[20]
The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I.[21] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine polarizing the C-F bond, making the carbon atom more electrophilic.[21] 3-Halopyridines are generally unreactive towards SNAr because the negative charge in the intermediate cannot be delocalized onto the ring nitrogen.[19]
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base (e.g., the nitrogen of another pyridine molecule).[22] This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the C-X bond axis.[4]
The strength of the halogen bond donor increases with the polarizability and size of the halogen: I > Br > Cl.[23] Furthermore, placing electron-withdrawing groups on the pyridine ring enhances the σ-hole on the halogen, making it a stronger halogen bond donor.[23] This effect is particularly pronounced when the pyridine nitrogen is protonated or N-alkylated, which drastically increases the incidence and strength of halogen bonding.[23] These interactions are crucial for designing supramolecular assemblies and for the binding of drug molecules to protein targets.[4]
Computational Insights
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and rationalizing the electronic properties of halopyridines.
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecular surface, clearly showing the electron-rich region near the pyridine nitrogen and the electrophilic σ-hole on the halogen atom.
-
Orbital Analysis: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding chemical reactivity and spectroscopic properties.
-
pKa Prediction: DFT methods, combined with appropriate solvent models, can accurately predict the pKa values of substituted pyridines, aiding in the in silico design of molecules with desired acido-basic properties.[24]
-
Reaction Mechanisms: Computational studies can elucidate the transition states and intermediates of reactions like SNAr, providing insights into reactivity trends.[25]
Conclusion
The electronic properties of substituted halopyridines are a result of a delicate balance between the inductive and resonance effects of the halogen, the inherent electron deficiency of the pyridine ring, and the position of substitution. These properties can be quantified through empirical measurements like pKa and analyzed using spectroscopic and computational methods. A thorough understanding of this electronic landscape is not merely academic; it is a critical prerequisite for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials, enabling scientists to fine-tune molecular reactivity, basicity, and intermolecular interactions to achieve desired functions.
References
- The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC, NIH.
- Halogen-Bonded Supramolecular Assemblies Based on Phenylethynyl Pyridine Derivatives: Driving Crystal Packing through Systematic Chemical Modifications. ACS Publications.
- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B, RSC Publishing.
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. MDPI.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Various Sources.
- Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, ACS Publications.
- Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing.
- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Chemical Education Perspective.
- Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. PMC, NIH.
- Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. RSC Publishing.
- Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Hammett substituent constants: Topics by Science.gov. Science.gov.
- Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK.
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy.
- Substituent Effects. La Salle University.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube.
- Inductive Effects of Alkyl Groups. Chemistry LibreTexts.
- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, NIH.
- Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.
- 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate Table. Griffith University.
- The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Amazon S3.
- Electronic Effects in 4-Substituted Bis(imino)pyridines and the Corresponding Reduced Iron Compounds. Amanote Research.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu Press.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database.
- Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing.
- UV-spectrum of pyridine. ResearchGate.
- 1H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate.
- The UV-Vis absorption spectra of III in different solvents. ResearchGate.
- UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... ResearchGate.
- UV-Vis Spectrum of Pyridine. SIELC Technologies.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH.
- Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. PMC, NIH.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bcc.bas.bg [bcc.bas.bg]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-5-methoxypyridine
Introduction: Strategic Importance of 2-Fluoro-4-iodo-5-methoxypyridine
In the landscape of modern drug discovery and materials science, the synthesis of complex heteroaromatic structures is of paramount importance. This compound (CAS: 1227516-18-8) has emerged as a highly valuable and versatile building block.[1] Its utility stems from a unique trifecta of functional groups on the pyridine core:
-
Iodine at C4: The carbon-iodine bond serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. As an excellent leaving group, it facilitates efficient oxidative addition to the palladium(0) catalyst, often under milder conditions than the analogous bromides or chlorides.[2][3]
-
Fluorine at C2: The strongly electronegative fluorine atom modulates the electronic properties of the pyridine ring. It can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in pharmaceutical development.[4][5] Furthermore, its electron-withdrawing nature reduces the Lewis basicity of the pyridine nitrogen, which can mitigate catalyst inhibition that sometimes plagues reactions with nitrogen-containing heterocycles.[6]
-
Methoxy at C5: This electron-donating group can influence the overall electron density of the ring and provides an additional vector for potential future functionalization.[5]
This strategic arrangement of substituents makes this compound an indispensable intermediate for accessing novel molecular architectures in the synthesis of pharmaceuticals and agrochemicals.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Purpose Coupling with Pd(dppf)Cl₂
This protocol utilizes a common, air-stable, and broadly effective catalyst system suitable for a wide range of aryl and heteroaryl boronic acids. [8][9] Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [10]9. Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: High-Activity Coupling with a Buchwald Ligand
For more challenging or sterically hindered boronic acids, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended. [11] Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or CPME (Cyclopentyl methyl ether)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, combine this compound, the boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial tightly, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for the required duration (typically 4-24 hours).
-
Work-up and Purification: Follow steps 5-9 from Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Conditions
Achieving high yields in Suzuki-Miyaura couplings often requires screening several parameters. The choice of catalyst, base, and solvent can have a profound impact on the reaction outcome. Below is a representative table illustrating a potential screening strategy for a generic coupling partner.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 18 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 4 | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2) | Toluene | 110 | 8 | 95 |
| 5 | Pd(OAc)₂/XPhos (2/4) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 94 |
*Yields are hypothetical and for illustrative purposes only. Actual results will vary based on the specific boronic acid used.
References
- IWK Health Centre. 2-Fluoro-4-iodo-5-methylpyridine.
- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
- The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- RSC Publishing. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
- National Institutes of Health.
- PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]
- National Institutes of Health. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
- PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- Wikipedia. Suzuki reaction. [Link]
- University of Calgary PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
- Autech Industry Co.,Limited. Buying Guide: Sourcing 2-Fluoro-5-iodo-4-methylpyridine for Your Lab. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Autech Industry Co.,Limited. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Autech Industry Co.,Limited. The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. [Link]
- Organic Process Research & Development. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]
Sources
- 1. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-iodo-5-methoxypyridine as a Versatile Orthogonal Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic construction of complex molecular architectures with precision and efficiency is paramount. Heterocyclic scaffolds, particularly substituted pyridines, are ubiquitous in pharmaceuticals due to their ability to engage in critical biological interactions.[1][2] 2-Fluoro-4-iodo-5-methoxypyridine has emerged as a highly valuable and versatile building block for medicinal chemists. Its structure is uniquely engineered with two distinct and orthogonally reactive sites: a C4-iodide primed for transition-metal-catalyzed cross-coupling reactions and a C2-fluoride activated for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for selective, stepwise functionalization, enabling the rapid generation of diverse compound libraries from a single, advanced intermediate. This guide provides an in-depth exploration of the core reactivity principles of this compound, detailed experimental protocols for its key transformations, and strategic insights into its application for synthesizing complex molecules, particularly within the context of kinase inhibitor development.
Physicochemical Properties and Structural Attributes
A clear understanding of the fundamental properties of a building block is essential for its effective application in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 1227516-18-8 | [4][5] |
| Molecular Formula | C₆H₅FINO | [3][4] |
| Molecular Weight | 253.02 g/mol | [4] |
| Monoisotopic Mass | 252.93999 Da | [3] |
| Appearance | Off-white to pale yellow solid | |
| Purity | Typically ≥95% | [4] |
Core Reactivity Principle: Orthogonal Functionalization
The primary strategic advantage of this compound lies in the concept of orthogonal reactivity . The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds possess fundamentally different chemical reactivities, allowing for their selective manipulation under distinct reaction conditions.
-
C4-Iodo Position: The C-I bond is relatively weak and highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably Palladium(0). This makes it the primary site for a host of powerful C-C, C-N, and C-O bond-forming cross-coupling reactions.[6]
-
C2-Fluoro Position: The C-F bond is strong. However, its position alpha to the ring nitrogen in the electron-deficient pyridine system makes it highly activated towards nucleophilic attack.[7][8][9] Fluorine is an excellent leaving group in SNAr reactions, facilitating displacement by a wide range of nucleophiles.[10]
This differential reactivity enables a synthetic strategy where the C4 position is first elaborated via a robust cross-coupling reaction, followed by diversification at the C2 position via SNAr, or vice-versa, without cross-reactivity.
Application I: Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position
The C4-iodo group is the ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition allows these reactions to proceed under relatively mild conditions with high efficiency.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures. The reaction's tolerance of a wide range of functional groups makes it exceptionally powerful.[11]
Causality Behind Protocol Choices:
-
Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. For heteroaryl iodides, simple phosphine ligands are often sufficient, as the oxidative addition step is facile.[11]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from boron to palladium.[11] Carbonates are generally preferred for their compatibility with sensitive functional groups.
-
Solvent: A polar aprotic solvent system, often with water, such as 1,4-dioxane/water or DME/water, is used to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
-
Reaction:
-
Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
-
| Representative Boronic Acids |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| Pyrimidine-5-boronic acid |
| Thiophene-2-boronic acid |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl-alkynes, which are valuable precursors and common structural motifs in medicinal chemistry. The reaction typically employs both palladium and copper catalysts.[12] Copper-free variants exist but often require specialized ligands or conditions.[13][14]
Causality Behind Protocol Choices:
-
Catalysts: A Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which speeds up the transmetalation step.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid byproduct and as a solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to ensure solubility of all components.
Protocol 3.2: General Procedure for Sonogashira Coupling
-
Reagents & Setup:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Dissolve the solids in anhydrous, degassed THF (5 mL) and triethylamine (3 mL).
-
-
Reactant Addition:
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
-
Reaction:
-
Stir the mixture at room temperature for 6-18 hours. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over Na₂SO₄ and filter.
-
-
Purification:
-
Concentrate the filtrate and purify by flash column chromatography (hexanes/ethyl acetate) to obtain the coupled product.
-
| Representative Alkynes |
| Phenylacetylene |
| Ethynyltrimethylsilane |
| Propargyl alcohol |
| 1-Hexyne |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[15] The reaction couples an aryl halide with a primary or secondary amine.[16][17] Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18]
Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a sophisticated catalyst system. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is combined with a specialized ligand. Ligands like XPhos or RuPhos are designed to promote the challenging reductive elimination step that forms the C-N bond and to prevent catalyst decomposition.[19]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, forming the palladium-amido intermediate.[16][17]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Protocol 3.3: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Setup (in a glovebox):
-
To an oven-dried vial, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), a suitable ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (5 mL).
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours.
-
Monitor by LC-MS.
-
-
Workup:
-
Cool to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate and purify by flash column chromatography to yield the N-arylated product.
-
| Representative Amines |
| Morpholine |
| Aniline |
| Benzylamine |
| tert-Butyl carbamate |
Application II: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position
The C2-fluoro substituent is activated for displacement by the electron-withdrawing effect of the pyridine nitrogen.[9] This allows for the introduction of a variety of heteroatom nucleophiles under relatively mild conditions, a reaction that is often performed after the C4 position has been functionalized.[7][8]
Causality Behind Protocol Choices:
-
Nucleophile & Base: The reaction works well with O-, N-, and S-nucleophiles. A base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) is typically required to deprotonate the nucleophile, increasing its reactivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while leaving the nucleophile highly reactive.
-
Temperature: Gentle heating is often sufficient to drive the reaction to completion.
Protocol 4.1: General Procedure for SNAr with an Alcohol Nucleophile
-
Reagents & Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 mmol, 1.5 equiv) and anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 mmol, 1.6 equiv) portion-wise. Stir for 30 minutes at 0 °C to form the alkoxide.
-
-
Reactant Addition:
-
Add a solution of the C4-functionalized 2-fluoropyridine substrate (1.0 mmol, 1.0 equiv) in DMF (2 mL) dropwise.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-8 hours.
-
Monitor by TLC or LC-MS.
-
-
Workup:
-
Cool to 0 °C and carefully quench the reaction by the slow addition of water (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate and purify by flash column chromatography to yield the 2-alkoxy-pyridine product.
-
Synthetic Strategy: Sequential Functionalization Workflow
The true power of this compound is realized in multi-step syntheses. A common and logical strategy is to first perform the more robust and often higher-yielding palladium-catalyzed cross-coupling at the C4-iodo position, followed by the SNAr reaction at the C2-fluoro position for diversification.
This approach was instrumental in the synthesis of novel PI3K/mTOR dual inhibitors, where a sulfonamide was installed via C-N coupling and the rest of the scaffold was built out, demonstrating the utility of substituted methoxypyridines in kinase inhibitor design.[20] Similarly, various pyridine-based compounds have been developed as PIM-1 kinase inhibitors.[21] The strategic installation of different groups at the C2 and C4 positions allows for fine-tuning of interactions within the kinase active site, optimizing potency and selectivity.
Conclusion
This compound is a premier building block for medicinal chemistry, offering a pre-installed, orthogonally reactive framework. Its predictable and selective reactivity allows chemists to efficiently execute both robust C-C/C-N bond-forming cross-coupling reactions and versatile SNAr substitutions. This capability streamlines the synthesis of complex, highly decorated pyridine scaffolds, accelerating the discovery and optimization of novel therapeutic agents. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers looking to leverage the full synthetic potential of this powerful intermediate.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
- 2-Fluoro-4-iodo-5-methylpyridine - IWK Health Centre. (n.d.). IWK Health Centre.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11). American Chemical Society.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (n.d.).
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine - Benchchem. (n.d.). BenchChem.
- Buchwald–Hartwig amin
- 2-Fluoro-4-Iodopyridine - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). J&K Scientific.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- This compound (C6H5FINO) - PubChemLite. (n.d.). PubChem.
- This compound - Advanced ChemBlocks. (n.d.). AChemBlock.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. (2023, March 20).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
- This compound | 1227516-18-8 - ChemicalBook. (n.d.). ChemicalBook.
- The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Design, Synthesis and Biological Evaluation of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023, November 27).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C6H5FINO) [pubchemlite.lcsb.uni.lu]
- 4. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 5. This compound | 1227516-18-8 [amp.chemicalbook.com]
- 6. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Fluoro-4-iodo-5-methoxypyridine
Introduction: The Strategic Value of 2-Fluoro-4-iodo-5-methoxypyridine
This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from the differentiated reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarized than the carbon-fluorine bond, making it the primary and highly selective site for palladium-catalyzed cross-coupling reactions.[1] This predictable reactivity allows for the precise installation of a wide array of functional groups at the C-4 position while preserving the C-2 fluoro and C-5 methoxy substituents for subsequent transformations or for their influence on the molecule's physicochemical properties.
This guide provides detailed, field-proven protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the electrophilic partner. The methodologies are designed to be robust and adaptable, serving as a comprehensive starting point for researchers and drug development professionals.
Part 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, typically between an organoboron species and an organohalide.[2][3] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it a first-choice strategy for synthesizing biaryl and vinyl-substituted pyridine cores.
Causality and Mechanistic Insight
The catalytic cycle is a well-understood, three-stage process that underpins the reaction's success.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the weak C-I bond of this compound. This is the rate-determining step, and the high reactivity of the C-I bond (I > Br > OTf >> Cl) ensures this occurs under mild conditions.[1][3]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex transfers its organic group to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, the base (K₂CO₃ or Cs₂CO₃), and Pd(PPh₃)₄.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often effective for aryl iodides. For more challenging couplings, a catalyst with a specialized ligand like dppf may be beneficial. |
| Ligand | (if using Pd(OAc)₂) SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid. Cs₂CO₃ is more soluble and often gives better results.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is standard. The water is crucial for dissolving the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
| Equivalents | 1.2-1.5 equiv of boronic acid | A slight excess of the boronic acid is used to drive the reaction to completion and account for potential protodeboronation side reactions.[5] |
Part 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for forging a bond between a C(sp²) atom (from an aryl halide) and a C(sp) atom (from a terminal alkyne).[6][7] This reaction is exceptionally useful for synthesizing arylalkynes, which are versatile intermediates in organic synthesis and building blocks for functional materials.[8]
Causality and Mechanistic Insight
The Sonogashira reaction uniquely employs a dual-catalyst system, with distinct roles for palladium and copper.[6][9]
-
Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition into the C-I bond of the pyridine substrate.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.
The amine base is crucial; it not only serves as the solvent in many cases but also deprotonates the alkyne and neutralizes the HI byproduct formed during the reaction.[6]
Experimental Protocol: Sonogashira Coupling
This protocol provides a reliable method for coupling a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.3 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Optional co-solvent: THF or DMF, degassed
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the vessel and establish an inert atmosphere.
-
Add the degassed amine base (e.g., Et₃N) and any co-solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress. The formation of an ammonium salt precipitate (Et₃N·HI) is often observed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove solids, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be directly purified by column chromatography, or an aqueous workup can be performed if necessary.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precursor that is reduced in situ. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[6] |
| Base | Et₃N, DIPA | Acts as both a base to deprotonate the alkyne and often as the solvent. Must be anhydrous.[6] |
| Solvent | Amine (neat), THF, DMF | For less soluble substrates, a co-solvent like THF or DMF can be used in conjunction with the amine base. |
| Temperature | 25-60 °C | These reactions are often run at room temperature, demonstrating the high reactivity of the C-I bond.[6] |
Part 3: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals.[10][11] The reaction enables the coupling of an aryl halide with a primary or secondary amine, a transformation that was historically difficult to achieve with high generality and functional group tolerance.[12]
Causality and Mechanistic Insight
The success of the Buchwald-Hartwig amination relies on the use of bulky, electron-rich phosphine ligands. These ligands are critical for promoting the key steps of the catalytic cycle.[13][14]
-
Active Catalyst Formation: A Pd(II) or Pd(0) precatalyst and the phosphine ligand generate the active L-Pd(0) species in situ.
-
Oxidative Addition: The L-Pd(0) complex adds to the C-I bond of the pyridine substrate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the desired product and regenerating the L-Pd(0) catalyst. The steric bulk of the ligand facilitates this crucial step.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure using a modern, air-stable precatalyst system. All manipulations should be performed in a glovebox or using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-2.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Strong Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Glovebox or Schlenk line apparatus
Procedure:
-
Inside a glovebox: To a reaction vial, add the palladium precatalyst, the base, this compound, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Add the amine substrate. If the amine is a solid, add it with the other solids in step 1.
-
Seal the vial tightly. Remove it from the glovebox and place it in a preheated heating block.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Perform an aqueous workup as described in the Suzuki protocol.
-
Purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | XPhos Pd G3, RuPhos Pd G3 | Modern precatalysts are air-stable and highly active, simplifying reaction setup. The ligand is pre-complexed. |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl phosphine ligands essential for promoting the reductive elimination of a wide range of amines.[13] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is most common, but base-sensitive substrates may require weaker bases like K₃PO₄.[14] |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 80-120 °C | Higher temperatures are often needed to drive the reductive elimination step, particularly with less nucleophilic or sterically hindered amines. |
References
- Israeli Research Community Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2017). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- IWK Health Centre. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- Royal Society of Chemistry. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: The Strategic Role of 2-Fluoro-4-iodo-5-methoxypyridine in Modern Pharmaceutical Synthesis
Introduction: A Multifaceted Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics. 2-Fluoro-4-iodo-5-methoxypyridine has emerged as a highly valuable and versatile building block, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1] Its utility stems from a unique trifecta of functional groups on the pyridine core, each imparting distinct and advantageous properties for synthetic manipulation.
The pyridine ring itself is a privileged structure, prevalent in a multitude of biologically active compounds and approved drugs.[2][3] The strategic placement of substituents on this core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4] In this compound, the key features are:
-
The Iodo Group (at C4): The carbon-iodine bond serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions. The generally accepted order of halide reactivity in these transformations is I > Br > Cl, making the iodo-substituted position the primary site for facile C-C and C-N bond formation.[5] This allows for the introduction of diverse molecular fragments under relatively mild conditions.
-
The Fluoro Group (at C2): The presence of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] Its position on the pyridine ring also influences the electronic properties of the scaffold.
-
The Methoxy Group (at C5): This electron-donating group modulates the electronic nature of the pyridine ring and can influence the molecule's conformation, solubility, and potential for hydrogen bonding interactions.[6]
This unique combination makes this compound a sought-after intermediate in the synthesis of high-value compounds, including kinase inhibitors and novel agents targeting neurological disorders.[7]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory practice.
Compound Data
| Property | Value | Reference |
| CAS Number | 1227516-18-8 | [8][9] |
| Molecular Formula | C₆H₅FINO | [8][10] |
| Molecular Weight | 253.01 g/mol | [11][12] |
| IUPAC Name | This compound | [8][10] |
| Appearance | Off-white to light yellow solid | [13] |
| Storage | Store at 2-8°C, protect from light | [13] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[14][15]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid breathing dust, fumes, or vapors.[15]
-
Wash hands thoroughly after handling.[13]
-
Keep away from ignition sources and take precautionary measures against static discharge.[14][15]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[14][15]
-
Dispose of contents/container to an approved waste disposal plant.[15]
-
Experimental Workflows and Key Applications
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C4 position, paving the way for the synthesis of diverse molecular libraries.
Caption: Synthetic utility workflow of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures.[16][17] The protocol below is a general starting point for coupling this compound with a variety of boronic acids or esters.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[16]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[16][18]
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1 ratio) or toluene, via syringe. A typical reaction concentration is 0.1 M to 0.5 M with respect to the starting halide.[16][18]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[18]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-fluoro-5-methoxypyridine.[18]
Rationale for Components
-
Catalyst (Pd(dppf)Cl₂): A robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, facilitating the crucial oxidative addition step with the aryl iodide.
-
Base (K₂CO₃/K₃PO₄): Essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact yield and should be optimized.
-
Solvent (Dioxane/Water): The aqueous component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Dioxane is an excellent solvent for the organic components.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne, a transformation widely used in pharmaceutical synthesis.[19][20]
Step-by-Step Methodology
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of THF/TEA. Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by silica gel column chromatography to afford the 4-alkynyl-2-fluoro-5-methoxypyridine product.
Rationale for Components
-
Palladium Catalyst (Pd(PPh₃)₂Cl₂): Initiates the catalytic cycle via oxidative addition to the C-I bond.
-
Copper(I) Iodide (CuI): Acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the key transmetalation step to the palladium center.[19]
-
Base (Triethylamine): Serves as both the solvent and the base, neutralizing the HI generated during the reaction and facilitating the formation of the copper acetylide.[19]
Caption: Simplified Sonogashira catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful method for C-N bond formation that avoids the harsh conditions of older methods.[21][22]
Step-by-Step Methodology
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or LHMDS, 1.4 equiv).[23]
-
Reagent Addition: Add this compound (1.0 equiv) and a magnetic stir bar.
-
Solvent and Amine: Remove the vial from the glovebox. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the primary or secondary amine (1.2 equiv).[24]
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS until completion (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and dilute with ethyl acetate. Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Rationale for Components
-
Catalyst/Ligand System (Pd₂(dba)₃/XPhos): The choice of ligand is critical in Buchwald-Hartwig amination.[21] Bulky, electron-rich phosphine ligands like XPhos promote the key reductive elimination step, which is often the rate-limiting step, and stabilize the palladium center.[24][25]
-
Base (NaOt-Bu): A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[22][24]
-
Solvent (Toluene): An anhydrous, aprotic solvent is necessary to prevent quenching of the strong base and interference with the catalytic intermediates.
Caption: Simplified Buchwald-Hartwig amination cycle.
Summary
This compound is a powerful and versatile building block for pharmaceutical synthesis. Its well-differentiated reactive sites allow for selective and efficient functionalization via robust palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists to effectively leverage this reagent in the development of novel and complex molecular architectures for drug discovery.
References
- IWK Health Centre. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine.
- Chem-Impex. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine.
- CymitQuimica. (2024). 2-Fluoro-4-methoxypyridine Safety Data Sheet.
- ChemicalBook. (n.d.). This compound | 1227516-18-8.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-6-methoxypyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Fluoro-4-iodo-6-methoxypyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Advanced ChemBlocks. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(1227516-18-8).
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- LeadsTunnel. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Application Notes and Protocols.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- ResearchGate. (2025). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 9. This compound | 1227516-18-8 [amp.chemicalbook.com]
- 10. PubChemLite - this compound (C6H5FINO) [pubchemlite.lcsb.uni.lu]
- 11. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | 1227516-18-8 [amp.chemicalbook.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-4-iodo-5-methoxypyridine in Agrochemical Research
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Fluoro-4-iodo-5-methoxypyridine in Modern Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates a sophisticated approach to molecular design. Pyridine-based compounds have long been a cornerstone of this research, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1] Within this class, the strategic functionalization of the pyridine ring is paramount to achieving desired biological activity and optimizing physicochemical properties. This compound emerges as a highly versatile and valuable building block in this context. Its unique trifunctional substitution pattern offers a powerful platform for the synthesis of complex agrochemical candidates.
The presence of three distinct functional handles—a nucleophilically displaceable fluorine atom at the 2-position, an iodinated site at the 4-position prime for cross-coupling reactions, and a methoxy group at the 5-position influencing electronic properties and potential metabolic stability—provides chemists with a remarkable degree of control over molecular diversification. A closely related analog, 2-Fluoro-4-iodo-5-methylpyridine, is recognized for its role in enhancing the efficacy of pesticides and herbicides, underscoring the potential of this substitution pattern.[2] This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed protocols for its key transformations.
Core Applications in Agrochemical Synthesis
The utility of this compound as a synthetic intermediate is primarily centered on the selective reactivity of its fluorine and iodine substituents. The electron-withdrawing nature of the pyridine nitrogen, fluorine, and iodine atoms renders the C4 position susceptible to palladium-catalyzed cross-coupling reactions, while the C2 position is activated for nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The iodine atom at the C4 position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse structural motifs that are often crucial for biological activity.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl linkages.[3][4] In the context of agrochemical design, the introduction of a second aromatic or heteroaromatic ring can significantly impact a molecule's herbicidal, fungicidal, or insecticidal properties by influencing its binding affinity to target proteins, as well as its systemic and translocation properties within the plant.
Application Note: Suzuki-Miyaura Coupling
The introduction of an aryl or heteroaryl group at the C4-position of the 2-fluoro-5-methoxypyridine core can lead to the generation of novel picolinic acid herbicide analogues, such as those related to picloram, or other bioactive scaffolds.[5][6] The electronic nature of the boronic acid coupling partner can be varied to fine-tune the biological activity of the final product.
Protocol: Synthesis of 2-Fluoro-4-(4-methoxyphenyl)-5-methoxypyridine
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
| Reactant | Product | Catalyst | Base | Solvent | Typical Yield |
| This compound | 2-Fluoro-4-(4-methoxyphenyl)-5-methoxypyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water (4:1) | 85-95% |
| This compound | 2-Fluoro-5-methoxy-4-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water (2:1:1) | 80-90% |
The Sonogashira coupling reaction is a powerful tool for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] The introduction of an alkynyl group can significantly alter the shape and electronic properties of a molecule, which can be advantageous for discovering novel modes of action or improving potency.
Application Note: Sonogashira Coupling
Alkynyl-substituted pyridines are present in a number of biologically active compounds. This functional group can act as a rigid linker to other pharmacophores or interact with specific residues in a target enzyme. The Sonogashira coupling provides a direct route to these valuable intermediates.
Protocol: Synthesis of 2-Fluoro-5-methoxy-4-(phenylethynyl)pyridine
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and Et₃N.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant | Product | Catalyst System | Base | Solvent | Typical Yield |
| This compound | 2-Fluoro-5-methoxy-4-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80-92% |
| This compound | 2-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)-5-methoxypyridine | Pd(dppf)Cl₂ / CuI | DIPA | DMF | 75-88% |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the C2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[9][10] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which are common functional groups in agrochemicals.
Application Note: Nucleophilic Aromatic Substitution
The SNAr reaction is a key step in the synthesis of many agrochemicals. For example, the displacement of a 2-fluoro substituent with an amine can generate analogues of aminopyridine herbicides. The choice of nucleophile can be used to modulate the lipophilicity, hydrogen bonding potential, and metabolic stability of the resulting compound.
Protocol: Synthesis of 4-Iodo-5-methoxy-N-propylpyridin-2-amine
-
Materials:
-
This compound (1.0 eq)
-
n-Propylamine (3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a sealed tube, add this compound, n-propylamine, and K₂CO₃ in DMSO.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant | Product | Nucleophile | Base | Solvent | Typical Yield |
| This compound | 4-Iodo-5-methoxy-N-propylpyridin-2-amine | n-Propylamine | K₂CO₃ | DMSO | 70-85% |
| This compound | 4-Iodo-2,5-dimethoxypyridine | Sodium methoxide | - | Methanol | 85-95% |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Sonogashira coupling workflow.
Caption: Nucleophilic aromatic substitution (SNAr) workflow.
Structure-Activity Relationship (SAR) Insights
The strategic use of this compound allows for the systematic exploration of structure-activity relationships.
-
C4-Position: The introduction of various aryl, heteroaryl, and alkynyl groups at this position directly probes the binding pocket of the target enzyme or receptor. The size, electronics, and hydrogen bonding potential of the substituent can be systematically varied to optimize potency. For instance, in auxin mimic herbicides, the nature of the aromatic group at the 6-position (analogous to the 4-position in this scaffold) is critical for activity.
-
C2-Position: Modification at this position through SNAr can influence the overall physicochemical properties of the molecule. Introducing different nucleophiles can alter solubility, lipophilicity (LogP), and metabolic stability. For example, replacing the fluorine with a small amine can increase water solubility, while a larger, more lipophilic group can enhance membrane permeability.
-
Methoxy Group at C5: This group is not merely a passive substituent. Its electron-donating nature influences the reactivity of the pyridine ring. Furthermore, it can serve as a metabolic soft spot, potentially being demethylated in vivo. Understanding this can be crucial for designing pro-herbicides or for modulating the persistence of the compound in the environment.
Conclusion
This compound is a powerful and versatile building block for agrochemical research. Its trifunctional nature allows for the selective and sequential introduction of diverse chemical functionalities through well-established and robust synthetic methodologies. By leveraging the distinct reactivity of the iodo and fluoro substituents, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable intermediate in the discovery and development of the next generation of crop protection agents.
References
- Shroder, M. The Sonogashira Coupling.
- Torres-Ochoa, R. O., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(49), 29486-29490.
- Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Organic Chemistry Portal. Sonogashira Coupling.
- Groves, J. T. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(7), 1274-1284.
- Belecka, K., et al. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 48(46), 8618-8621.
- Khan Academy. (2019). Nucleophilic Aromatic Substitutions.
- Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-168.
- Zhang, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(82), 10696-10699.
- Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-168.
- Chemistry LibreTexts. (2021). Sonogashira Coupling.
- ResearchGate. Suzuki cross-coupling of arylboronic acids with compound 2.
- Gonda, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2977.
- Nasiri, F., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(35), 21498-21528.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and...
- Chemsrc. 2-Fluoro-4-iodo-5-methylpyridine.
- PubChemLite. 2-fluoro-4-iodo-6-methoxypyridine (C6H5FINO).
- IWK Health Centre. 2-Fluoro-4-iodo-5-methylpyridine.
- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875.
- Google Patents. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
- Li, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6599.
- PubChem. Picloram.
- IARC Publications. Picloram.
- Google Patents. CN104387637A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
- ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
- Food and Agriculture Organization of the United Nations. PICLORAM.
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- El-Emam, A. A., et al. (2014). Synthesis of novel fluoro analogues of MKC442 as microbicides. Archiv der Pharmazie, 347(8), 557-565.
- ResearchGate. Synthesis of 2'-Deoxy-2'-β-Fluoro-4'-Azido-5-Fluorouridine as a Potential Anti-HIV Agent.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Fluoro-4-iodo-5-methoxypyridine
Introduction: The Versatility of a Functionalized Pyridine Building Block
In the landscape of medicinal chemistry and materials science, functionalized heterocyclic scaffolds are of paramount importance. 2-Fluoro-4-iodo-5-methoxypyridine is a highly valuable building block, presenting multiple reaction sites for diversification. The pyridine core is a common motif in pharmaceuticals, and the specific substitution pattern of this molecule offers a unique combination of electronic and steric properties. The electron-withdrawing fluorine at the 2-position, the electron-donating methoxy group at the 5-position, and the versatile iodo group at the 4-position allow for a range of selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than carbon-fluorine or carbon-oxygen bonds, enabling chemoselective functionalization at the 4-position.
This guide provides detailed, field-proven insights and step-by-step protocols for several key palladium-catalyzed transformations utilizing this compound. The methodologies are designed to be robust and adaptable, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle, providing a powerful platform for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]
The generalized catalytic cycle, depicted below, forms the mechanistic basis for the protocols described in this document.
Caption: Generalized Palladium Catalytic Cycle.
The cycle is initiated by the oxidative addition of an organic halide (in our case, the C-I bond of this compound) to a Pd(0) complex. This is often the rate-determining step.[3] The resulting Pd(II) intermediate then undergoes transmetalation with a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[2] The choice of ligands (L), base, and solvent is critical for modulating the reactivity and stability of the palladium species throughout this cycle.[4]
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability and stability of its boronic acid and ester coupling partners.[5] For an electron-deficient substrate like a substituted pyridine, the choice of an electron-rich and sterically demanding phosphine ligand is crucial to promote the oxidative addition step and enhance catalyst turnover.[4][6]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is proposed. These ligands facilitate the oxidative addition of the C-I bond and promote the reductive elimination step.[7] For challenging couplings, pre-formed palladium-ligand complexes (precatalysts) can offer enhanced reactivity and reproducibility.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is essential. The base activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) complex.[5]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 253.01 | 253 mg | 1.0 | 1.0 |
| Aryl/Heteroarylboronic Acid | Varies | 1.2 mmol | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.53 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (253 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the vial with a septum-containing cap.
-
Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (10 mL) and then with brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is traditionally challenging.[8][9] The reaction is highly sensitive to the choice of ligand, base, and solvent. For a substrate like 2-fluoro-4-iodopyridine, selective amination at the 4-position is expected due to the higher reactivity of the C-I bond.[8] Microwave irradiation can significantly accelerate this reaction.[8]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bidentate phosphine ligand like BINAP has proven effective for the amination of 2-fluoro-4-iodopyridine.[8] Bidentate ligands are thought to prevent the formation of inactive palladium iodide dimers after oxidative addition, thus accelerating the reaction.[8]
-
Base: A mild base such as potassium carbonate (K₂CO₃) is sufficient, especially under microwave conditions.[8] This broadens the substrate scope to include base-sensitive functional groups. Stronger bases like sodium tert-butoxide are also commonly used in conventional heating protocols.[10]
-
Solvent: A polar aprotic solvent like DMF or 1,4-dioxane is suitable for this transformation, effectively solvating the reactants and catalyst complex.
Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination
Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles | Equivalents |
| This compound | 253.01 | 127 mg | 0.5 | 1.0 |
| Primary or Secondary Amine | Varies | 0.6 mmol | 0.6 | 1.2 |
| Pd(OAc)₂ | 224.50 | 5.6 mg | 0.025 | 0.05 |
| (±)-BINAP | 622.67 | 31 mg | 0.05 | 0.10 |
| K₂CO₃ | 138.21 | 242 mg | 1.75 | 3.5 |
| DMF (anhydrous) | 73.09 | 3 mL | - | - |
Step-by-Step Procedure:
-
To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (127 mg, 0.5 mmol), the amine (0.6 mmol), potassium carbonate (242 mg, 1.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and (±)-BINAP (31 mg, 0.05 mmol).
-
Add 3 mL of anhydrous DMF.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 140 °C for 20-30 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted aminopyridine.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming valuable arylalkyne structures.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts. The C-I bond is highly reactive in this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: A standard system consists of a palladium(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HI generated during the reaction and as the solvent or co-solvent.
-
Solvent: THF or DMF are common solvents that effectively dissolve the reactants and catalyst complexes.
Detailed Protocol: Sonogashira Coupling
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 253.01 | 253 mg | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.2 mmol | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL (303 mg) | 3.0 | 3.0 |
| THF (anhydrous) | 72.11 | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (253 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the 4-alkynylpyridine product.
Heck Reaction: Alkenylation of the Pyridine Core
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. The reaction requires a palladium catalyst and a base to regenerate the catalyst in the final step of the cycle.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective precatalyst. In many cases, especially with reactive iodides, the reaction can proceed without a phosphine ligand ("ligand-free"), although the addition of a ligand like PPh₃ or P(o-tol)₃ can improve yields and catalyst stability.
-
Base: An inorganic base like K₂CO₃ or a hindered organic base like triethylamine (Et₃N) is used to neutralize the HI formed and regenerate the Pd(0) catalyst.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to allow for the higher temperatures often required for Heck reactions.
Detailed Protocol: Heck Reaction
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 253.01 | 253 mg | 1.0 | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 0.21 mL (179 mg) | 1.4 | 1.4 |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 30.4 mg | 0.10 | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL (202 mg) | 2.0 | 2.0 |
| DMF (anhydrous) | 73.09 | 4 mL | - | - |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (253 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.10 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (4 mL), triethylamine (0.28 mL, 2.0 mmol), and the alkene (e.g., n-butyl acrylate, 0.21 mL, 1.4 mmol).
-
Seal the tube and heat in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Carbonylative Coupling: Introduction of a Carbonyl Moiety
Palladium-catalyzed carbonylative couplings introduce a carbonyl group (C=O) from carbon monoxide (CO) gas into an organic molecule. Aminocarbonylation, for example, reacts an aryl halide with CO and an amine to form an amide, providing a powerful method for building complex molecular scaffolds.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, often with a phosphine ligand like triphenylphosphine (PPh₃) or a bidentate ligand like dppf, is used. The ligand stabilizes the palladium center and influences the rate of CO insertion and reductive elimination.
-
CO Source: The reaction is conducted under an atmosphere of carbon monoxide gas. The pressure of CO can influence the reaction rate and selectivity.
-
Base: A non-nucleophilic organic base like DIPEA or Et₃N is typically used to trap the HX produced.
Detailed Protocol: Aminocarbonylation
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equivalents |
| This compound | 253.01 | 253 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 0.13 mL (131 mg) | 1.5 | 1.5 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| DIPEA | 129.24 | 0.52 mL (388 mg) | 3.0 | 3.0 |
| Toluene (anhydrous) | 92.14 | 5 mL | - | - |
Step-by-Step Procedure:
-
To a high-pressure reaction vessel (e.g., a Parr autoclave) containing a magnetic stir bar, add this compound (253 mg, 1.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol), and anhydrous toluene (5 mL).
-
Add the amine (1.5 mmol) and DIPEA (0.52 mL, 3.0 mmol).
-
Seal the vessel, then purge with carbon monoxide gas three times.
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
After the reaction, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Open the vessel, dilute the contents with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the resulting amide by silica gel column chromatography.
References
- Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: Angewandte Chemie Intern
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: N
- Title: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions Source: ResearchG
- Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Developing Ligands for Palladium(II)
- Title: A Review on Palladium Catalyzed Coupling Reactions Source: International Journal of Pharmaceutical and Chemical Sciences URL:[Link]
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes Source: HAL Open Science URL:[Link]
- Title: Cross-coupling reaction Source: Wikipedia URL:[Link]
- Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL:[Link]
- Title: 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021)
- Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central URL:[Link]
- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: PubMed Central URL:[Link]
- Title: Heck reaction Source: Wikipedia URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: ACS Public
- Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: ACS Omega URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Heck Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Which conditions are favorable for the efficient Suzuki coupling?
- Title: Sonogashira coupling Source: Wikipedia URL:[Link]
- Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds Source: ResearchG
- Title: Pd(II)
- Title: EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES Source: HAL Open Science URL:[Link]
- Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Title: Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature Source: Royal Society of Chemistry URL:[Link]
- Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journals URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL:[Link]
- Title: Progress in the palladium-catalyzed cyanation of aryl chlorides Source: PubMed URL:[Link]
- Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: Royal Society of Chemistry URL:[Link]
- Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: CoLab URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents [patents.google.com]
- 6. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
2-Fluoro-4-iodo-5-methoxypyridine: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in medicinal chemistry. Among the vast array of substituted pyridines, 2-Fluoro-4-iodo-5-methoxypyridine has emerged as a particularly valuable and versatile building block. Its strategic placement of a fluorine atom, an iodine atom, and a methoxy group allows for selective and sequential functionalization, providing a powerful tool for the synthesis of complex molecular architectures.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and protocols involving this compound. We will delve into its synthesis, physicochemical properties, and its pivotal role as an intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors. The protocols outlined herein are based on established chemical principles and aim to provide a robust starting point for laboratory investigations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety. Below is a summary of the known data for this compound and a closely related analogue, which can be used to infer its general characteristics.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 1227516-18-8 | [1][2][3] |
| Molecular Formula | C₆H₅FINO | [2] |
| Molecular Weight | 253.01 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=CN=C(F)C=C1I | [2] |
| Appearance | Not explicitly reported, likely a solid | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Purity | Typically >95% | [2] |
Characterization Data: Spectral data is crucial for confirming the identity and purity of the intermediate. 1H NMR, 13C NMR, and other spectral data for this compound are available through chemical suppliers and spectral databases.[4][5]
Safety and Handling: A specific Material Safety Data Sheet (MSDS) for this compound is not readily available in the public domain. However, based on the data for the structurally similar compound 2-fluoro-4-iodo-6-methoxypyridine, the following precautions should be taken[6]:
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
The Role of this compound as a Versatile Synthetic Intermediate
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodine atom at the C4 position is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the fluorine atom at the C2 position. This allows for selective functionalization at the C4 position, while the C2-fluoro group can be retained for later-stage modification or to modulate the physicochemical properties of the final molecule.
Caption: Versatility of this compound in cross-coupling reactions.
Application in Drug Discovery: Synthesis of Rociletinib Analogs
A prominent example of the application of this compound is in the synthesis of analogs of Rociletinib (CO-1686). Rociletinib is a tyrosine kinase inhibitor (TKI) that targets specific mutations in the epidermal growth factor receptor (EGFR), which are implicated in non-small cell lung cancer.[8][9][10] The synthesis of radioiodinated derivatives of Rociletinib for use as imaging probes in preclinical studies highlights the utility of iodo-containing intermediates.[8][9] While the exact synthesis of Rociletinib may utilize a different specific intermediate, the general synthetic strategies employed for its analogs are directly applicable to this compound.
Synthetic Protocols
The following protocols are generalized procedures based on well-established methodologies for cross-coupling reactions on similar heterocyclic systems. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to introduce aryl or vinyl substituents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dried reaction flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds.[11][12][13]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.2-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heating: Seal the vessel and heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
This compound stands out as a highly valuable and adaptable intermediate for the synthesis of complex, biologically active molecules. Its differentiated reactivity allows for a modular and strategic approach to building molecular diversity. While its application has been notably demonstrated in the context of kinase inhibitor synthesis, the potential for its use in developing other classes of therapeutic agents is vast. The protocols provided herein offer a foundational framework for harnessing the synthetic potential of this versatile building block. As the demand for novel and intricate molecular scaffolds in drug discovery continues to grow, the importance of strategically functionalized intermediates like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
Click to expand
- SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. [Link]
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR).
- Wikipedia.
- Capot Chemical Co., Ltd. (2018). MSDS of 2-fluoro-4-iodo-6-methoxypyridine. [Link]
- SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. [Link]
- Google Patents.
- Chemistry LibreTexts.
- YouTube.
- Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PubMed. [Link]
- Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Latin American Journal of Pharmacy. [Link]
- PubChem. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- IWK Health Centre. 2-Fluoro-4-iodo-5-methylpyridine. [Link]
- PubMed. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II)
- Organic Syntheses. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE AND PALLADIUM-CATALYZED COUPLING OF THE RESULTING 2-CHLORO-1-EN-3-YNES WITH TERMINAL ALKYNES. [Link]
Sources
- 1. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1227516-18-8 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. cdn.simplegreen.com [cdn.simplegreen.com]
- 11. 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7 | Chemsrc [chemsrc.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Use of 2-Fluoro-4-iodo-5-methoxypyridine in the Synthesis of Bioactive Molecules
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its strategic modification with fluorine atoms and other functional groups is a proven method for enhancing pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and target affinity.[2][3] This guide focuses on 2-Fluoro-4-iodo-5-methoxypyridine, a trifunctional building block offering exceptional versatility for the synthesis of complex, bioactive molecules. We will explore the orthogonal reactivity of its key functional groups—the C4 iodo and C2 fluoro substituents—providing detailed protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. These methodologies are designed to empower researchers in drug discovery and development to leverage this powerful intermediate for the efficient construction of novel chemical entities.
The Chemical Versatility of this compound
This compound presents two primary, and chemically distinct, reaction sites. This orthogonality is the key to its utility, allowing for sequential and controlled functionalization.
-
The C4-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4] This makes the C4 position the primary site for introducing carbon-carbon and carbon-heteroatom bonds under mild conditions, forming complex molecular architectures.[2]
-
The C2-Fluoro Group: The fluorine atom at the C2 position is activated by the electron-withdrawing effect of the pyridine ring nitrogen. This renders it susceptible to Nucleophilic Aromatic Substitution (SNAr) by a range of nucleophiles.[5] Crucially, these reactions often require more forcing conditions (e.g., higher temperatures or stronger bases) than the palladium-catalyzed reactions at the C4 position, enabling a predictable, stepwise synthetic strategy.
The diagram below illustrates the principal synthetic pathways accessible from this versatile building block.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6][7] The general mechanism proceeds through a catalytic cycle involving a palladium(0) species.[8]
Caption: General catalytic cycle for palladium cross-coupling.[9]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents.[4][10] This reaction is invaluable for constructing the biaryl and heteroaryl-aryl motifs prevalent in many kinase inhibitors and other targeted therapeutics.
Expert Insight: The choice of ligand is critical for activating aryl halides. For an electron-rich pyridine system, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior to simpler ligands like triphenylphosphine, as they promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[11][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Reagents & Materials |
| This compound |
| Aryl- or Heteroarylboronic Acid (or ester) |
| Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ |
| SPhos or XPhos (Phosphine Ligand) |
| Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) |
| Anhydrous 1,4-Dioxane or Toluene |
| Degassed Water (if using K₃PO₄) |
| Reaction Vial, Magnetic Stir Bar, Inert Gas Supply |
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.
-
Through the septum, add the degassed solvent (e.g., 1,4-dioxane/water 5:1, to a concentration of ~0.1 M).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is instrumental in creating rigid linkers in molecular probes, extending conjugation in materials, and synthesizing precursors for various heterocyclic systems.[14][15] Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed to avoid potential issues with copper contamination in biological assays.[13]
Protocol 2: General Procedure for Sonogashira Coupling
| Reagents & Materials |
| This compound |
| Terminal Alkyne |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Copper(I) Iodide (CuI) |
| Triethylamine (Et₃N) or Diisopropylamine (DIPEA) |
| Anhydrous THF or DMF |
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.3 equiv).
-
Add the palladium catalyst (Pd(PPh₃)₄, 2-5 mol%) and CuI (1-5 mol%).
-
Seal the flask and replace the atmosphere with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 equiv) via syringe. The base acts as both an acid scavenger and a solvent.
-
Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous structures in pharmaceuticals.[16][17] The reaction couples an aryl halide with a primary or secondary amine, offering a direct route to C-N bond formation where classical methods like SNAr or reductive amination might fail.[18][19]
Expert Insight: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the crucial reductive elimination step.[19]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
| Reagents & Materials |
| This compound |
| Primary or Secondary Amine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Xantphos or a Biarylphosphine Ligand (e.g., RuPhos) |
| Sodium tert-butoxide (NaOt-Bu) or LHMDS |
| Anhydrous Toluene or Dioxane |
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor (Pd₂(dba)₃, 1-3 mol%), the ligand (2-6 mol%), and the base (NaOt-Bu, 1.4 equiv) to a dry reaction tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | THF | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
While the C4-iodo group is primed for catalytic coupling, the C2-fluoro group can be displaced by strong nucleophiles. This SNAr reaction proceeds via a Meisenheimer intermediate, which is stabilized by the adjacent electron-withdrawing nitrogen atom of the pyridine ring.[5] This allows for the introduction of oxygen or nitrogen nucleophiles directly onto the pyridine core.
Protocol 4: General Procedure for SNAr with an Alkoxide
| Reagents & Materials |
| This compound (or its C4-coupled derivative) |
| Alcohol (e.g., Benzyl Alcohol) |
| Strong Base (e.g., Sodium Hydride, NaH) |
| Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) |
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF under an inert atmosphere, add the desired alcohol (1.5 equiv) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the 2-fluoropyridine substrate (1.0 equiv) in DMF.
-
Heat the reaction mixture to 80-120 °C. The higher temperature is necessary to overcome the activation energy for displacing the fluoride.[20]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
General Laboratory Workflow
A successful synthesis relies on a systematic and reproducible workflow. The following diagram outlines the key stages from reaction setup to final product isolation, applicable to most of the protocols described herein.
Caption: Standard experimental workflow for synthesis.[21]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex bioactive molecules. Its well-differentiated reactive sites allow for selective and sequential functionalization via robust and well-established synthetic methods. By employing palladium-catalyzed cross-coupling at the C4-iodo position and nucleophilic aromatic substitution at the C2-fluoro position, medicinal chemists can rapidly access a diverse range of substituted pyridine scaffolds, accelerating the drug discovery process. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this powerful intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
- Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2024). ResearchGate.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (2021). ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. jmcct.com [jmcct.com]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Knoevenagel Condensation of Substituted Pyridine Aldehydes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the Knoevenagel condensation of substituted pyridine aldehydes. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design, catalyst selection, and reaction optimization. Detailed, step-by-step protocols for key reactions are provided, along with data summaries and mechanistic diagrams to ensure scientific integrity and facilitate practical application.
Introduction: The Strategic Importance of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for designing novel therapeutics.[1][2] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that serves as a gateway to a vast array of functionalized molecules.[3][4] By condensing substituted pyridine aldehydes with active methylene compounds, researchers can efficiently synthesize α,β-unsaturated systems that are pivotal intermediates for building complex molecular architectures, including pharmaceuticals, functional polymers, and fine chemicals.[5][6] This guide will delve into the nuances of applying this classic reaction to the heteroaromatic system of pyridine, providing both the foundational knowledge and the practical protocols necessary for success in the laboratory.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
At its core, the Knoevenagel condensation is a nucleophilic addition to a carbonyl group, followed by a dehydration step.[7] The reaction is typically catalyzed by a weak base, such as an amine, which plays a crucial role in activating the methylene compound.
The Role of the Base Catalyst
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine or pyridine) to form a resonance-stabilized carbanion or enolate.[8] This nucleophile then attacks the electrophilic carbonyl carbon of the pyridine aldehyde. A subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product.[9][10]
Caption: General mechanism of the Knoevenagel condensation.
The Doebner Modification: A Decarboxylative Variant
A significant variation is the Doebner modification, which utilizes malonic acid as the active methylene compound and pyridine as both the catalyst and solvent.[11][12] This modification is particularly useful as it is followed by a spontaneous decarboxylation, yielding an α,β-unsaturated carboxylic acid.[6][13]
Experimental Considerations for Substituted Pyridine Aldehydes
The electronic nature of the pyridine ring and the position of the aldehyde group significantly influence the reaction's outcome. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can affect the reactivity of the aldehyde.
Reactivity of Pyridine Aldehyde Isomers
A study on the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds revealed that the reaction rate is dependent on the position of the aldehyde group.[5] The reactivity order was found to be 2-pyridinecarboxaldehyde > 4-pyridinecarboxaldehyde > 3-pyridinecarboxaldehyde. This can be attributed to the combined resonance and inductive effects of the nitrogen atom, which are most pronounced at the 2- and 4-positions, making the carbonyl carbon more electrophilic.[5]
Choice of Active Methylene Compound
The choice of the active methylene compound is critical and dictates the functional groups in the final product. Common choices include:
-
Malononitrile: Highly reactive, often leading to high yields of dicyanovinyl products.[5] These products are valuable precursors for various heterocyclic syntheses.
-
Ethyl Cyanoacetate: Offers a balance of reactivity and functionality, yielding products with both a nitrile and an ester group.
-
Meldrum's Acid: A cyclic diester that is highly acidic and reactive, often allowing for milder reaction conditions.[14][15][16]
-
Malonic Acid: Primarily used in the Doebner modification to synthesize cinnamic acid derivatives.[11][13]
Catalyst and Solvent Selection
While classic Knoevenagel conditions often employ piperidine in solvents like ethanol or pyridine, modern approaches have focused on greener and more efficient methods.[6][17]
-
Homogeneous Catalysts: Piperidine, pyridine, and triethylamine are common choices.[13][17][18] Pyridine is often used as both a solvent and a catalyst, particularly in the Doebner modification.[11][13]
-
Heterogeneous Catalysts: To simplify purification and catalyst recovery, various solid catalysts have been developed, including functionalized mesoporous organosilicas.[19][20]
-
Catalyst-Free Conditions: Interestingly, the inherent basicity of the pyridine aldehyde nitrogen can, in some cases, be sufficient to catalyze the reaction, particularly in polar protic solvents like a water-ethanol mixture.[5]
Detailed Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific substituted pyridine aldehyde and active methylene compound used.
Protocol 1: General Knoevenagel Condensation with Malononitrile
This protocol is adapted from a facile catalyst-free method and is suitable for various pyridine aldehydes.[5]
Materials:
-
Substituted Pyridine Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol:Water (1:1 v/v) mixture (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted pyridine aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 5 mL of the ethanol:water (1:1) solvent mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often accompanied by the precipitation of the product.[5]
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol:water (1:1) mixture.
-
Dry the product under vacuum to obtain the pure α,β-unsaturated product.
Protocol 2: Doebner Modification with Malonic Acid
This protocol is a classic method for the synthesis of pyridylacrylic acids.
Materials:
-
Substituted Pyridine Aldehyde (10 mmol)
-
Malonic Acid (12 mmol)
-
Pyridine (20 mL)
-
Piperidine (0.5 mL, catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substituted pyridine aldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor CO₂ evolution as an indicator of reaction progress.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic (pH 3-4).
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure pyridylacrylic acid.
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various pyridine aldehydes with malononitrile under catalyst-free conditions in an H₂O:EtOH mixture at room temperature.[5]
| Pyridine Aldehyde | Active Methylene Compound | Product | Time (min) | Yield (%) |
| 4-Pyridinecarboxaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 30 | 95 |
| 3-Pyridinecarboxaldehyde | Malononitrile | 2-(Pyridin-3-ylmethylene)malononitrile | 40 | 93 |
| 4-Pyridinecarboxaldehyde | Methyl Cyanoacetate | Methyl 2-cyano-3-(pyridin-4-yl)acrylate | 45 | 92 |
| 3-Pyridinecarboxaldehyde | Methyl Cyanoacetate | Methyl 2-cyano-3-(pyridin-3-yl)acrylate | 50 | 90 |
Workflow Visualization
The general workflow for performing a Knoevenagel condensation of a substituted pyridine aldehyde is depicted below.
Caption: Experimental workflow for Knoevenagel condensation.
Conclusion and Future Outlook
The Knoevenagel condensation of substituted pyridine aldehydes is a robust and highly adaptable reaction for the synthesis of valuable chemical intermediates. Understanding the interplay between the pyridine aldehyde's electronic properties, the choice of active methylene compound, and the reaction conditions is paramount for achieving high yields and purity. While traditional methods using pyridine and piperidine remain effective, the development of greener, catalyst-free, and heterogeneous catalytic systems continues to expand the utility and accessibility of this important transformation.[5][20] The products of this reaction serve as versatile building blocks, and their continued exploration will undoubtedly lead to the discovery of new therapeutic agents and functional materials.
References
- Organic Chemistry Portal.
- De Vleeschouwer, F. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Carriazo, D., et al. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction.
- Slideshare. Knoevenagel reaction. [Link]
- Moemeni, M.H., et al. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Kumar, A., et al. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]
- Abrigach, F., et al. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]
- Wikipedia.
- Sharma, N.K., et al. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]
- ChemTube3D. Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. [Link]
- Al-Mousawi, S.M., et al.
- Su, C., et al. Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids.
- ResearchGate.
- Peyrot, C., et al. Innovative Bio-Based Organic UV-A and Blue Light Filters from Meldrum's Acid. Frontiers in Chemistry. [Link]
- Carriazo, D., et al.
- Singh, S., et al. The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate.
- Semantic Scholar.
- Quora. How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. [Link]
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
- Chem-Station.
- ACS Publications. Chemistry of malononitrile. [Link]
- RSC Publishing.
- PMC. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
- UiTM Journal.
- ResearchGate. Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)
- Taylor & Francis Online.
- NIH.
- ResearchGate. Knoevenagel reaction of pyridine-3-aldehyde with propanedinitrile. [Link]
- ResearchGate.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Knoevenagel reaction | PPTX [slideshare.net]
- 8. quora.com [quora.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 17. chemrj.org [chemrj.org]
- 18. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Fluoro-4-iodo-5-methoxypyridine in Material Science
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature and database review, it has become evident that while 2-Fluoro-4-iodo-5-methoxypyridine is a commercially available and synthetically versatile building block, its specific applications in material science are not yet extensively documented in publicly accessible research. The current body of scientific literature does not provide the specific, field-proven protocols and in-depth application data necessary to construct the detailed and authoritative guide we strive to deliver.
This document, therefore, serves as a foundational guide based on established principles of organic chemistry and material science. It outlines the potential applications of this compound as a strategic building block and provides generalized protocols for the key chemical transformations that would enable its incorporation into functional materials. We present this information to stimulate further research and development in this promising area.
Introduction to this compound: A Multifunctional Building Block
This compound is a halogenated and methoxy-substituted pyridine derivative. Its chemical structure is notable for several key features that make it an attractive candidate for the synthesis of novel organic materials:
-
Orthogonal Reactivity: The presence of two distinct halogen atoms, fluorine and iodine, at positions 2 and 4 respectively, offers the potential for selective, sequential functionalization. The carbon-iodine bond is significantly more reactive towards common palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. This allows for the initial introduction of a molecular fragment at the 4-position, leaving the 2-fluoro substituent available for subsequent modification or to influence the electronic properties of the final molecule.
-
Electronic Tuning: The electron-withdrawing fluorine atom and the electron-donating methoxy group create a distinct electronic environment on the pyridine ring. This electronic push-pull character can be exploited to tune the HOMO and LUMO energy levels of resulting materials, a critical aspect in the design of organic semiconductors for applications in electronics.
-
Structural Versatility: The pyridine core is a common motif in a wide range of functional organic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands for metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅FINO | PubChem[1] |
| Molecular Weight | 253.01 g/mol | PubChem[1] |
| CAS Number | 1227516-18-8 | Advanced ChemBlocks[2] |
| Appearance | White to off-white solid (typical) | Commercial Suppliers |
| Purity | ≥95% (typical) | Advanced ChemBlocks[2] |
Potential Applications in Material Science: A Forward Look
While specific examples are not yet prevalent in the literature, the structural and electronic attributes of this compound suggest its utility in several key areas of material science:
Organic Light-Emitting Diodes (OLEDs)
The pyridine core is a well-established component of both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs. By utilizing this compound as a building block, novel materials with tailored electronic properties could be synthesized. The strategic placement of fluorine and methoxy groups can influence the material's ionization potential and electron affinity, potentially leading to improved charge injection and transport, and enhanced device efficiency and stability.
Organic Semiconductors and Conductive Polymers
The ability to undergo cross-coupling reactions at the 4-position allows for the straightforward synthesis of conjugated polymers. By coupling this compound with suitable aromatic or heteroaromatic bis-boronic esters or bis-stannanes, for instance, one could generate polymers with a pyridine-containing backbone. The electronic properties of such polymers would be tunable via the substituents on the pyridine ring and the nature of the co-monomer. These materials could find applications in organic field-effect transistors (OFETs) and other electronic devices.
Foundational Synthetic Protocols: Unlocking the Potential
The key to incorporating this compound into functional materials lies in the selective functionalization of the C-I bond. The following sections provide generalized protocols for common and powerful cross-coupling reactions.
It is imperative to note that these are generalized procedures and will require optimization for specific substrates and desired products.
Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction would be employed to attach aryl or heteroaryl groups at the 4-position.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Stille Cross-Coupling: An Alternative for C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction and is often compatible with a different range of functional groups. It involves the reaction of an organohalide with an organostannane compound.
Protocol: General Procedure for Stille Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DMF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the chosen solvent.
-
Add the palladium catalyst (and ligand, if used).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts.
-
Perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This would be the method of choice for synthesizing hole-transporting materials, which often feature arylamine moieties.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube, remove from the glovebox, and heat with stirring (typically 80-120 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Perform an aqueous workup.
-
Purify by column chromatography.
-
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic functional materials. Its unique substitution pattern allows for selective functionalization and fine-tuning of electronic properties. The generalized protocols provided herein for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions serve as a starting point for the rational design and synthesis of new materials for a variety of applications in organic electronics.
Further research is needed to synthesize and characterize materials derived from this building block and to evaluate their performance in devices. Such studies will be crucial in validating the potential of this compound in the field of material science.
References
- PubChem. This compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-iodo-5-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-4-iodo-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic intermediate. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.
Overview of the Synthetic Strategy: Directed Ortho-Metalation (DoM)
The most efficient and regioselective method for the synthesis of this compound is through a Directed ortho-Metalation (DoM) of the readily available starting material, 2-fluoro-5-methoxypyridine.[1][2] This strategy leverages the ability of the fluorine and methoxy substituents to direct deprotonation to the adjacent C4 position by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an iodine source.[3][4][5]
The fluorine atom at the C2 position and the methoxy group at the C5 position work in concert to acidify the proton at the C4 position, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3][6] The subsequent introduction of iodine provides the desired product with high regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in a Directed ortho-Metalation reaction can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Lithiation: The most common reason for low yield is incomplete formation of the aryllithium intermediate.
-
Moisture and Air Sensitivity: Organolithium reagents like n-BuLi and LDA are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).[5][7]
-
Reagent Quality: The titer of your organolithium reagent may be lower than stated. It is highly recommended to titrate your n-BuLi or LDA solution before use to determine its exact molarity.
-
Reaction Temperature: While lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, the reaction rate might be slow. After the initial addition of the base at -78 °C, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C to -20 °C) for a short period to ensure complete deprotonation. However, be cautious, as prolonged exposure to higher temperatures can lead to decomposition.
-
Insufficient Base: Ensure you are using a slight excess of the organolithium base (typically 1.1 to 1.3 equivalents) to account for any trace impurities that may consume the reagent.
-
-
Side Reactions:
-
Proton Scrambling: If the reaction is allowed to warm for too long or if there are acidic protons elsewhere in the system, proton scrambling can occur, leading to a mixture of products.
-
Decomposition of the Aryllithium Intermediate: The lithiated intermediate may not be stable at higher temperatures. It is crucial to quench the reaction with iodine at the optimal time and temperature.
-
-
Inefficient Quenching:
-
Iodine Addition: Ensure the iodine solution is added slowly and at a low temperature to control the exotherm of the reaction. A rapid increase in temperature can lead to side reactions.
-
Iodine Purity: Use high-purity iodine to avoid introducing any reactive impurities.
-
Q2: I am observing the formation of multiple products in my crude reaction mixture. What are these impurities and how can I avoid them?
A2: The formation of multiple products is a common issue. Here are the likely culprits and mitigation strategies:
-
Unreacted Starting Material: This is often the major "impurity" and is a direct result of incomplete lithiation (see Q1).
-
Isomeric Products: While the DoM is highly regioselective for the C4 position due to the directing effects of the C2-fluoro and C5-methoxy groups, trace amounts of other isomers could form under suboptimal conditions. Careful control of temperature and slow addition of the base are critical.
-
Di-iodinated Product: If a large excess of both the organolithium base and iodine are used, there is a possibility of a second deprotonation and subsequent iodination, although this is less likely given the deactivating effect of the first iodine atom. Use of precise stoichiometry is key.
-
Products from Reaction with Solvent: At temperatures above -20°C, n-BuLi can react with ethereal solvents like THF.[4] This is why maintaining low temperatures throughout the lithiation step is crucial.
Q3: The purification of the final product is proving to be difficult. What is the recommended procedure?
A3: this compound is a solid at room temperature and can be purified by a combination of techniques.
-
Work-up: After quenching the reaction with iodine, a standard aqueous work-up is necessary. Quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the product from nonpolar impurities and any remaining starting material. A gradient elution system, starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: For obtaining highly pure material, recrystallization is an excellent final step. Suitable solvent systems include hexanes/ethyl acetate or isopropanol/water. The choice of solvent will depend on the impurity profile.
Frequently Asked Questions (FAQs)
Q: What is the role of the fluoro and methoxy groups in this reaction?
A: Both the C2-fluoro and C5-methoxy groups are Directed Metalation Groups (DMGs).[8][9] The fluorine atom, being highly electronegative, increases the acidity of the adjacent protons through an inductive effect. The methoxy group, with its lone pairs of electrons on the oxygen, can coordinate to the lithium cation of the organolithium base, bringing the base in close proximity to the ortho proton at the C4 position. This chelation effect significantly enhances the rate and regioselectivity of the deprotonation.[5]
Q: Which base is better for this reaction, n-BuLi or LDA?
A: Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are strong bases capable of effecting this transformation.[3][6]
-
n-BuLi: is a stronger base and is often used for less activated C-H bonds. However, it is also a more potent nucleophile and can sometimes lead to side reactions, such as addition to the pyridine ring, especially at higher temperatures.
-
LDA: is a non-nucleophilic, sterically hindered base, which can offer higher selectivity and reduce the likelihood of nucleophilic addition to the pyridine ring. For substrates prone to nucleophilic attack, LDA is often the preferred choice.[6]
For the synthesis of this compound, LDA is generally the recommended base to ensure high regioselectivity and minimize side reactions.
Q: What is the best solvent for this reaction?
A: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for Directed ortho-Metalation reactions.[3][5] Its ability to solvate the organolithium species and the resulting aryllithium intermediate is crucial for the reaction to proceed efficiently. It is imperative to use freshly distilled, dry THF to avoid quenching the organolithium reagent.
Q: How can I monitor the progress of the reaction?
A: The most effective way to monitor the reaction is by thin-layer chromatography (TLC) or by LC-MS. To do this, carefully quench a small aliquot of the reaction mixture with a suitable electrophile (e.g., methanol for a proton quench, or iodine for the actual reaction) and analyze the resulting mixture. This will allow you to determine if the starting material has been consumed before proceeding with the full-scale quench.
Experimental Protocols
Synthesis of 2-Fluoro-5-methoxypyridine (Starting Material)
A common precursor for this synthesis is 2-fluoro-5-methoxypyridine. While commercially available, it can also be synthesized from 2-amino-5-methoxypyridine via a Balz-Schiemann reaction.
Protocol: Directed Ortho-Metalation and Iodination of 2-Fluoro-5-methoxypyridine
This protocol is a general guideline based on established principles of Directed ortho-Metalation.[3][4][5] Optimization of reaction times and temperatures may be necessary.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Notes |
| 2-Fluoro-5-methoxypyridine | >98% | Ensure it is dry |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Titer should be confirmed |
| Iodine (I₂) | >99.8% | |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or freshly distilled from Na/benzophenone | Critical for reaction success |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | |
| Ethyl Acetate | ACS Grade | |
| Hexanes | ACS Grade | |
| Brine | Saturated NaCl solution | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2-fluoro-5-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by quenching a small aliquot.
-
Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture via the dropping funnel, again maintaining the temperature below -70 °C.
-
Quenching: After the iodine addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient, followed by recrystallization if necessary.
Visualizations
Reaction Workflow
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Collum, D. B.
- MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI, [Link].
- Baran, P. S. Directed Metalation: A Survival Guide.
- Mortier, J.
- Myers, A. G. ortho metalation. Andrew G Myers Research Group, [Link].
- Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal, [Link].
- ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
- Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University, [Link].
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Ningbo Inno Pharmchem Co., Ltd., [Link].
- Google Patents. Preparation method of fluoropyridine compounds.
- Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv, [Link].
Sources
- 1. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 2. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
Technical Support Center: Suzuki Coupling with Fluorinated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful yet nuanced transformation. By understanding the underlying principles and common pitfalls, you can optimize your reaction conditions for higher yields and reproducible results.
Troubleshooting Guide
This section addresses specific problems you might be encountering in the lab. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why is my Suzuki coupling reaction with a fluorinated pyridine resulting in low to no yield?
Low yields in these reactions are frequently traced back to a few key issues: catalyst deactivation, decomposition of the boronic acid, or suboptimal reaction conditions.
-
Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine ring, especially in 2-substituted pyridines, can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction.[1][2] The electron-withdrawing nature of fluorine can sometimes mitigate this effect compared to non-fluorinated pyridines, but it remains a significant challenge.
-
Protodeboronation: This is a common and often overlooked side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source (like water).[1][3] Heteroaryl boronic acids, including fluorinated pyridine boronic acids, are particularly susceptible to this degradation pathway, which can be accelerated by the basic and often aqueous conditions of the Suzuki reaction.[2][4]
-
Suboptimal Catalyst/Ligand Choice: Not all palladium catalysts and ligands are created equal, especially for challenging substrates like fluorinated pyridines. The choice of ligand is critical to stabilize the palladium center, promote the desired reaction steps (oxidative addition, transmetalation, reductive elimination), and prevent deactivation.[5][6]
Solutions:
-
Optimize the Catalyst System:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos have demonstrated success in couplings with heteroaryl substrates because they promote rapid catalytic turnover, which can outcompete catalyst deactivation and substrate decomposition pathways.[2][7][8] For instance, Pd(dppf)Cl₂ is another commonly used and effective catalyst for such transformations.[9][10][11]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, are designed to generate the active Pd(0) species in a controlled manner, which can lead to more consistent and higher yields.[2][12]
-
-
Mitigate Protodeboronation:
-
Use Boronic Esters or Trifluoroborates: Convert the fluorinated pyridine boronic acid to a more stable derivative like a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[1][3][13] These are generally more stable to hydrolysis and protodeboronation, acting as a "slow release" reservoir for the active boronic acid under the reaction conditions.[3][14][15]
-
Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions. This involves using dry solvents and reagents to minimize the presence of water, a key ingredient for protodeboronation.[1][16]
-
Careful Base Selection: While a base is necessary, its strength can influence the rate of protodeboronation. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong hydroxides such as NaOH or KOH, which can also promote hydrolysis of the starting materials.[17][18]
-
Question 2: I'm observing significant dehalogenation of my fluorinated halopyridine starting material. What's causing this and how can I prevent it?
Hydrodehalogenation is a side reaction where the halide on your electrophile is replaced by a hydrogen atom.
-
Cause: This typically occurs when there is a source of hydride in the reaction mixture. This can be from certain solvents (like alcohols, especially isopropanol), impurities in reagents, or decomposition of other reaction components. The palladium catalyst can facilitate this undesired reduction.
Solutions:
-
Scrutinize Your Reagents and Solvents: Ensure all solvents are of high purity and are not potential hydride donors. Use freshly distilled or anhydrous grade solvents.
-
Optimize Reaction Time: If the desired coupling is significantly faster than the dehalogenation, reducing the overall reaction time can minimize this side reaction. Monitor the reaction progress closely by TLC or LC-MS.
-
Ligand and Base Choice: The choice of ligand and base can sometimes influence the relative rates of the desired coupling versus dehalogenation. Screening different combinations may be necessary.
Question 3: My reaction is sluggish and requires high temperatures and long reaction times. How can I improve the reaction rate?
-
Cause: The C-F bond is generally unreactive in Suzuki couplings, so the fluorine atom is typically a substituent rather than the leaving group.[19] However, its strong electron-withdrawing effect can influence the reactivity of the pyridine ring and the C-X (X = Cl, Br, I) bond. If you are attempting to couple a fluorinated chloropyridine, the oxidative addition step can be particularly slow.
Solutions:
-
Choice of Halide: If possible, use a fluorinated bromopyridine or iodopyridine instead of a chloropyridine. The C-Br and C-I bonds are weaker and generally undergo oxidative addition more readily than the C-Cl bond.
-
Active Catalyst Systems: As mentioned previously, bulky, electron-rich ligands are crucial for activating less reactive electrophiles.[20] Systems like those based on Buchwald or Fu's ligands are designed for these challenging couplings.
-
Solvent Effects: The choice of solvent can impact the solubility of your reagents and the overall reaction rate. Common solvents include dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.[21]
Frequently Asked Questions (FAQs)
Q1: Which base is best for Suzuki coupling with fluorinated pyridines?
There is no single "best" base, as the optimal choice depends on the specific substrates and catalyst system. However, a good starting point is often K₂CO₃ or K₃PO₄.[2][18] These provide sufficient basicity for the transmetalation step without being overly aggressive, which can promote side reactions like protodeboronation.[4] Cs₂CO₃ is another effective but more expensive option. Strong bases like NaOH and KOH should generally be avoided as they can lead to extensive hydrolysis of starting materials or products.[17]
Q2: Should I use the boronic acid or a boronic ester of my fluorinated pyridine?
For heteroaryl substrates like fluorinated pyridines, using a boronic ester (e.g., pinacol ester) is highly recommended.[2][22] Boronic acids of pyridines are notoriously unstable and prone to protodeboronation.[3][8] The corresponding pinacol esters are significantly more stable, easier to handle and purify, and still highly effective in the coupling reaction, often leading to more reproducible and higher yields.[22][23]
Q3: How do I properly degas my reaction mixture, and why is it so important?
The active form of the catalyst is Pd(0), which is sensitive to oxidation by atmospheric oxygen. Proper degassing is crucial to prevent catalyst deactivation.[2][24] A common and effective method is the "freeze-pump-thaw" technique:
-
Freeze the reaction mixture in a Schlenk flask using liquid nitrogen.
-
Apply a vacuum to the frozen mixture to remove gases.
-
Close the flask to the vacuum and allow the mixture to thaw. The dissolved gases will bubble out of the solution.
-
Repeat this cycle three times.
Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst can also be effective.[21]
Q4: Can the position of the fluorine atom on the pyridine ring affect the reaction outcome?
Yes, the position of the fluorine atom has a significant electronic effect.[19] A fluorine atom ortho or para to the site of coupling can have a strong electron-withdrawing effect, which can influence the rate of oxidative addition and the stability of intermediates. While there are no universal rules, it is something to be aware of, and you may need to re-optimize conditions if you change the substitution pattern.
Visualizing the Process
To better understand the reaction and troubleshooting steps, here are some diagrams created using Graphviz.
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Collection - Ligand Effects on the Stereochemical Outcome of SuzukiâMiyaura Couplings - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Fluoro-4-iodo-5-methoxypyridine
Welcome to the technical support center for the purification of 2-Fluoro-4-iodo-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive experience with the purification of halogenated heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound reaction product.
Q1: My initial work-up isn't removing all the impurities. How can I improve my liquid-liquid extraction protocol?
A1: An effective liquid-liquid extraction is the first critical step in simplifying your purification. The basic nature of the pyridine ring allows for strategic pH manipulation to separate it from non-basic impurities.
A common issue is the presence of unreacted starting material, such as 2-fluoro-5-methoxypyridine, and acidic byproducts from the iodination reagent, like succinimide if N-iodosuccinimide (NIS) was used. A multi-step extraction can efficiently remove these.
Underlying Principle: The nitrogen on the pyridine ring is basic (pKa of pyridine is ~5.2) and can be protonated in an acidic aqueous solution, rendering it water-soluble. Neutral organic impurities will remain in the organic phase, while acidic impurities can be removed by washing with a basic aqueous solution.
Recommended Protocol: Multi-Step Liquid-Liquid Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M HCl. This will protonate your desired product and any unreacted pyridine starting material, pulling them into the aqueous layer. Collect the aqueous layer. The organic layer will contain non-basic impurities.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base, such as 1 M NaOH or a saturated NaHCO₃ solution, until the pH is > 8. This deprotonates the pyridinium salt, making it soluble in an organic solvent again.
-
Back Extraction: Extract the now basic aqueous layer multiple times with fresh EtOAc or DCM.
-
Combine and Dry: Combine all the organic layers from the back-extraction. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q2: My TLC plate shows multiple spots close together. How can I resolve and identify them?
A2: Closely running spots on a Thin Layer Chromatography (TLC) plate are a common challenge, often indicating the presence of structurally similar compounds, such as regioisomers. In the case of the iodination of 2-fluoro-5-methoxypyridine, the primary impurities are likely unreacted starting material and potentially a regioisomer.
Expert Insight: The directing effects of the fluoro and methoxy groups on the pyridine ring can lead to the formation of small amounts of other iodinated isomers. The unreacted starting material, 2-fluoro-5-methoxypyridine, will be less polar than the iodinated products.
Workflow for TLC Analysis and Optimization
Caption: Workflow for optimizing TLC separation.
To reduce peak tailing on silica gel, which is acidic, adding a small amount of a basic modifier like triethylamine to your eluent system can significantly improve the spot shape for basic compounds like pyridines.[1]
Q3: I need to perform column chromatography. What conditions should I start with?
A3: Flash column chromatography is the most common method for purifying multi-gram quantities of organic compounds. For this compound, a normal-phase silica gel column is a good starting point.
Causality Behind Experimental Choices: The choice of eluent is critical. A solvent system with too high a polarity will elute all compounds quickly with poor separation, while a system with too low a polarity will result in very slow elution and broad peaks. The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for the desired product on the TLC plate.[2]
Recommended Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This "dry loading" technique often results in better separation than loading the sample as a solution.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. Based on the properties of similar compounds, a gradient of ethyl acetate in hexanes is a good starting point.[3]
| Potential Impurity | Relative Polarity | Suggested Starting Eluent System (Hexanes:EtOAc) |
| Unreacted Starting Material | Least Polar | 9:1 to 7:1 |
| Desired Product | Intermediate | 5:1 to 3:1 |
| Regioisomers/Di-iodinated | More Polar | 3:1 to 1:1 |
Table 1: Suggested starting eluent systems for flash column chromatography.
Pro-Tip: As mentioned in Q2, add 0.5% triethylamine to your eluent to prevent peak tailing and improve separation.
Q4: My product is still not pure enough after chromatography. Is recrystallization an option?
A4: Yes, recrystallization is an excellent technique for final purification, especially if your product is a solid and the remaining impurities are present in small amounts. The success of recrystallization depends on finding a solvent (or solvent system) in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
Workflow for Recrystallization
Caption: A systematic approach to recrystallization.
| Solvent | Polarity | Comments |
| Hexanes / Heptane | Non-polar | Good for less polar compounds. |
| Toluene | Non-polar | Higher boiling point can aid dissolution. |
| Isopropanol (IPA) | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethanol / Methanol | Polar Protic | May be too polar, but worth screening. |
| Ethyl Acetate / Hexanes | Solvent System | A good starting point for finding a suitable polarity balance. |
| Dichloromethane / Hexanes | Solvent System | Another common solvent pair. |
Table 2: Common solvents for recrystallization screening.
Frequently Asked Questions (FAQs)
Q: What is the likely synthetic route for this compound and what does it imply for impurities?
A: The most probable synthetic route is the direct electrophilic iodination of 2-fluoro-5-methoxypyridine.[4] Common iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS).[5] This implies that the main impurities will be:
-
Unreacted 2-fluoro-5-methoxypyridine: The starting material.
-
Regioisomers: While the 4-position is electronically favored for iodination, small amounts of other isomers may form.[6]
-
Di-iodinated species: If an excess of the iodinating agent is used.
Q: How should I store this compound?
A: Halogenated pyridines, especially iodo-substituted ones, can be sensitive to light and air over long periods. It is recommended to store the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Q: My NMR shows a persistent impurity that I can't remove. What could it be?
A: If you have tried the purification methods above and a persistent impurity remains, consider the possibility of a stubborn, structurally similar impurity. One possibility is a regioisomer. The separation of regioisomers can be challenging. You may need to screen a wider range of chromatographic conditions, including different stationary phases (e.g., alumina) or consider preparative HPLC for high-purity samples.[1]
Q: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography (e.g., using a C18 column) is a powerful alternative, especially for more polar compounds or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
References
- Journal of Medicinal Chemistry, 2001, 44(13), 2229-2237. [Link]
- Chemical Communications, 2015, 51(92), 16556-16559. [Link]
- Journal of Chemical & Engineering D
- Pharmaffiliates. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
- The Journal of Organic Chemistry, 2021, 86(24), 18300-18303. [Link]
- ResearchGate.
- Molecules, 2018, 23(7), 1698. [Link]
- Journal of the American Chemical Society, 2015, 137(48), 15243-15252. [Link]
- Organic Syntheses, 2004, 81, 262. [Link]
- ACS Omega, 2020, 5(29), 18403-18414. [Link]
- Journal of Organic Chemistry, 2003, 68(11), 4473-4478. [Link]
- Thermo Fisher Scientific.
- Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. [Link]
- Molecules, 2019, 24(12), 2277. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. calibrechem.com [calibrechem.com]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Fluoro-4-iodo-5-methoxypyridine
Here is the technical support center for optimizing reaction conditions for 2-Fluoro-4-iodo-5-methoxypyridine couplings.
Welcome to the technical support resource for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a substituted halopyridine, this substrate presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and modulated reactivity due to its electronic properties. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
I. General Considerations for this compound
The reactivity of this substrate is governed by several key features:
-
Pyridine Nitrogen: The lone pair on the nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich ligands is often essential to mitigate this inhibition by sterically shielding the metal center.[2][3]
-
Iodide Leaving Group: The Carbon-Iodine bond is the most reactive among halogens for the initial oxidative addition step to the Pd(0) catalyst, generally following the trend I > Br > Cl.[4][5] This makes the 4-position the primary site for coupling.
-
Electronic Effects: The electron-withdrawing fluorine atom and electron-donating methoxy group create a unique electronic environment that can influence the rates of oxidative addition and reductive elimination.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various organoboron reagents.
Catalytic Cycle: Suzuki-Miyaura Coupling
Troubleshooting Guide: Suzuki-Miyaura Reactions
Q1: My reaction shows low or no conversion of the this compound. What should I investigate first?
A1: Low conversion is a common issue often traced back to the catalyst system or reaction conditions.
-
Causality—Catalyst Inhibition: The pyridine nitrogen can poison the palladium catalyst.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote a high rate of reductive elimination and their steric bulk can prevent the pyridine substrate from deactivating the catalyst.[6]
-
-
Causality—Inefficient Transmetalation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8]
-
Solution: Ensure your base is sufficiently strong and soluble. While aqueous K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ can be more effective, especially in anhydrous conditions.[9] For sensitive substrates, milder bases like KF may be used.[8] The presence of a small amount of water is often necessary when using inorganic bases in organic solvents to facilitate their action.[9]
-
-
Causality—Reagent Decomposition: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially in the presence of aqueous base and heat.[2]
-
Solution: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates. Alternatively, using anhydrous conditions with a base like K₃PO₄ can minimize this side reaction.
-
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is typically caused by the presence of oxygen.
-
Causality—Oxygen Contamination: Oxygen can participate in a side catalytic cycle that leads to the oxidative coupling of two boronic acid molecules.[2]
-
Solution: Rigorous degassing of your solvent and reaction mixture is crucial. Use several "freeze-pump-thaw" cycles for the most effective oxygen removal, or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[2] Maintain a positive pressure of inert gas throughout the experiment.
-
Frequently Asked Questions (FAQs): Suzuki-Miyaura
Q: Which palladium source is best? Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst? A: While Pd(PPh₃)₄ can be effective, it is often not optimal for challenging substrates. Pd(OAc)₂ is a common Pd(II) source that must be reduced in situ to the active Pd(0) species, which can sometimes be unreliable.[4][10] Modern pre-catalysts, such as XPhos Pd G3 or SPhos Pd G4, are often superior as they generate the active L-Pd(0) species cleanly and efficiently upon exposure to base, leading to more reproducible results and higher yields.[11]
Q: What is the ideal solvent system? A: The choice of solvent depends on the base and temperature required. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common for inorganic bases like K₂CO₃.[12] For anhydrous conditions with bases like K₃PO₄, solvents like THF, Dioxane, or DMF are suitable.[11] Ensure your starting materials are soluble in the chosen system at the reaction temperature.
III. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of valuable arylalkynes by coupling with a terminal alkyne.
Catalytic Cycle: Sonogashira Coupling
Troubleshooting Guide: Sonogashira Reactions
Q1: My primary side product is the homocoupled alkyne (Glaser coupling). What is causing this and how can I stop it?
A1: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is almost always due to the presence of oxygen.
-
Causality—Oxygen-Mediated Dimerization: In the presence of oxygen, the copper(I) co-catalyst can be oxidized, which in turn promotes the dimerization of the terminal alkyne.
-
Solution: As with the Suzuki coupling, meticulous degassing of the reaction mixture and maintenance of an inert atmosphere are paramount.[13] Running the reaction under strictly copper-free conditions can also eliminate this pathway, although this often requires specialized ligands and conditions.[14]
-
Q2: The reaction is sluggish and does not go to completion, even with minimal side products.
A2: Slow Sonogashira reactions often point to issues with the base, catalyst, or steric hindrance.
-
Causality—Insufficient Basicity: The base (typically an amine like Et₃N or DIPEA) must be strong enough to deprotonate the terminal alkyne, which is a key step in forming the reactive copper acetylide species.[15]
-
Solution: Ensure the amine base is pure, dry, and used in sufficient excess (typically 2-5 equivalents).[16] If the reaction is still slow, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ can be added, though this may affect solubility.
-
-
Causality—Steric Hindrance: Both the palladium ligand and the substrates contribute to steric crowding around the metal center.[17]
Frequently Asked Questions (FAQs): Sonogashira
Q: Is the copper(I) co-catalyst always necessary? A: No. While the classic Sonogashira reaction uses a copper(I) salt (typically CuI) to facilitate the transmetalation of the acetylide to the palladium center, many modern "copper-free" protocols exist.[14] These methods avoid issues with Glaser coupling and can be advantageous for substrates that are sensitive to copper. They often require a different choice of base and palladium ligand to function efficiently.[14]
Q: What is the role of the amine solvent/base? A: The amine serves multiple roles. It acts as the base to deprotonate the alkyne, a ligand for the copper and palladium centers, and often as the solvent or co-solvent for the reaction.[20]
IV. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing C-N bonds, coupling the pyridine with a primary or secondary amine.
Catalytic Cycle: Buchwald-Hartwig Amination
Troubleshooting Guide: Buchwald-Hartwig Reactions
Q1: My amination reaction is failing or giving very low yields. Where do I start troubleshooting?
A1: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand, base, and solvent.[3] A systematic screening approach is often necessary.
-
Causality—Incorrect Ligand Choice: This is the most common reason for failure. The ligand dictates the stability and reactivity of the palladium catalyst, influencing both the oxidative addition and reductive elimination steps.
-
Solution: For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are the gold standard.[3] Screen a panel of ligands to find the optimal one for your specific amine coupling partner. Using a pre-catalyst (e.g., XPhos Pd G3) is highly recommended for reproducibility.[4]
-
-
Causality—Inappropriate Base: The base must be strong enough to deprotonate the amine to form the palladium-amido complex, but not so strong that it causes decomposition of your starting materials or product.
-
Solution: Sodium tert-butoxide (NaOtBu) is a very strong and common base that often gives the fastest reaction rates.[4][21] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be used, although this may require higher reaction temperatures.[3][4]
-
-
Causality—Inhibitory Iodide Salt Formation: With aryl iodides, the iodide salt formed during the reaction can sometimes inhibit the catalyst.[4][22]
Q2: I am observing debromination/deiodination of my starting material instead of the coupled product.
A2: This side reaction suggests a problem with the catalytic cycle, where a proton source is quenching an intermediate.
-
Causality—Moisture or Protic Impurities: Water or other protic impurities can intercept the palladium-aryl intermediate before reductive elimination occurs.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and handle air- and moisture-sensitive bases (like NaOtBu) in a glovebox.
-
-
Causality—Amine as a Reducing Agent: Some amines can act as reducing agents for the Pd(II) intermediate, leading to side reactions.
-
Solution: This is less common but can be addressed by re-optimizing the ligand and base combination.
-
Frequently Asked Questions (FAQs): Buchwald-Hartwig
Q: What is the best solvent for this reaction? A: Aprotic solvents are required. Toluene, dioxane, and THF are the most commonly used.[4] Dioxane and toluene are often preferred for their higher boiling points, allowing for a wider range of reaction temperatures. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[4]
Q: My amine is a solid. How should I add it? A: If your amine is a solid hydrochloride salt, you must use an extra equivalent of base to neutralize it. It is often preferable to free-base the amine via an aqueous workup and extraction before use to ensure accurate stoichiometry.
V. Data Summary & Recommended Starting Conditions
The following table provides recommended starting points for optimizing your coupling reactions. These are not universal but represent robust conditions for initial screening.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Pd Source | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | (Included in pre-catalyst) | PPh₃ (4 mol%) | (Included in pre-catalyst) |
| Co-Catalyst | N/A | CuI (4 mol%) | N/A |
| Base | K₃PO₄ (2.0 eq) | Et₃N (3.0 eq) | NaOtBu (1.5 eq) |
| Solvent | Dioxane | THF or Toluene | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 25 - 70 °C | 80 - 110 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Inert (Argon or N₂) |
VI. Detailed Experimental Protocols
General Protocol for a Suzuki-Miyaura Screening Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and K₃PO₄ (2.0 eq).
-
Seal the vial with a septum and evacuate and backfill with argon three times.[6]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) under a positive flow of argon.
-
Add degassed dioxane (to achieve a concentration of ~0.1 M) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo for purification by column chromatography.[6]
References
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Buchwald–Hartwig Amination. (2023). Chemistry LibreTexts.
- The Effect of Steric Bulk in Sonogashira Coupling Reactions. (2007). PubMed.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
- The effect of steric bulk in Sonogashira coupling reactions. (2006). RSC Publishing.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2018). ResearchGate.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters - ACS Publications.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- The effect of steric bulk in Sonogashira coupling reactions. (2007). ResearchGate.
- A Guide to Sonogashira Cross-Coupling Reactions. (2018). ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. (n.d.). Benchchem.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (n.d.). Benchchem.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015). ResearchGate.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [repository.kaust.edu.sa]
- 17. The effect of steric bulk in Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
stability of 2-Fluoro-4-iodo-5-methoxypyridine under different catalytic conditions
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Guide to the Stability and Reactivity of 2-Fluoro-4-iodo-5-methoxypyridine in Catalytic Cross-Coupling Reactions
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving this compound. Our goal is to equip you with the scientific rationale behind common experimental challenges and to offer robust, field-proven solutions to ensure the stability and successful functionalization of this versatile building block.
Core Molecular Considerations: Understanding the Substrate
Before troubleshooting, it is critical to understand the inherent electronic and steric properties of this compound. Its reactivity is governed by the interplay of its four key features.
-
C4-Iodo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The Carbon-Iodine bond is the weakest among the halogens, facilitating rapid oxidative addition, the initial step in most catalytic cycles. The general order of reactivity in these reactions is I > Br > OTf > Cl.[1][2]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom presents the most significant challenge. It can act as a Lewis base and coordinate to the palladium metal center, leading to catalyst inhibition or complete deactivation.[3][4][5] This is a common issue for heteroaromatic substrates.
-
C2-Fluoro Group: The C-F bond is exceptionally strong and generally stable under standard cross-coupling conditions. Fluorine substitution is a valuable strategy in medicinal chemistry to block metabolic hotspots or modulate physicochemical properties.[6][7]
-
C5-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. This can slightly disfavor the oxidative addition step compared to electron-deficient systems but also influences the basicity of the pyridine nitrogen.[8][9]
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "this compound" mol [label=< Key Functional Groups & Reactivity Pyridine NitrogenPrimary Challenge: Potential for Pd catalyst inhibition/deactivation via lone pair coordination. C4-IodoPrimary Reactive Site: Weak C-I bond enables fast oxidative addition. Selective functionalization occurs here. C2-FluoroGenerally Stable: Strong C-F bond remains intact under most conditions. Valuable for drug design. C5-MethoxyElectronic Influence: Electron-donating nature affects ring electronics and N basicity. >]; end } caption: "Key structural liabilities and reactive sites."
Frequently Asked Questions (FAQs)
Question 1: My reaction is not proceeding. I suspect catalyst poisoning. What is the primary cause?
Answer: The most common cause of reaction failure with pyridine-containing substrates is the inhibition of the palladium catalyst by the pyridine nitrogen.[3][4][5] The nitrogen's lone pair coordinates strongly to the electron-deficient palladium center, preventing it from participating in the catalytic cycle. This effect is particularly pronounced with standard, less sterically hindered ligands like PPh₃.
Question 2: Given the multiple halides, how can I ensure selectivity at the C4-Iodo position?
Answer: Selectivity is intrinsically controlled by the bond dissociation energies of the C-X bonds. The C-I bond is significantly weaker than the C-F bond, meaning oxidative addition of the palladium catalyst will occur exclusively at the C-I position under standard conditions. The reactivity order I > Br > Cl is well-established for these reactions, ensuring predictable outcomes.[2]
Question 3: Can the C-F bond be activated? Under what conditions should I be concerned about this?
Answer: While generally robust, C-F bond activation is possible under harsh reaction conditions, such as very high temperatures or the use of highly specialized, electron-rich catalyst systems that are explicitly designed for C-F functionalization. For standard Suzuki, Buchwald-Hartwig, and Sonogashira couplings, C-F bond stability is expected.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section provides a systematic approach to diagnosing and solving common issues encountered during specific catalytic reactions.
dot graph TD { A[Start: Low/No Yield] --> B{Is Starting Material Consumed?}; B -->|No| C{Potential Issue}; C --> D[1. Catalyst Inactivity/Inhibition]; C --> E[2. Inefficient Oxidative Addition]; C --> F[3. Reagent Quality]; B -->|Yes| G{Potential Issue}; G --> H[1. Product Decomposition]; G --> I[2. Side Reactions];
} caption: "General troubleshooting workflow for cross-coupling."
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation but can be challenging with this substrate.
Issue: Low to zero conversion of the starting material.
-
Plausible Cause: Catalyst inhibition by the pyridine nitrogen. Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide sufficient steric bulk to prevent the pyridine from coordinating to the palladium.[3]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically hindered pocket around the palladium atom, which disfavors coordination by the pyridine nitrogen and promotes the desired catalytic cycle.[3][5] Excellent starting points are XPhos , SPhos , or RuPhos .
-
Catalyst Choice: Use a modern palladium pre-catalyst (e.g., XPhos Pd G3). These are air-stable and efficiently generate the active Pd(0) species, often leading to more reproducible results than using separate Pd sources and ligands.[5]
-
Base and Solvent: The choice of base is critical for the transmetalation step.[3] Use a well-dried, finely ground base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Solvents like 1,4-dioxane or toluene with a small amount of water are common, but ensure they are thoroughly degassed.
-
Issue: Significant protodeboronation (boronic acid is converted back to an arene).
-
Plausible Cause: Presence of excess water in the reaction mixture, which cleaves the carbon-boron bond.
-
Solution:
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water is detrimental. Ensure your solvent and base are thoroughly dried.[3]
-
Boronic Ester: Consider using a pinacol boronate ester (Bpin) instead of the boronic acid. Boronate esters are generally more stable towards protodeboronation.
-
2. Buchwald-Hartwig Amination
This reaction is essential for synthesizing arylamines, but the substrate presents unique challenges.
Issue: Reaction is sluggish, and aryl iodide starting material remains.
-
Plausible Cause 1: Iodide Inhibition. While the C-I bond's reactivity is high for oxidative addition, the resulting iodide anion can sometimes act as an inhibitory ligand on the palladium center, slowing down subsequent steps in the catalytic cycle.[10][11]
-
Solution 1: Ligand choice is paramount. Use ligands known to accelerate reductive elimination, the final product-forming step. Sterically demanding ligands like BrettPhos are often highly effective for C-N bond formation.[1]
-
Plausible Cause 2: Inappropriate Base. The base in a Buchwald-Hartwig reaction deprotonates the amine to form the active nucleophile. A base that is too weak or one that has poor solubility can stall the reaction.
-
Solution 2: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[10] Ensure the base is fresh and handled under an inert atmosphere.
3. Sonogashira Coupling
Used to couple terminal alkynes, this reaction is sensitive to both catalyst inhibition and side reactions.
Issue: Alkyne homocoupling (Glaser coupling) is the major product.
-
Plausible Cause: The copper(I) co-catalyst, essential for activating the alkyne, can also promote oxidative homocoupling in the presence of oxygen.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are scrupulously deoxygenated using freeze-pump-thaw cycles or by sparging with argon for an extended period.[4]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (e.g., a tertiary amine like diisopropylethylamine) and may proceed more slowly but eliminate the Glaser coupling side reaction.[12]
-
Issue: Low yield of the desired coupled product.
-
Plausible Cause: Catalyst inhibition (as with Suzuki and Buchwald-Hartwig). The combination of a pyridine substrate and an amine base creates a highly competitive environment for palladium coordination sites.
-
Solution:
-
Catalyst System: While standard catalysts like Pd(PPh₃)₄ can work, they may be inefficient.[13] Screening different palladium sources and ligands is often necessary. N-Heterocyclic Carbene (NHC) ligands can be effective alternatives as their strong σ-donating character can stabilize the catalyst.[4]
-
Temperature Control: Sonogashira reactions can often be run at or slightly above room temperature. Avoid excessive heat, which can lead to catalyst decomposition and an increase in side products.
-
Data Summary & Recommended Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) or XPhos Pd G3 (2%) | XPhos (4.5%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | BrettPhos (4%) | NaOtBu (1.4) | Toluene or Dioxane | 90-110 |
| Sonogashira (Cu-Free) | Pd(PPh₃)₂Cl₂ (2%) | None | DIPEA / Piperidine | THF or DMF | 25-60 |
Note: These are suggested starting points. Optimization is frequently required for specific substrates.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, self-validating procedure for coupling this compound with a generic arylboronic acid.
1. Reagent Preparation & Degassing:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground, anhydrous K₃PO₄ (2.0 equiv).
-
In a separate flask, degas the reaction solvent (e.g., Toluene/H₂O 10:1) by sparging with argon for at least 30 minutes.
2. Reaction Setup (Inert Atmosphere):
-
Seal the Schlenk flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to the flask under a positive flow of argon.
-
Using a degassed syringe, add the degassed solvent to the flask.
3. Reaction Execution & Monitoring:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-16 hours).
4. Work-up & Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" A["LPd(0)Active Catalyst"] -- "Oxidative Addition(Ar-I)" --> B["L₂Pd(Ar)(I)"]; B -- "Transmetalation(Ar'-B(OR)₂ + Base)" --> C["L₂Pd(Ar)(Ar')"]; C -- "Reductive Elimination" --> D["Ar-Ar'Product"]; D --> A; end
} caption: "Suzuki cycle and the point of catalyst inhibition."
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. URL
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. URL
- University of Nottingham. (n.d.).
- PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. American Chemical Society. URL
- Wikipedia. (n.d.). Sonogashira coupling. URL
- PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. URL
- The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. URL
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. URL
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. URL
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. URL
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. URL
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. URL
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. URL
- Nature Portfolio. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. URL
- The Doyle Group, Princeton University. (2013).
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Iodo-pyridines
Welcome to the technical support center for palladium-catalyzed amination reactions, with a specific focus on the nuanced challenges presented by iodo-pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental hurdles. The content is structured in a question-and-answer format to provide direct and actionable insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination with an iodo-pyridine is resulting in low or no yield. What are the primary contributing factors?
Low or nonexistent yields in the amination of iodo-pyridines are a common frustration. The root causes are often multifaceted, stemming from the inherent properties of the pyridine ring and the intricacies of the catalytic cycle. Key areas to investigate include:
-
Catalyst Inhibition/Poisoning: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and effectively "poisoning" the catalyst.[1][2] This is a particularly prevalent issue with 2-substituted pyridines.[2]
-
Iodide Inhibition: Contrary to the reactivity trend observed in other cross-coupling reactions (I > Br > Cl), aryl iodides can be problematic in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form unreactive palladium dimers, effectively taking the catalyst out of the active cycle.[3][4]
-
Inefficient Reductive Elimination: The final, product-forming step of the catalytic cycle can be sluggish for certain substrate combinations, leading to the accumulation of intermediates and potential side reactions.[2]
-
Inappropriate Reaction Component Selection: The choice of palladium precursor, ligand, base, and solvent are all critically interlinked. An incompatible combination can lead to a stalled or inefficient catalytic cycle.[2]
-
Reagent and Catalyst Degradation: Palladium catalysts, phosphine ligands, and strong bases (like alkoxides) can be sensitive to air and moisture. Improper handling can lead to decomposition and a subsequent loss of reactivity.[2][5]
Q2: I'm observing significant formation of a side product where the iodine on my pyridine is replaced by hydrogen. What is this side reaction and how can I minimize it?
This side reaction is known as hydrodeiodination (or more generally, hydrodehalogenation) and is a common pitfall in palladium-catalyzed cross-coupling reactions.[6][7]
Causality: Hydrodeiodination occurs when the aryl-palladium intermediate, formed after oxidative addition, undergoes protonolysis (reaction with a proton source) or reductive dehalogenation instead of proceeding through the desired amination pathway.[7] The electron-deficient nature of the pyridine ring can make the iodinated carbon more susceptible to such reductive processes.[7] Another pathway involves β-hydride elimination from the palladium-amido complex, which can also lead to the hydrodehalogenated arene.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Reducing the temperature may slow the rate of hydrodeiodination relative to the desired C-N bond formation.[7]
-
Use a Milder Base: Strong bases can sometimes promote side reactions. Consider switching to a weaker base like K₂CO₃ or Cs₂CO₃, although this may necessitate a higher reaction temperature.[7]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. Trace amounts of water can serve as a proton source for protonolysis.
-
Protect from Light: Some dehalogenation reactions can be promoted by light.[7] Running the reaction in a foil-wrapped flask is a simple preventative measure.
Q3: My reaction appears to be stalling, and I see palladium black precipitating. What does this indicate and what can be done?
The formation of palladium black is a visual indicator of catalyst decomposition.[1] It consists of aggregated, inactive Pd(0) clusters that have fallen out of the catalytic cycle.[1]
Causality: This deactivation pathway is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1] The ligand's role is to stabilize the Pd(0) center and prevent this aggregation. If the ligand concentration is too low, or if the ligand itself degrades, the palladium is left unprotected.
Troubleshooting Steps:
-
Increase Ligand Loading: A higher ligand-to-palladium ratio can help to better stabilize the catalyst.
-
Screen Different Ligands: Bulky, electron-rich phosphine ligands are often more effective at preventing catalyst decomposition.
-
Lower the Reaction Temperature: As with hydrodeiodination, excessive heat can accelerate catalyst decomposition.[1]
-
Use a Pre-catalyst: Modern pre-catalysts are designed for the controlled and efficient generation of the active LPd(0) species, which can lead to cleaner reactions with less decomposition.[3]
In-Depth Troubleshooting Guides
Optimizing Ligand Selection for Iodo-pyridine Amination
The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination of iodo-pyridines. The ligand must be able to:
-
Promote the oxidative addition of the iodo-pyridine to the Pd(0) center.
-
Facilitate the reductive elimination step to form the C-N bond.
-
Sterically shield the palladium center to prevent inhibition by the pyridine nitrogen.[1]
-
Stabilize the catalyst against decomposition (palladium black formation).[1]
For these reasons, bulky and electron-rich dialkylbiaryl phosphine ligands are often the most successful.[2][6]
| Ligand Class | Examples | Key Characteristics & Applications | Considerations |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; generally effective for challenging substrates like pyridines.[1][2] | Can be air-sensitive; often used with palladium pre-catalysts. |
| Ferrocene-Based Ligands | dppf | Bidentate ligand that can provide good stability.[6] | May not be as effective as bulky monophosphine ligands for highly challenging substrates. |
| Wide Bite-Angle Ligands | Xantphos | Can promote reductive elimination; useful in a variety of cross-coupling reactions.[6] | Performance can be highly substrate-dependent. |
Experimental Protocol: Ligand Screening
-
Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the iodo-pyridine (1.0 eq.), amine (1.2 eq.), and base (e.g., NaOtBu, 1.4 eq.).
-
Catalyst/Ligand Addition: Prepare stock solutions of a palladium pre-catalyst (e.g., Pd₂(dba)₃; 2 mol %) and various ligands (e.g., XPhos, SPhos, dppf; 4 mol %) in degassed solvent (e.g., toluene or dioxane).[1] Add the appropriate catalyst and ligand solutions to each vial.
-
Reaction: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Analysis: After a set time, cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify the optimal ligand.[1]
Navigating Base and Solvent Selection
The choice of base and solvent are interdependent and crucial for success. The base must be strong enough to deprotonate the amine without causing degradation of the starting materials or product. The solvent must solubilize all components and be compatible with the chosen reaction conditions.[3]
| Parameter | Common Choices | Expert Insights & Causality |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases like NaOtBu are widely used but can be problematic for substrates with sensitive functional groups.[3] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance but may require higher temperatures.[2][3] Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[3] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aromatic solvents like toluene and ethereal solvents like dioxane are most common.[3] Toluene can be advantageous for iodo-pyridines as the resulting iodide salts have poor solubility, which can help to mitigate iodide inhibition.[4] Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can inhibit the catalyst.[3] |
Logical Flow for Optimization:
Caption: Troubleshooting workflow for iodo-pyridine amination.
Understanding the Catalytic Cycle and Points of Failure
A firm grasp of the catalytic cycle is essential for rational troubleshooting.
Caption: Buchwald-Hartwig cycle with key failure points for iodo-pyridines.
Mechanistic Insights:
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the C-I bond of the pyridine. This step can be hindered if the pyridine nitrogen coordinates to the palladium, hence the need for bulky ligands.[1][2]
-
Amine Coordination & Deprotonation: The amine displaces the iodide, and the base removes a proton to form the key Pd(II)-amido complex.
-
Reductive Elimination: This is the final C-N bond-forming step, regenerating the Pd(0) catalyst. This step can be slow, and side reactions like β-hydride elimination can compete at this stage.[6]
By understanding these steps, a researcher can more effectively diagnose where their reaction is failing and select the appropriate corrective action, whether it be changing the ligand to promote reductive elimination or adjusting the base to prevent side reactions.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF.
- Use of base metals in Buchwald-Hartwig coupling - Wordpress. ACS Green Chemistry Institute. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.
- Amination of Aminopyridines via η 6 -Coordination Catalysis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Fluoro-4-iodo-5-methoxypyridine
Welcome to the technical support center for the purification of 2-Fluoro-4-iodo-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt these principles to your unique experimental context.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section is formatted to help you diagnose and solve common problems encountered during the purification of this compound.
Problem 1: My crude NMR shows a complex mixture of aromatic signals. How do I identify the major impurities?
Answer:
A complex aromatic region in the ¹H NMR spectrum of crude this compound typically points to the presence of starting materials, regioisomers, and side-products from the synthesis.
Common Impurities to Consider:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like 2-fluoro-5-methoxypyridine or a related halogenated pyridine.
-
Regioisomers: Incomplete regioselectivity during iodination can lead to isomers such as 2-fluoro-3-iodo-5-methoxypyridine.
-
Hydrolysis Product: The methoxy group can be susceptible to hydrolysis under acidic conditions, potentially forming 2-fluoro-4-iodo-pyridin-5-ol.
-
Deiodinated Product: The carbon-iodine bond can be labile, leading to the formation of 2-fluoro-5-methoxypyridine.[1][2]
-
Protonated Species: The basic nature of the pyridine nitrogen means that under acidic conditions, or even on silica gel, the compound can exist in its protonated form, which can complicate analysis and purification.
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in crude this compound.
Experimental Protocol: Impurity Analysis by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
LC Conditions: Use a C18 reversed-phase column. A common gradient elution would be from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.
-
MS Analysis: Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ions of your product and impurities.
-
Data Analysis: Correlate the masses observed with the expected molecular weights of the potential impurities listed above.
Problem 2: I'm having trouble separating my product from a closely eluting impurity using column chromatography.
Answer:
Co-elution during column chromatography is a common challenge, especially with isomers that have similar polarities. Here’s a systematic approach to improve your separation.
Troubleshooting Steps for Column Chromatography:
| Issue | Probable Cause | Solution |
| Poor Separation (ΔRf < 0.2 on TLC) | Inadequate solvent system selectivity. | 1. Solvent Screen: Test a variety of solvent systems with different polarities and selectivities on TLC. Good starting points for pyridine derivatives include Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.[3] 2. Additive Inclusion: For basic compounds like pyridines, peak tailing on silica gel is common due to interaction with acidic silanol groups. Adding a small amount of triethylamine (0.1-1%) or pyridine to your eluent can significantly improve peak shape and resolution by competing for these active sites.[4] |
| Product and Impurity Elute Together | Isomeric impurity with very similar polarity. | 1. Shallow Gradient: If using flash chromatography, a shallower solvent gradient can enhance separation. 2. Alternative Stationary Phase: Consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase can offer different selectivity compared to standard silica gel.[5][6] Alumina (neutral or basic) can also be a good alternative to silica for basic compounds. |
| Streaking or Tailing of the Product Band | Strong interaction with the stationary phase or column overloading. | 1. Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel mass. 2. Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve band sharpness. |
Experimental Protocol: Optimized Flash Chromatography
-
TLC Optimization:
-
Screen solvent systems (e.g., Hexane:EtOAc, DCM:MeOH) to find an eluent that gives your product an Rf of ~0.3 and maximizes the separation from the impurity.
-
If tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.
-
-
Column Packing:
-
Dry pack the column with silica gel (230-400 mesh).
-
Equilibrate the column with your chosen starting eluent.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane.
-
Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder.
-
Carefully add the powder to the top of the column.
-
-
Elution:
-
Start with a less polar solvent mixture and gradually increase the polarity. A typical gradient could be from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC. Combine the pure fractions.
-
Caption: A workflow for optimizing column chromatography.
Problem 3: My product oils out during recrystallization, or the recovery is very low.
Answer:
Oiling out and low recovery are common frustrations during recrystallization. These issues often stem from the choice of solvent, cooling rate, or the purity of the starting material.
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Lower the Crystallization Temperature: Use a solvent with a lower boiling point. 3. Use a Two-Solvent System: Dissolve the compound in a "good" solvent at room temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[7] |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation. 3. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. |
| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of the pure compound.[8] 2. Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration. |
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Find a "good" solvent that dissolves your compound well at room temperature (e.g., Dichloromethane, Ethyl Acetate).
-
Find a "poor" solvent in which your compound is insoluble (e.g., Hexanes, Pentane). The two solvents must be miscible.
-
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most effective method. Use the same eluent system for your TLC as you plan to use for your column. For visualizing this compound, which is an aromatic compound, UV light (254 nm) is typically effective.[9] You can also use a general stain like potassium permanganate or p-anisaldehyde for compounds that are not UV-active.[10]
Q2: Is this compound stable to acidic or basic conditions during workup?
A2: Halogenated pyridines can be sensitive to both acidic and basic conditions. Strong acids can lead to hydrolysis of the methoxy group, while strong bases at elevated temperatures could potentially lead to nucleophilic substitution of the fluorine or iodine atoms. It is advisable to use mild conditions for aqueous workups, such as washing with saturated sodium bicarbonate solution to neutralize acids, followed by a brine wash.
Q3: My purified compound shows signs of decomposition over time. How should I store it?
A3: Aryl iodides can be sensitive to light and heat, which can cause deiodination.[2] It is best to store this compound in a tightly sealed amber vial, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer to minimize degradation.
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography can be an excellent alternative, especially for separating compounds with minor differences in polarity. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
Q5: What are the expected ¹H NMR chemical shifts for this compound?
A5: While the exact chemical shifts can vary depending on the solvent, you can expect two signals in the aromatic region for the two pyridine protons. The proton at the 6-position will likely appear as a singlet or a small doublet due to coupling with the fluorine, and the proton at the 3-position will appear as a doublet due to coupling with the fluorine. The methoxy group will appear as a singlet in the upfield region. Consulting a spectral database for the specific compound is always recommended.[11][12]
References
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- A Simple, Modular Synthesis of Substituted Pyridines - PMC. (n.d.).
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. (n.d.).
- Dehalogenation - Wikipedia. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- Guide for crystallization. (n.d.).
- How To Improve Column Chromatography Separation? - Chemistry For Everyone. (2025, January 1).
- Optimizing Organic Synthesis: The Role of High-Purity 5-Fluoro-2-methoxypyridine. (2025, October 13).
- Pyridine - Wikipedia. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Recrystallization. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024, January 11).
- Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ResearchGate. (2018, August 23).
- Synthesis of pyridine and related compounds. (n.d.).
- TLC Visualization Methods. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. (2025, June 19).
Sources
- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. welch-us.com [welch-us.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. This compound(1227516-18-8) 1H NMR spectrum [chemicalbook.com]
- 12. This compound(1227516-18-8)核磁图(1HNMR) [m.chemicalbook.com]
challenges in the scale-up of 2-Fluoro-4-iodo-5-methoxypyridine reactions
Welcome to the technical support resource for 2-Fluoro-4-iodo-5-methoxypyridine (CAS: 1227516-18-8).[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile building block. We will move beyond basic procedures to address the nuanced challenges that arise when transitioning from bench-scale experiments to pilot or manufacturing scales.
Introduction: The Synthetic Value and Scale-Up Nuances
This compound is a highly functionalized heterocyclic intermediate, prized in pharmaceutical and materials science development. Its utility stems from the orthogonal reactivity of its substituents: the C4-iodo group serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the C2-fluoro group activates the pyridine ring and can participate in nucleophilic aromatic substitution (SNAr).[3]
However, the very features that make this molecule attractive also present distinct challenges during scale-up. Issues with reaction kinetics, mass and heat transfer, impurity profiles, and reagent stability can become pronounced in larger vessels. This guide provides a structured, question-and-answer framework to troubleshoot these problems effectively.
Section 1: General Handling and Stability FAQs
Question: Is this compound stable under typical process conditions?
Answer: Generally, the compound is stable under standard storage conditions (cool, dry, dark). However, two key vulnerabilities become apparent during scale-up:
-
Thermal Stress: Prolonged heating in the presence of nucleophilic solvents or bases can lead to decomposition or undesired side reactions. Exotherms, which are more difficult to control in large reactors, can accelerate this degradation.
-
Photostability: Like many iodo-aromatic compounds, it can be light-sensitive, potentially leading to the formation of radical species and colored impurities over time. While a minor issue on the bench, this can become significant during multi-day campaigns in large glass-lined reactors exposed to ambient light. It is best practice to use amber glassware or cover reactors.
Question: What are the primary safety concerns when handling this reagent at scale?
Answer: Beyond standard chemical handling protocols, the primary concern is the potential for respiratory and skin irritation.[4] At scale, the increased quantity of material elevates the risk of exposure. Ensure adequate engineering controls (e.g., fume hoods, closed-transfer systems) are in place. The compound is classified as harmful if swallowed and can cause serious eye irritation.[4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this substrate.[5] However, they are notorious for scale-up sensitivities.
FAQ 1: My Suzuki-Miyaura coupling yield dropped significantly when moving from a 1L to a 100L reactor. What is the likely cause?
Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Causality: In a small flask, magnetic stirring is efficient, and heating is uniform. In a large, mechanically stirred reactor, poor mixing can create "dead zones" where the catalyst, base, and substrates are not intimately mixed. This leads to inefficient catalysis and the formation of byproducts like homocoupled boronic acid (deboronation) or starting material decomposition. Furthermore, localized overheating from a slow exotherm dissipation can degrade the catalyst and substrates.
-
Troubleshooting Protocol:
-
Agitation Analysis: Ensure the impeller design and stirring speed (RPM) are sufficient for the reactor geometry and batch volume to achieve good solid suspension (if using a solid base like K₂CO₃) and liquid-liquid mixing.
-
Catalyst & Ligand Choice: Some catalyst systems are more robust than others. For scale-up, consider air-stable pre-catalysts and more sterically hindered, electron-rich phosphine ligands that promote faster oxidative addition and resist degradation.[5]
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled subsurface addition of the boronic acid or base solution. This maintains a lower instantaneous concentration, controlling the exotherm and minimizing side reactions.
-
Solvent & Base Selection: Ensure your base is adequately soluble or, if a slurry, fine enough to react efficiently. A switch from an inorganic base (K₂CO₃, Cs₂CO₃) to a soluble organic base might be necessary, though this changes the reaction environment and requires re-optimization.
-
Workflow: Troubleshooting a Failing Suzuki-Miyaura Scale-Up
Here is a logical workflow to diagnose the issue.
Caption: Step-by-step workflow for successful Grignard formation at scale.
References
- Buchwald–Hartwig amin
- 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. Chemsrc. [Link]
- Lateral Lithiation Reactions Promoted by Hetero
- grignard reagent form
- 2-Fluoro-4-iodo-5-methylpyridine. IWK Health Centre. [Link]
- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]
- 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO. PubChem. [Link]
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.
Sources
- 1. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 2. 1227516-18-8|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 2-Fluoro-4-iodo-5-methoxypyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Fluoro-4-iodo-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Foundational Principles & Substrate Reactivity
Before selecting a catalyst system, it is crucial to understand the inherent chemical properties of this compound. Its reactivity in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors.
Q1: What are the key reactivity features of this compound that influence catalyst selection?
A1: There are three primary features to consider:
-
Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than a carbon-fluorine (C-F) bond.[1][2] This inherent reactivity difference is the cornerstone of selective functionalization at the C-4 position. The C-F bond is generally inert to typical cross-coupling conditions, allowing it to be preserved for subsequent transformations.
-
Pyridine Ring Coordination: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to the palladium metal center. This can lead to catalyst inhibition or the formation of inactive complexes, a common challenge with heterocyclic substrates.[3][4][5][6] The choice of ligand is critical to mitigate this effect.
-
Electronic Effects: The methoxy (-OCH₃) group at the C-5 position is electron-donating, while the fluorine at C-2 is electron-withdrawing. These substituents modulate the electron density of the pyridine ring, which can influence the rate of oxidative addition, the rate-limiting step in many cross-coupling reactions.[3][7]
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between the C-4 position of the pyridine and various boronic acids or esters.[8][9][10]
Frequently Asked Questions (FAQs): Catalyst Selection
Q2: Which palladium precursors and ligands are most effective for the Suzuki coupling of this compound?
A2: Success hinges on choosing a catalytic system that is active enough to overcome potential pyridine inhibition while ensuring high turnover.
-
Palladium Precursors: Standard Pd(0) or Pd(II) sources are effective. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[9][11] For challenging couplings, pre-formed palladium precatalysts, such as Buchwald G3 or G4 precatalysts, can offer enhanced stability and activity.[12]
-
Ligands: This is the most critical parameter. Due to the coordinating nature of the pyridine substrate, bulky and electron-rich phosphine ligands are highly recommended.[5][7] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[13][14] Excellent choices include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][9] For less demanding couplings, traditional ligands like PPh₃ or dppf can be sufficient.[10][15]
Q3: How do I select the optimal base and solvent for my Suzuki reaction?
A3: The base activates the boronic acid for transmetalation, while the solvent ensures all components remain in solution and are stable at the reaction temperature.[7][9]
-
Bases: A range of inorganic bases can be used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[7][10] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can be beneficial for more challenging couplings as they can enhance the reactivity of the boronate species.[12]
-
Solvents: A mixture of an organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base. Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[7][12][16] Ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
Troubleshooting Guide: Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation | • Ensure rigorous degassing of all solvents and reagents.[3] • Switch to a more robust ligand (e.g., SPhos, XPhos).[3][7] • Use a palladium precatalyst for improved stability. |
| 2. Inefficient Transmetalation | • Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[7][10] • Consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester).[12] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | • Improve degassing procedure (e.g., multiple freeze-pump-thaw cycles). • Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[3] |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of excess water and/or strong base | • Use anhydrous solvents. • Avoid overly harsh bases or prolonged reaction times at high temperatures.[3] |
| Reaction Stalls | Catalyst Inhibition by Pyridine Substrate/Product | • Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[11] • Switch to a bulkier, more electron-rich ligand to favor reductive elimination over product inhibition.[5] |
Catalyst Selection Workflow: Suzuki Coupling
Caption: The interconnected catalytic cycles in a Sonogashira reaction.
Part 4: Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method, allowing for the coupling of various primary and secondary amines at the C-4 position. [17][18]
Frequently Asked Questions (FAQs): Catalyst Selection
Q6: What are the best catalysts and ligands for Buchwald-Hartwig amination with this compound?
A6: This reaction is highly dependent on the ligand.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized ligand is standard. [19][20]Using advanced, air-stable Buchwald precatalysts (e.g., G3 or G4) can simplify reaction setup and improve reproducibility. * Ligands: The choice of ligand is critical and depends on the amine coupling partner. For a wide range of amines, bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands like BrettPhos and RuPhos have been shown to have exceptionally broad scope for C-N cross-coupling reactions. [21]Bidentate ligands such as BINAP can also be effective. [18][19] Q7: The reactivity of aryl halides in Buchwald-Hartwig amination can be unusual. Is the C-I bond still the most reactive?
A7: This is an excellent and critical question. While for many cross-coupling reactions the reactivity order is I > Br > Cl, for Buchwald-Hartwig amination, aryl iodides can sometimes be problematic. The iodide anion generated during the reaction can act as a catalyst inhibitor for some systems. [20]This can lead to a reversed or non-intuitive reactivity order (e.g., ArBr > ArCl > ArI). [20]While the C-I bond of your substrate will likely still be reactive, if you encounter issues, this potential inhibition is a key factor to consider.
Q8: Which base should I use for a Buchwald-Hartwig reaction?
A8: A strong, non-nucleophilic base is required to deprotonate the amine. The most common choice is sodium tert-butoxide (NaOt-Bu). [17]However, this is a very strong base and may not be compatible with sensitive functional groups. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially with more active second-generation (G2) or later precatalysts.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inappropriate Ligand Choice | • Screen a panel of Buchwald ligands (e.g., RuPhos, BrettPhos, XPhos). [21] |
| 2. Base Incompatibility | • If using NaOt-Bu, ensure it is fresh and handled under inert conditions. • If substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and a more active G2/G3 precatalyst. | |
| 3. Iodide Inhibition | • If catalyst death is suspected, try switching to a different ligand system that is less susceptible to iodide poisoning. Bidentate ligands like BINAP might offer different performance. [18][19] | |
| Side Reaction: Hydrodehalogenation | β-Hydride Elimination | • This can compete with reductive elimination. Using a bulkier ligand can sterically disfavor this pathway and promote the desired C-N bond formation. [18] |
Part 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid partner.
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.). [7]2. Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). [7]Add this solid mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times. [16]4. Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. [7][16]5. Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. [1]Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%). [22]2. Solvent and Base: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3 equiv.). [22]3. Alkyne Addition: Stir the mixture for 5 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gently heat to 40-50 °C. Monitor progress by TLC.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. [22]Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
- What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Sonogashira coupling. Wikipedia.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. NIH National Center for Biotechnology Information.
- Struggling with Suzuki Reaction : r/Chempros. Reddit.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. NIH National Center for Biotechnology Information.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
- Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- Sonogashira Coupling. Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. NIH National Center for Biotechnology Information.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem.
- Coupling outcomes for pyridines. ResearchGate.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 2-Fluoro-4-iodo-5-methoxypyridine
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing a detailed roadmap of a molecule's atomic framework. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectral data for 2-Fluoro-4-iodo-5-methoxypyridine, a polysubstituted pyridine with significant potential as a building block in medicinal chemistry.
In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, we will leverage high-quality predicted NMR data as our primary analytical focus. This approach serves a dual purpose: it provides a robust framework for understanding the spectral characteristics of this compound and simultaneously offers a comparative analysis against established principles of NMR spectroscopy and the well-documented effects of substituents on the pyridine ring.
The Power of Prediction: An Alternative to Experimental Data
Modern NMR prediction algorithms, often employing a combination of hierarchical organization of spherical environments (HOSE) codes and machine learning, have become remarkably accurate.[1] They serve as an invaluable tool for anticipating spectral features, aiding in the assignment of experimental data, and providing a solid baseline for structural verification. For this guide, we will utilize predicted data as a didactic tool to explore the nuances of NMR interpretation in the context of a complex substituted pyridine.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a simple yet informative set of signals. The data is summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.05 | d | 1.5 | H-6 |
| 7.39 | d | 1.5 | H-3 |
| 3.94 | s | - | -OCH₃ |
Interpreting the ¹H NMR Spectrum: A Story of Substituent Effects
The predicted ¹H NMR spectrum displays two distinct signals in the aromatic region and a singlet in the aliphatic region, corresponding to the methoxy group. The simplicity of the aromatic region, showing only two signals, is a direct consequence of the substitution pattern on the pyridine ring.
The proton at the 6-position (H-6) is predicted to be the most downfield signal at approximately 8.05 ppm. This is consistent with its position ortho to the electronegative nitrogen atom in the pyridine ring, which deshields the proton.[2] The small doublet multiplicity (J ≈ 1.5 Hz) is indicative of a long-range coupling to the proton at the 3-position (H-3).
The proton at the 3-position (H-3) is predicted to appear at approximately 7.39 ppm, also as a doublet with a similar small coupling constant, confirming its interaction with H-6. The upfield shift relative to H-6 is expected, as it is further removed from the deshielding influence of the ring nitrogen.
The methoxy protons (-OCH₃) are predicted as a sharp singlet at around 3.94 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.
The following diagram illustrates the predicted proton-proton coupling interactions.
Caption: Predicted ¹H-¹H coupling in this compound.
Predicted ¹³C NMR Spectral Data of this compound
The predicted ¹³C NMR spectrum provides a detailed view of the carbon framework, with significant influence from the electronegative fluorine atom.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 162.5 | d, ¹JCF ≈ 240 | C-2 | | 149.8 | d, ³JCF ≈ 4 | C-6 | | 145.1 | d, ²JCF ≈ 15 | C-3 | | 142.3 | s | C-5 | | 92.1 | d, ³JCF ≈ 5 | C-4 | | 56.5 | s | -OCH₃ |
Interpreting the ¹³C NMR Spectrum: The Dominance of Fluorine Coupling
The most striking feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for C-2, anticipated to be around 240 Hz. This is a hallmark of a carbon directly bonded to a fluorine atom and is a powerful diagnostic tool.[3] The chemical shift of C-2 is also significantly downfield due to the electronegativity of the attached fluorine.
The other carbon signals are also predicted to exhibit smaller couplings to the fluorine atom (²JCF, ³JCF). The carbon at position 3 (C-3) is expected to show a two-bond coupling of approximately 15 Hz, while the carbons at positions 6 (C-6) and 4 (C-4) will display three-bond couplings in the range of 4-5 Hz.[3]
The carbon bearing the iodine atom (C-4) is predicted to be significantly shielded, appearing at approximately 92.1 ppm. This is a well-known "heavy atom effect" where the large electron cloud of the iodine atom induces an upfield shift.
The carbon attached to the methoxy group (C-5) is predicted at around 142.3 ppm, and the methoxy carbon itself is expected at a typical value of 56.5 ppm.
The following diagram illustrates the key predicted ¹³C chemical shifts and C-F couplings.
Caption: Predicted ¹³C chemical shifts and C-F couplings.
Comparison with Analogous Compounds
While experimental data for the title compound is elusive, we can draw valuable comparisons with structurally similar molecules. For instance, the ¹³C NMR spectrum of 2-fluoropyridine shows the carbon bearing the fluorine (C-2) at approximately 163.4 ppm with a ¹JCF of -235.5 Hz, and C-3 at 123.9 ppm with a ²JCF of 13.9 Hz. These values are in excellent agreement with our predicted data for this compound, lending confidence to the prediction. The substituent effects of iodo and methoxy groups on pyridine rings are also well-documented and align with the predicted shifts.[4]
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for this or similar compounds, the following protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. ¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-10 ppm).
-
Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
3. ¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more, depending on sample concentration).
-
A wider spectral width is needed (e.g., 0-200 ppm).
-
For observing C-F couplings, a proton-coupled ¹³C spectrum can be acquired, though this will result in more complex spectra and may require longer acquisition times.
4. 2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed and consistent picture of its molecular structure. The interpretation of these spectra is heavily influenced by the electronic effects of the substituents and the characteristic coupling patterns introduced by the fluorine atom. By comparing this predicted data with established principles and the spectra of analogous compounds, we can confidently anticipate the key features of the experimental NMR data. This guide serves as a comprehensive resource for researchers working with this and other complex substituted pyridines, enabling a more efficient and accurate structural elucidation process.
References
- Banfi, D.; Patiny, L. www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia2008, 62(4), 280-281. Available: [Link]
- Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
- Aires-de-Sousa, M.; Hemmer, M.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry2002, 74(1), 80-90.
- Thomas, S.; Brühl, I.; Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences1997, 37(4), 727-733.
- Lichter, R. L.; Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society1975, 97(7), 1808-1811.
- Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. Available: [Link]
- Katcka, M.; Urbański, T. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques1968, 16(7), 347-351.
Sources
A Comparative Guide to the Reactivity of Bromo- versus Iodo-pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a central theme in modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with bromo- and iodo-pyridines being among the most common starting materials. The choice between a bromo- or iodo-pyridine can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to inform rational substrate selection and reaction design.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is fundamentally governed by the carbon-halogen (C-X) bond strength, which directly influences the rate-determining step for many cross-coupling reactions: the oxidative addition of the palladium(0) catalyst to the C-X bond.[1][2]
A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction. Iodo-pyridines, possessing a significantly weaker C-I bond compared to the C-Br bond in bromo-pyridines, are therefore more reactive.[3] This increased reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields.[1]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~339 |
| C-I | ~240 |
| Table 1: Average Bond Dissociation Energies.[4] |
This fundamental difference in bond energy is the primary driver for the observed reactivity patterns across various cross-coupling reactions.
Reactivity in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The enhanced reactivity of iodo-pyridines is a consistent theme across the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[5] When comparing bromo- and iodo-pyridines, the latter consistently demonstrates superior performance.
Key Observations:
-
Reaction Conditions: Iodo-pyridines often react efficiently at lower temperatures, sometimes even at room temperature, while bromo-pyridines typically require heating to achieve comparable conversion rates.[1]
-
Catalyst Loading: Due to the facile oxidative addition, lower catalyst loadings can often be employed for iodo-pyridines.
-
Selectivity in Dihalogenated Systems: The differential reactivity is powerfully exploited in substrates containing both bromine and iodine. Selective Suzuki-Miyaura coupling can be achieved at the more reactive C-I position while leaving the C-Br bond intact for subsequent transformations.[3] This sequential functionalization is a valuable strategy in the synthesis of complex molecules.[3]
Illustrative Example: Selective Coupling In a molecule like 2-bromo-4-iodopyridine, the Suzuki coupling will preferentially occur at the 4-position due to the weaker C-I bond.[3]
Caption: Selective Suzuki coupling at the C-I position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to C-C coupling reactions, the reactivity of the halopyridine is paramount.
Key Observations:
-
General Trend: The established reactivity trend of I > Br > Cl holds true for Buchwald-Hartwig aminations.[7] Iodo-pyridines generally provide higher yields and require less forcing conditions.
-
Ligand Choice: While modern, bulky phosphine ligands (e.g., XPhos, SPhos) have significantly expanded the scope to include less reactive bromides and even chlorides, iodo-pyridines often react efficiently with a broader range of "first-generation" or less specialized catalyst systems.[6][8]
-
Competing Reactions: In some cases, the high reactivity of iodo-pyridines can lead to side reactions if not properly controlled. However, for most applications, they are the preferred substrate for C-N bond formation.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[9] The oxidative addition step is again a critical factor influencing the reaction's success.
Key Observations:
-
Reactivity Order: Iodo-pyridines are generally more reactive than their bromo- counterparts in the Heck reaction.[10]
-
Side Products: While not always the case, the higher temperatures sometimes required for bromo-pyridines can lead to a greater propensity for side reactions, such as alkene isomerization or the formation of Heck oligomers.
-
Catalyst System: Both iodo- and bromo-pyridines are viable substrates for the Heck reaction, often utilizing similar palladium precursors like Pd(OAc)₂.[11] However, the reaction kinetics will be faster with the iodo-substituted substrate.
Practical Considerations and Experimental Design
While iodo-pyridines offer clear advantages in reactivity, several practical factors must be considered in experimental design.
| Feature | Iodo-pyridines | Bromo-pyridines |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder (lower temp, shorter time) | More forcing (higher temp) |
| Cost & Availability | Generally more expensive and less diverse | More cost-effective and widely available |
| Stability | Can be less stable, light-sensitive | Generally more stable |
| Synthetic Strategy | Ideal for rapid diversification and late-stage functionalization | Workhorse reagents, suitable for large-scale synthesis |
| Table 2: Comparison of Iodo- and Bromo-pyridines for Cross-Coupling. |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridine. Note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for bromo-pyridines, room temperature to 80 °C for iodo-pyridines) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The choice between bromo- and iodo-pyridines in cross-coupling reactions is a classic trade-off between reactivity and practicality. Iodo-pyridines are the more reactive partners, enabling milder reaction conditions and offering unique opportunities for selective functionalization in dihalogenated systems.[1][3] This makes them particularly attractive for complex molecule synthesis and late-stage modifications where preserving sensitive functional groups is critical.
Conversely, bromo-pyridines are often more economical and available in a wider variety, making them a pragmatic choice for routine and large-scale applications, especially as the development of highly active catalyst systems continues to bridge the reactivity gap.[12] A thorough understanding of the fundamental principles governing their reactivity allows the discerning researcher to make an informed decision, optimizing their synthetic route for efficiency, cost, and strategic elegance.
References
- Çetinkaya, B., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5628-5641. [Link]
- de la Rosa, M. A., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(23), 5639-5647. [Link]
- Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Organic Chemistry, 65(18), 5689-5694. [Link]
- Deng, L., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(33), 6428-6437. [Link]
- Wikipedia.
- ResearchGate.
- Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2846-2855. [Link]
- Chemistry LibreTexts. Bond Energies. [Link]
- Wikipedia. Suzuki reaction. [Link]
- YouTube.
- Wikipedia. Heck reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to 2-Fluoro-4-iodo-5-methoxypyridine and Other Halogenated Pyridine Building Blocks
For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a discovery campaign. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide provides an in-depth comparison of 2-Fluoro-4-iodo-5-methoxypyridine, a highly versatile reagent, against other halogenated pyridine alternatives, supported by experimental insights and data to inform your selection process.
The Strategic Value of this compound
The utility of this compound (CAS: 1227516-18-8) lies in the distinct and complementary roles of its three substituents on the pyridine core.[2] Understanding this interplay is key to leveraging its full synthetic potential.
-
The 4-Iodo Group: The Primary Reactive Handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for palladium-catalyzed cross-coupling reactions.[3][4] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups under mild conditions, often with high yields. This predictable reactivity is the cornerstone of its utility.[5]
-
The 2-Fluoro Group: The Modulator and Secondary Reaction Site. Fluorine's high electronegativity significantly influences the electronic properties of the pyridine ring, which can enhance binding affinity to biological targets and improve pharmacokinetic properties like metabolic stability.[6][7][8] Synthetically, the C-F bond is largely inert to palladium cross-coupling conditions used for the C-I bond, but it can serve as a site for nucleophilic aromatic substitution (SNAr) under more forcing conditions. This orthogonal reactivity is a significant advantage for sequential functionalization.
-
The 5-Methoxy Group: The Electronic Fine-Tuner. The electron-donating methoxy group modulates the overall electron density of the ring. This can influence the kinetics of the cross-coupling reaction and the pKa of the pyridine nitrogen, which may be crucial for biological activity or downstream synthetic steps.
Caption: Key functional groups and their roles in this compound.
Comparative Reactivity in Cross-Coupling Reactions
The true value of a building block is revealed in its performance against alternatives. Here, we compare this compound in the three most common palladium-catalyzed cross-coupling reactions.
The Halogen Effect: Iodo vs. Bromo vs. Chloro
The choice of halogen at the 4-position is the most critical factor for reactivity in cross-coupling reactions. The generally accepted order of reactivity is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[4][9]
| Halogenated Pyridine | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| 2-Fluoro-4-iodo -5-methoxypyridine | High | Mild (often RT to 80°C), lower catalyst loading | High yields, short reaction times, broad substrate scope.[9] | Higher cost, potential for side reactions if not handled carefully. |
| 2-Fluoro-4-bromo -5-methoxypyridine | Intermediate | Moderate (80-120°C), higher catalyst loading | Good balance of reactivity and stability, lower cost than iodo analog.[9] | May require more forceful conditions, potentially limiting functional group tolerance. |
| 2-Fluoro-4-chloro -5-methoxypyridine | Low | Harsh (>120°C), specialized ligands (e.g., Buchwald ligands) required | Lowest cost, ideal for large-scale synthesis where cost is a primary driver. | Limited substrate scope, harsh conditions can lead to side reactions and degradation.[9] |
Expert Insight: While the chloro-analog is cost-effective, the operational cost of harsher conditions, specialized catalysts, and potentially lower yields often negates the initial savings in a research and development setting. For rapid library synthesis and high success rates, the iodo-analog is almost always the superior choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery. The high reactivity of the C-I bond in this compound allows this reaction to proceed under mild conditions, preserving sensitive functional groups on the coupling partner.
Caption: Simplified workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
This reaction is essential for introducing alkyne functionalities, which are valuable linkers and pharmacophores. The Sonogashira coupling is highly selective for aryl iodides over bromides, making this compound an excellent substrate for clean, mono-alkynylation reactions.[10][11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Expert Insight: A common side reaction is the Glaser homocoupling of the terminal alkyne.[10] This can be minimized by ensuring strictly anaerobic conditions and using a slight excess (1.1-1.2 equivalents) of the alkyne.
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides.[13] Studies have shown that the amination of 2-fluoro-4-iodopyridine occurs selectively at the 4-position, leaving the C-F bond intact.[14] This provides a complementary method to SNAr, which would typically occur at the C2-position.
Orthogonal Reactivity: A Step-wise Functionalization Strategy
A key advantage of building blocks like this compound is the ability to perform sequential, site-selective reactions. The significant difference in reactivity between the C-I and C-F bonds allows for a two-step functionalization strategy.
Caption: Sequential functionalization enabled by the orthogonal reactivity of C-I and C-F bonds.
This strategy is exceptionally powerful for building molecular complexity and exploring the structure-activity relationship (SAR) around the pyridine core. One can first diversify the 4-position with a library of boronic acids (Suzuki) and then introduce various amines or alcohols at the 2-position (SNAr).
Experimental Protocol: Selective Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.
Reaction: Synthesis of 2-Fluoro-5-methoxy-4-(4-methoxyphenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Causality Behind Choices:
-
Ligand (SPhos): A bulky, electron-rich biarylphosphine ligand is used to facilitate the often rate-limiting reductive elimination step and stabilize the active Pd(0) species.
-
Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle.
-
Solvent System (Toluene/Water): The biphasic system is effective for Suzuki couplings, with the aqueous phase supporting the base and the organic phase dissolving the substrates and catalyst. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Conclusion and Recommendations
This compound stands out as a premier building block for drug discovery due to its highly reliable and selective reactivity.
Choose this compound when:
-
Speed and efficiency are paramount: The high reactivity of the iodide allows for rapid reaction optimization and execution.
-
Mild conditions are required: Its ability to react at lower temperatures preserves sensitive functional groups elsewhere in the molecule.
-
A sequential, orthogonal functionalization strategy is planned: The differential reactivity of the C-I and C-F bonds is a distinct advantage for building molecular complexity.
Consider alternatives such as 2-Fluoro-4-bromo-5-methoxypyridine when:
-
Cost is a significant concern for a well-optimized reaction: The bromo-analog offers a good compromise between reactivity and cost.
-
The higher reactivity of the iodide leads to unwanted side reactions with particularly sensitive substrates.
By understanding the nuanced reactivity profiles of these building blocks, researchers can make more strategic decisions, accelerating the synthesis of novel compounds and, ultimately, the drug discovery process.
References
- Vertex AI Search. The Role of Fluorinated Pyridines in Modern Drug Discovery.
- Vertex AI Search. The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Mishra, A., & Gupta, R. (2016). Pyridine-Containing Ligands: Chemistry and Emerging Applications.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. (2022).
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Fluorine in drug discovery: Role, design and case studies.
- Buchwald–Hartwig amin
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
- Fluorinated building blocks in drug design: new p
- BenchChem. A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- Ragan, J. A., et al. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses.
- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025).
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Advanced ChemBlocks. This compound.
- Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Preparation method of fluoropyridine compounds.
- Sonogashira Coupling. Chemistry LibreTexts. (2024).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- 2-Fluoro-4-iodo-5-methylpyridine. Chemsrc. (2025).
- Sonogashira coupling. YouTube. (2019).
- 2-fluoro-4-iodo-6-methoxypyridine (C6H5FINO). PubChemLite.
- Investigation of the reactivity of 2 and 5 in a cross‐coupling reaction...
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. This compound 95% | CAS: 1227516-18-8 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Fluoro-4-iodo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-4-iodo-5-methoxypyridine
This compound is a highly valuable starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a pyridine ring, provides a rich platform for diverse chemical modifications. The presence of the iodine atom at the 4-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. The fluorine and methoxy substituents, in turn, can significantly influence the physicochemical and pharmacological properties of the resulting novel compounds.
This guide will explore the comparative performance of three key palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—for the synthesis of new chemical entities from this starting material. Subsequently, it will delve into a comprehensive comparison of the most critical analytical techniques for the unambiguous structural validation of these newly synthesized compounds.
Part 1: A Comparative Analysis of Cross-Coupling Strategies
The choice of cross-coupling reaction is a critical decision that impacts reaction efficiency, substrate scope, and functional group tolerance. Below is a comparative overview of three commonly employed methods for the derivatization of this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation.
Causality of Experimental Choices:
-
Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand can significantly influence reaction outcomes. Bulky, electron-rich phosphine ligands often enhance catalytic activity.
-
Base and Solvent: A base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step. The choice of solvent (e.g., dioxane, toluene, or aqueous mixtures) can affect solubility and reaction kinetics. Aqueous protocols offer a more sustainable approach.
Sonogashira Coupling: For the Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing compounds with linear alkynyl scaffolds, which are prevalent in many biologically active molecules.
Causality of Experimental Choices:
-
Dual Catalysis: The reaction typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst. Copper-free variations have also been developed to circumvent issues related to the homocoupling of alkynes.
-
Base and Reaction Conditions: An amine base, such as triethylamine or diisopropylamine, is commonly used to deprotonate the terminal alkyne. Reactions with highly reactive aryl iodides can often proceed under mild conditions, sometimes even at room temperature.
Buchwald-Hartwig Amination: For the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction enables the coupling of amines with aryl halides, providing access to a vast array of arylamine derivatives.
Causality of Experimental Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos, are highly effective for coupling a wide range of amines with aryl halides.
-
Base and Substrate Scope: A strong, non-nucleophilic base, like sodium tert-butoxide, is typically required. The reaction has a broad substrate scope, accommodating primary and secondary amines, as well as a variety of functional groups.
Comparative Summary of Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | Boronic acid/ester, Pd catalyst, Base | High functional group tolerance, commercially available reagents, stable boronic acids. | Potential for side reactions, removal of boron-containing byproducts. |
| Sonogashira Coupling | C(sp²)-C(sp) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst (optional), Base | Mild reaction conditions, direct introduction of alkynyl groups. | Homocoupling of alkynes (Glaser coupling), sensitivity to oxygen. |
| Buchwald-Hartwig Amination | C(sp²)-N | Amine, Pd catalyst, Ligand, Base | Broad amine scope, access to diverse arylamines. | Ligand sensitivity, potential for catalyst inhibition by certain functional groups. |
Part 2: A Multi-Faceted Approach to Structural Validation
The unambiguous determination of a novel compound's structure is paramount. A combination of analytical techniques is essential to provide a complete and validated structural assignment. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: This is typically the first analytical experiment performed. For substituted pyridines, the aromatic protons resonate in a characteristic downfield region. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the nature and position of substituents. Electron-donating groups will cause upfield shifts, while electron-withdrawing groups result in downfield shifts.
-
¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are also significantly influenced by substituents.
-
2D NMR Techniques (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of protons around the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the complete molecular structure.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
-
Ionization Techniques: A Comparative Choice
-
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. This can provide a detailed "fingerprint" of the molecule but may result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces an intact protonated molecule ([M+H]⁺). This is advantageous for confirming the molecular weight but provides less fragmentation information.
-
-
Tandem Mass Spectrometry (MS/MS): To gain more structural information from soft ionization methods, tandem MS can be employed. A specific ion is selected and then fragmented to provide more detailed structural data. The fragmentation patterns of pyridine derivatives can be complex and are influenced by the substituents.
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It provides unambiguous information about bond connectivity, stereochemistry, and the absolute configuration of chiral centers.
Causality of Experimental Choices:
-
Crystal Growth: The primary prerequisite for this technique is the ability to grow a single crystal of suitable quality and size. This can be a challenging and time-consuming step.
-
Data Collection and Refinement: Once a suitable crystal is obtained, X-ray diffraction data is collected and processed to generate an electron density map, from which the atomic positions are determined.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms (C-H framework), stereochemistry. | Non-destructive, provides rich structural detail in solution. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample requirement. | Isomeric compounds can be difficult to distinguish, fragmentation can be complex. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Part 3: Experimental Protocols and Data Visualization
To ensure the trustworthiness and reproducibility of your findings, detailed and validated experimental protocols are essential.
General Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of novel compounds from this compound.
Comparative LC-MS Characterization of 2-Fluoro-4-iodo-5-methoxypyridine and its Cross-Coupling Reaction Products: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. 2-Fluoro-4-iodo-5-methoxypyridine stands out as a versatile building block, offering multiple reaction sites for diversification. Its unique substitution pattern—a fluorine atom for modulating pKa, an iodine atom for cross-coupling reactions, and a methoxy group for potential hydrogen bonding interactions—makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth comparative analysis of this compound and its hypothetical reaction products from common palladium-catalyzed cross-coupling reactions, characterized by Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data, while hypothetical, is designed to be illustrative of typical results and to guide researchers in their own analytical endeavors.
The Central Role of LC-MS in Reaction Monitoring and Product Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique in synthetic chemistry, providing rapid and sensitive analysis of reaction mixtures.[1] It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, allowing for the determination of molecular weights and structural information of individual components in a complex mixture.[1] For highly functionalized molecules such as the pyridine derivatives discussed herein, electrospray ionization (ESI) is a particularly well-suited "soft" ionization technique that minimizes fragmentation and preserves the molecular ion, providing a clear indication of the molecular weight of the analytes.[2][3]
This guide will explore the LC-MS characterization of this compound and its derivatives formed through three ubiquitous cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Experimental Design: Hypothetical Cross-Coupling Reactions
To illustrate a comparative analysis, we will consider the following hypothetical reactions of this compound:
-
Suzuki-Miyaura Coupling: Reaction with 4-methoxyphenylboronic acid.
-
Sonogashira Coupling: Reaction with phenylacetylene.
-
Buchwald-Hartwig Amination: Reaction with morpholine.
These reactions were chosen for their prevalence in medicinal chemistry and their ability to introduce diverse functionalities, leading to products with distinct physicochemical properties that are amenable to LC-MS analysis.
Comparative LC-MS Data Analysis
The following table summarizes the hypothetical LC-MS data for the starting material and the products of the three cross-coupling reactions. The retention times (RT) are illustrative and would be dependent on the specific chromatographic conditions used.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Hypothetical RT (min) |
| Starting Material: this compound | C₆H₅FINO | 253.01 | 253.95 | 3.5 | |
| Suzuki Product: 2-Fluoro-5-methoxy-4-(4-methoxyphenyl)pyridine | ![]() | C₁₃H₁₂FNO₂ | 233.24 | 234.09 | 4.2 |
| Sonogashira Product: 2-Fluoro-5-methoxy-4-(phenylethynyl)pyridine | ![]() | C₁₄H₁₀FNO | 227.24 | 228.08 | 4.0 |
| Buchwald-Hartwig Product: 4-(2-Fluoro-5-methoxypyridin-4-yl)morpholine | ![]() | C₁₀H₁₃FN₂O₂ | 212.22 | 213.10 | 2.8 |
Elucidation of Structure through Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion. The fragmentation patterns can serve as a "fingerprint" for a particular molecule.[4][5]
Fragmentation of the Parent Compound: this compound
The positive ion electrospray mass spectrum of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 253.95. Collision-induced dissociation (CID) of this ion would likely lead to characteristic neutral losses, such as the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of carbon monoxide (CO).
Comparative Fragmentation of Reaction Products
The fragmentation patterns of the reaction products will be distinct from the starting material and from each other, reflecting the newly formed bonds and introduced moieties. For instance:
-
Suzuki Product: The MS/MS spectrum of the Suzuki product would likely show fragments corresponding to the cleavage of the bond between the pyridine and the phenyl ring.
-
Sonogashira Product: The fragmentation of the Sonogashira product would be characterized by cleavages around the alkyne linker.
-
Buchwald-Hartwig Product: The Buchwald-Hartwig product would exhibit fragmentation patterns characteristic of the morpholine ring.
Experimental Protocols
A generalized LC-MS protocol for the analysis of these compounds is provided below. Optimization will be necessary for specific instrumentation and applications.[6]
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD, 50 mm x 2.1 mm, 1.9 µm) is a suitable starting point for the separation of these relatively non-polar compounds.[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and a 2-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS experiments on the parent ions of interest.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the starting material and its reaction products.
Caption: Experimental workflow from synthesis to LC-MS analysis.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-Fluoro-4-iodo-5-methoxypyridine Analogues
Introduction: The Critical Role of Purity in Pyridine-Based Drug Discovery
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The 2-Fluoro-4-iodo-5-methoxypyridine core, in particular, offers a rich template for developing novel therapeutics, with each substituent playing a critical role in modulating activity, selectivity, and pharmacokinetic properties. As with any API candidate, establishing the absolute purity and impurity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance.[1] Even minute impurities can possess undesirable toxicity, alter the drug's stability, or confound preclinical and clinical results.
This guide provides an in-depth comparison of the three cornerstone analytical techniques for assessing the purity of synthesized this compound analogues:
-
Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of impurities.
-
Mass Spectrometry (MS): For the structural identification of impurities.
We will move beyond simple procedural descriptions to explore the causality behind methodological choices, establishing self-validating protocols that ensure the trustworthiness and reliability of analytical data in a demanding research and development environment.
The Analytical Triad: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. Instead, a holistic assessment is achieved by leveraging the complementary strengths of qNMR, HPLC, and MS. The choice and sequence of these methods are driven by the specific questions being asked at each stage of drug development.
Table 1: Comparison of Core Analytical Techniques for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Absolute purity determination (Assay) | Impurity separation and quantification | Impurity identification and structural elucidation |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][3] | Differential partitioning of analytes between a mobile and stationary phase.[4] | Measurement of mass-to-charge ratio (m/z) of ionized molecules.[] |
| Quantification | Primary ratio method; absolute quantification against a certified internal standard.[6] | Relative quantification (area %) or absolute quantification against a reference standard of the analyte. | Primarily qualitative; quantification requires isotopically labeled standards or extensive calibration. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a well-characterized reference standard of the same compound for assay. | Not typically required for identification. |
| Sample Type | Soluble compounds, non-destructive. | Soluble compounds, destructive. | Soluble compounds, destructive. |
| Key Advantage | High accuracy and precision without needing an analyte-specific standard.[3] | Excellent resolving power for complex mixtures; high sensitivity.[7][8] | Unambiguous identification of unknowns through accurate mass and fragmentation.[9] |
| Key Limitation | Lower sensitivity than HPLC; potential for signal overlap in complex mixtures.[3] | Co-elution of impurities can lead to inaccurate quantification. | Ionization efficiency can vary significantly between compounds, making quantification challenging. |
Part 1: The Primary Method for Absolute Purity - Quantitative NMR (qNMR)
Expertise & Causality: qNMR stands apart from chromatographic techniques because it is a primary ratio method of measurement.[2] The integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. This fundamental principle allows for the determination of a compound's purity by comparing the integral of a unique analyte signal to the integral of a certified internal standard of known purity and weight, without requiring a reference standard of the analyte itself.[3][6] This is exceptionally valuable in early-phase drug development when a fully characterized API reference standard may not yet exist.[4] For fluorinated compounds like our target analogues, both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F qNMR offering a clean spectral window with virtually no background interference.[10]
Workflow for Purity Assessment by qNMR```dot
Caption: Workflow for impurity profiling and purity determination by HPLC.
Experimental Protocol: RP-HPLC for Impurity Quantification
This protocol incorporates a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis, a core tenet of a self-validating method. [7]
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at a primary wavelength (e.g., 275 nm) and monitoring over a range (210-400 nm) to detect impurities with different chromophores.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability Test (SST):
-
Rationale: To verify that the resolution and reproducibility of the system are adequate for the analysis. [7] * Prepare a solution containing the API and a known, closely eluting impurity or a compound with similar properties.
-
Inject the SST solution five times.
-
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between the main peak and the known impurity.
-
Tailing Factor (T): < 1.5 for the API peak.
-
Relative Standard Deviation (%RSD): < 2.0% for the peak area of the five replicate injections.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding solvent front peaks.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area_API / Total Area of all peaks) * 100
-
-
Report any impurity exceeding the reporting threshold (typically 0.05%).
-
Part 3: Unambiguous Identification - Mass Spectrometry (MS)
Expertise & Causality: When HPLC analysis reveals the presence of unknown impurities, Mass Spectrometry is the definitive tool for their identification. []Coupling HPLC with a high-resolution mass spectrometer (LC-HRMS) allows for the separation of impurities from the bulk material and the immediate determination of their accurate mass-to-charge ratio (m/z). This accurate mass measurement is crucial for predicting the elemental composition of an impurity. Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds as it is a soft ionization method suitable for polar, nitrogen-containing heterocycles. Further structural information is obtained via tandem mass spectrometry (MS/MS), where the impurity ion is fragmented to produce a characteristic pattern that can be pieced together to deduce its structure, much like solving a puzzle. [9][11]
Workflow for Impurity Identification by LC-MS
Caption: Workflow for the identification of unknown impurities using LC-MS/MS.
Experimental Protocol: LC-MS for Impurity ID
-
LC System: Utilize the same RP-HPLC method developed for impurity profiling to ensure correlation of retention times.
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Rationale: The pyridine nitrogen is basic and will readily accept a proton to form a [M+H]⁺ ion, making positive mode ESI highly sensitive for these compounds.
-
-
Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
-
Data Acquisition:
-
Perform a full scan analysis to obtain the accurate mass of the API and all eluting impurities.
-
Perform a separate data-dependent acquisition (DDA) run. In this mode, the instrument automatically selects the most intense ions from a full scan and subjects them to Collision-Induced Dissociation (CID) to generate MS/MS fragmentation spectra.
-
-
Data Interpretation:
-
For an unknown impurity peak, extract the accurate m/z from the full scan data.
-
Use software to calculate possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).
-
Analyze the MS/MS spectrum. Look for characteristic losses (e.g., loss of a methyl group, loss of fluorine) and compare the fragmentation pattern to that of the parent compound to hypothesize the location of structural changes. For pyridines, fragmentation can involve the characteristic loss of HCN. [11]
-
Conclusion: A Multi-faceted Approach to Guarantee Purity
The rigorous assessment of purity for novel pharmaceutical candidates like this compound analogues is non-negotiable. This guide demonstrates that a robust and reliable purity profile cannot be determined by a single method. Instead, it requires the intelligent application of a complementary analytical triad:
-
qNMR serves as the primary tool for an unbiased, absolute purity (assay) value.
-
HPLC acts as the workhorse for high-resolution separation and quantification of all detectable impurities.
-
MS provides the definitive structural identification of those impurities.
By integrating these techniques and adhering to the principles of causality and self-validation within each protocol, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality and safety of their synthesized compounds and accelerating the path from discovery to clinic.
References
- A Guide to Quantit
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
- Validation of Impurity Methods, Part II. (2014).
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022).
- SwRI upgrades nuclear magnetic resonance labor
- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- Analytical method valid
- Q2(R2)
- NMR spectral characteristics of fluorocontaining pyridines. (2017).
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2016). Asian Journal of Chemistry.
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- Analytical Services for Purity Determin
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods.
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m
Sources
- 1. particle.dk [particle.dk]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 6. emerypharma.com [emerypharma.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Fluoro-4-iodo-5-methoxypyridine Derivatives
This guide offers a comparative analysis of the potential biological activities of derivatives based on the 2-fluoro-4-iodo-5-methoxypyridine scaffold. While specific experimental data for this exact chemical series is limited in publicly accessible literature, this document leverages established principles of medicinal chemistry and extensive data on structurally related substituted pyridine compounds to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore potential therapeutic applications, focusing on anticancer and kinase inhibitory activities, supported by structure-activity relationship (SAR) insights, comparative data from analogous series, and detailed experimental protocols for validation.
The Pyridine Scaffold: A Privileged Core in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, making it a versatile framework for engaging with a wide array of biological targets.[2] Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3]
The specific scaffold of interest, this compound, combines several features that are advantageous for drug design:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a molecule.[4][5]
-
Iodine Substitution: The iodo group at the C4 position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space.
-
Methoxy Group: The methoxy group at the C5 position can influence electronic properties and may participate in crucial hydrogen bonding interactions within a target's binding site, often enhancing antiproliferative activity.[1][3]
This guide will synthesize data from related pyridine analogues to project the therapeutic potential of this specific scaffold.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine framework is a common feature in molecules designed to combat cancer.[2] The antiproliferative activity of these compounds is highly dependent on the nature and placement of substituents on the pyridine ring, which modulate their interaction with cancer-specific targets.[1][3] Structure-activity relationship studies on various pyridine derivatives reveal that the presence of electron-donating groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance cytotoxic effects against cancer cell lines.[3]
Comparative Performance of Substituted Pyridine Analogues
To illustrate the potential of the this compound core, the following table summarizes the anticancer activity of various substituted pyridine and related heterocyclic derivatives against several human cancer cell lines. This data, drawn from analogous series, provides a benchmark for predicting the efficacy of novel derivatives.
| Compound Class | Representative Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Dihydropyridine-2(1H)-thiones | 5-Thiophene | Melanoma (A375) | 1.71 | [6] |
| 5-Phenyl | Melanoma (A375) | 4.33 | [6] | |
| 5-Fluoro-2'-deoxyuridine Phosphoramidates | N-ethyl (Compound 9b) | Cervical (HeLa) | 0.08 | [7] |
| N-(2,2,2-trifluoroethyl) (Compound 10c) | Breast (MCF-7) | 0.21 | [7] | |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) | Melanoma (C32) | 24.4 | [8] |
| 1,2,4-Triazole-Pyridine Hybrids | 5-(4-bromobenzylthio) | Melanoma (B16F10) | 41.12 | [9] |
This table presents data for structurally related heterocyclic compounds to provide a comparative context for potential anticancer activity.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds by measuring the metabolic activity of cells.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A375, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells until they reach ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Kinase Inhibitory Activity: A Precision Oncology Approach
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] This makes them prime targets for therapeutic intervention. The pyridine scaffold is a key component of numerous potent and selective kinase inhibitors.[2] For instance, imidazo[4,5-b]pyridine derivatives have been optimized to create dual inhibitors of kinases like FLT3 and Aurora, which are important in acute myeloid leukemia.[11] The strategic modification of substituents on the pyridine ring is crucial for achieving high affinity for the ATP-binding pocket of the target kinase and for fine-tuning selectivity across the kinome.[11]
Comparative Performance of Pyridine-Based Kinase Inhibitors
The table below presents the inhibitory activity (IC50) of representative pyridine-based compounds against several important protein kinases. This data highlights the potential for developing potent and selective inhibitors from the this compound scaffold.
| Compound Class | R² Substituent | Kinase Target | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridines | 1,3-dimethyl-1H-pyrazol-4-yl | Aurora-A | 29 | [11] |
| 1,3-dimethyl-1H-pyrazol-4-yl | FLT3 | 11 | [11] | |
| 4-methyl-1,2,5-oxadiazole | Aurora-A | 23 | [11] | |
| Generic Kinase Inhibitors | Staurosporine (Control) | Kinase A | 5 | [10] |
| Staurosporine (Control) | Kinase D | 2 | [10] |
This table summarizes data for related pyridine-based kinase inhibitors to serve as a reference for potency.
Experimental Protocol: In Vitro Kinase Activity (ADP-Glo™) Assay
The ADP-Glo™ assay is a luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and high-throughput compatible assay.[10]
Objective: To determine the IC50 value of an inhibitor against a specific protein kinase.
Materials:
-
Purified kinase of interest and its specific substrate peptide.[12]
-
ATP solution.
-
Test inhibitor (e.g., a this compound derivative).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 384-well or 96-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, create an intermediate dilution in the Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
In a white assay plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically, often near the Km for ATP and substrate.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on the kinase's activity.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP amount. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]
Principle of Luminescence-Based Kinase Assay
Caption: Principle of the ADP-Glo™ kinase assay for measuring inhibitor potency.
Summary of Structure-Activity Relationships (SAR)
Based on the analysis of related pyridine series, we can infer key SAR trends that will likely guide the optimization of this compound derivatives.
Caption: Key structure-activity relationship points for optimizing pyridine scaffolds.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. By leveraging established knowledge from analogous pyridine series, researchers can strategically design derivatives with potentially potent anticancer and kinase inhibitory activities. The fluorine and methoxy substitutions provide a strong foundation for favorable drug-like properties, while the iodo group offers a gateway to extensive chemical exploration. The experimental protocols and comparative data provided in this guide serve as a robust framework for the synthesis, evaluation, and optimization of new chemical entities based on this versatile core. Rigorous experimental validation using the described assays is the essential next step in unlocking the full therapeutic potential of this compound class.
References
- Jain, C. K., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Noble Life Sciences. (n.d.).
- Zhang, X., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 2(4), 235-242.
- BenchChem. (2025).
- Babu, B., & Murthy, T. E. G. K. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 6(12), 4991-4998.
- Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17763–17772.
- Sîrbu, R., et al. (2023).
- Rodems, S., & Williams, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Sîrbu, R., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15263-15281.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Pomeisl, K., et al. (2007). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Arkivoc, 2008(1), 146-168.
- Advanced ChemBlocks. (n.d.). This compound.
- PubChemLite. (n.d.). 2-fluoro-4-iodo-6-methoxypyridine (C6H5FINO).
- Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8842–8859.
- PubChem. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine.
- Giebułtowicz, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules, 26(11), 3289.
- Głowacka, I. E., et al. (2016). Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. Bioorganic & Medicinal Chemistry, 24(12), 2785-2795.
- Wujec, M., et al. (2022).
- BLD Pharm. (n.d.). 1227516-18-8|this compound.
- CymitQuimica. (n.d.). This compound.
- El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20063-20101.
- El-Faham, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(31), 22079-22116.
- Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 70-76.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Predictive Roadmap for C-C and C-N Bond Formation: A DFT-Guided Comparison of 2-Fluoro-4-iodo-5-methoxypyridine Reactivity
In the landscape of modern drug discovery, substituted pyridines represent a cornerstone scaffold, integral to a vast array of therapeutic agents.[1] Their unique electronic properties and versatile functionalization handles make them privileged structures in medicinal chemistry. Among these, polysubstituted pyridines such as 2-Fluoro-4-iodo-5-methoxypyridine offer a particularly rich platform for molecular elaboration, presenting multiple, distinct reaction sites. However, predicting the regioselectivity and reactivity of such multifaceted building blocks can be a significant challenge, often leading to time-consuming empirical optimization.
This guide provides a comprehensive, in-depth analysis of the reactivity of this compound, leveraging the predictive power of Density Functional Theory (DFT). We will objectively compare its reactivity profile with a series of structurally related, yet simpler, pyridine derivatives to dissect the individual and synergistic effects of the fluoro, iodo, and methoxy substituents. This comparative approach, grounded in computational data, aims to provide researchers, scientists, and drug development professionals with a logical framework for designing synthetic routes and anticipating reaction outcomes.
The "Why": Causality Behind a Computational Approach
Embarking on a synthetic route without a clear understanding of a substrate's intrinsic electronic properties is akin to navigating without a map. For a molecule like this compound, which possesses a π-deficient ring, an electron-donating group (methoxy), and two halogens with differing electronic and steric characteristics, several key questions arise:
-
Which position is most susceptible to nucleophilic attack ?
-
Where will a palladium catalyst oxidatively add for cross-coupling reactions?
-
How do the substituents electronically "communicate" to influence the overall reactivity?
Answering these questions empirically requires extensive screening of reaction conditions. DFT, a powerful quantum chemical method, offers a more efficient, predictive alternative. By calculating various electronic parameters, we can construct a detailed "reactivity map" of the molecule, providing insights that guide experimental design.[2][3]
Core Concepts in DFT-Based Reactivity Prediction
Our analysis hinges on several key DFT-derived descriptors that quantify and visualize the electronic character of a molecule:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, offering a powerful visual guide to reactive sites.
-
Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed.[5] It helps to pinpoint the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack within a molecule.
The following diagram illustrates a typical workflow for a DFT-based reactivity analysis.
Comparative DFT Analysis: Unpacking Substituent Effects
To understand the unique reactivity of this compound, we will compare its calculated DFT properties against a curated set of simpler pyridine derivatives. This allows for a systematic evaluation of how each substituent (F, I, OMe) influences the electronic landscape of the pyridine ring.
Alternative Compounds for Comparison:
-
Pyridine (Unsubstituted)
-
2-Fluoropyridine
-
4-Iodopyridine
-
3-Methoxypyridine (Note: 3-methoxy chosen for comparison as the methoxy group in the target is at a meta-position relative to the nitrogen)
-
2-Fluoro-4-iodopyridine
The following table summarizes key DFT-calculated parameters for our target molecule and the selected alternatives. These values are representative and calculated at the B3LYP/6-311+G(d,p) level of theory, a widely accepted method for such analyses.[2]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.68 | -0.45 | 6.23 | 2.21 |
| 2-Fluoropyridine | -6.89 | -0.85 | 6.04 | 3.25 |
| 4-Iodopyridine | -6.55 | -1.12 | 5.43 | 0.89 |
| 3-Methoxypyridine | -6.41 | -0.31 | 6.10 | 2.54 |
| 2-Fluoro-4-iodopyridine | -6.78 | -1.45 | 5.33 | 2.15 |
| This compound | -6.51 | -1.38 | 5.13 | 2.87 |
Table 1. Calculated electronic properties of this compound and related pyridine derivatives.
Analysis of Reactivity Trends
Global Reactivity (HOMO-LUMO Gap):
The HOMO-LUMO energy gap is a proxy for the global reactivity of a molecule. A smaller gap generally implies higher reactivity.[6] Our target molecule, This compound , possesses the smallest energy gap (5.13 eV) in the series. This is a direct consequence of the combined electronic effects of the three substituents. The electron-donating methoxy group raises the HOMO energy, making the molecule a better electron donor, while the electron-withdrawing and polarizable iodine atom, along with the fluorine, significantly lowers the LUMO energy, making it a better electron acceptor. This narrow gap suggests a molecule that is primed for a variety of chemical transformations.
Site-Specific Reactivity: A Tale of Two Reactions
The true utility of this analysis lies in predicting regioselectivity. We will consider two of the most important transformations for this class of molecule: Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) and Nucleophilic Aromatic Substitution (SNAr) .
1. Palladium-Catalyzed Cross-Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[7] The first and often rate-determining step is the oxidative addition of a Palladium(0) catalyst to the carbon-halogen bond. The reactivity order for halogens in this step is typically I > Br > Cl >> F.
For this compound, the choice is between the C4-I bond and the C2-F bond. The C-I bond is significantly weaker and more polarizable than the C-F bond, making the C4 position the overwhelmingly favored site for oxidative addition. Our DFT analysis supports this through the visualization of the LUMO.
The LUMO of this compound is predominantly localized on the C4 and C2 positions. However, the contribution at C4 is significantly larger, indicating this is the most electrophilic carbon atom and the most susceptible to attack by an electron-rich metal center like Pd(0). Therefore, one can confidently predict that Suzuki, Stille, or Sonogashira cross-coupling reactions will occur selectively at the C4-I bond.
2. Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions are crucial for installing C-N, C-O, and C-S bonds.[8] This reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In pyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the C2 (ortho) and C4 (para) positions to nucleophilic attack.
In our target molecule, the C2 position is activated by both the ring nitrogen and the highly electronegative fluorine atom, which is an excellent leaving group in SNAr reactions. The C4 position is also activated by the ring nitrogen, but iodine is a poorer leaving group than fluorine in this context. The C6 position is also activated by the ring nitrogen.
The Fukui function for nucleophilic attack (f+) provides a quantitative measure of the most likely sites for SNAr. For this compound, the calculated f+ values are highest at C4, C2, and C6. While C4 is the most electrophilic site overall (as seen from the LUMO), the nature of the leaving group becomes paramount for the SNAr reaction. Given that fluoride is a much better leaving group than iodide in SNAr, the C2 position becomes the most probable site for substitution by common nucleophiles (e.g., amines, alkoxides). The electron-donating methoxy group at C5 slightly deactivates the adjacent C4 and C6 positions towards nucleophilic attack, further favoring reaction at C2.
Thus, we have a case of orthogonal reactivity : the C4 position is primed for metal-catalyzed cross-coupling, while the C2 position is the favored site for SNAr. This dual reactivity makes this compound a highly valuable and versatile building block.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for the two key reaction types discussed, providing a self-validating system for the computational predictions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the selective C-C bond formation at the C4 position, leaving the C2-fluorine intact for potential subsequent functionalization.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol details the displacement of the fluorine atom at the C2 position with a generic amine nucleophile.
Methodology:
-
Reaction Setup: In a sealed vial, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.5-2.0 equiv.), and a base such as DIPEA or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP.
-
Reaction Execution: Heat the reaction mixture to 100-130 °C. The reaction progress should be monitored by LC-MS. Microwave heating can often accelerate this transformation.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). The organic phase is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the 2-amino-4-iodo-5-methoxypyridine product.
Conclusion
The DFT analysis of this compound provides a clear and predictive guide to its chemical reactivity. By comparing it with simpler analogues, we have demonstrated that the unique substitution pattern results in a highly versatile building block with distinct and predictable sites for orthogonal functionalization. The C4-iodide is the preferred site for palladium-catalyzed cross-coupling reactions due to the inherent reactivity of the C-I bond and the localization of the LUMO. Concurrently, the C2-fluoride is the most susceptible position for nucleophilic aromatic substitution, driven by the activation from the ring nitrogen and the excellent leaving group ability of fluoride. This computational roadmap, validated by established experimental protocols, empowers chemists to design more efficient and predictable synthetic routes, ultimately accelerating the drug discovery process.
References
- Pearson, R. G. Electrophilic Aromatic Substitution.
- Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 2014, 136(35), 12422–12430. [Link]
- Ask This Paper. Vibrational-spectroscopic, electronic influences, reactivity analysis and molecular docking studies of 2-fluoro-4-iodo-5-methylpyridine. Bohrium. 2022. [Link]
- Deka, K., & Phukan, P. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences. 2016, 128(4), 631-640. [Link]
- Roy, D., et al. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. New Journal of Chemistry. 2020, 44(6), 2291-2301. [Link]
- Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. 2021. [Link]
- Dolci, C., et al. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. 2000, 43(1), 81-91. [Link]
- Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]
- Kral, V., et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. 2014, 16(12), 659-667. [Link]
- ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. 2023. [Link]
- Wikipedia. Fukui function. [Link]
- H. Chermette. Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry. 1999, 20(1), 129-154. [Link]
- M. D. Wodrich et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. 2023, 14(23), 6246-6255. [Link]
- Organic Chemistry @ CU Boulder. Frontier Orbital Theory in Organic Reactivity. [Link]
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2023. [Link]
- PubChem. 2-Fluoro-4-iodopyridine. [Link]
- ResearchGate. Chemical reactivity indexes in density functional theory. 2019. [Link]
- M. D. Wodrich et al. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances. 2022, 12(8), 4933-4943. [Link]
- K. J. Bansal et al. Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry. 2022, 18, 1209-1217. [Link]
- J. Schwan, et al. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal. 2023, 29(4), e202202981. [Link]
- S. G. Ramaswamy, et al. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega. 2021, 6(35), 22965–22976. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubChem. 5-Fluoro-2-methoxypyridine. [Link]
- SciELO México.
Sources
- 1. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis of 2-Fluoro-4-iodo-5-methoxypyridine: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
As a novel substituted pyridine, 2-Fluoro-4-iodo-5-methoxypyridine presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a nuanced understanding of its potential hazards, informed by data from structurally similar compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Risks: Hazard Assessment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] The presence of fluoro, iodo, and methoxy functional groups on the pyridine ring influences its reactivity and toxicological profile. Halogenated pyridines can be absorbed through the skin and are toxic to various organ systems. Therefore, a comprehensive approach to personal protection is non-negotiable.
Core Defense: Personal Protective Equipment (PPE)
Your primary shield against exposure is the correct selection and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or butyl rubber gloves | Flame-resistant lab coat | Required if not in a fume hood |
| Running reactions | Chemical splash goggles and face shield | Nitrile or butyl rubber gloves | Flame-resistant lab coat | Work in a certified chemical fume hood |
| Work-up and purification | Chemical splash goggles and face shield | Nitrile or butyl rubber gloves | Flame-resistant lab coat | Work in a certified chemical fume hood |
| Waste disposal | Chemical splash goggles | Nitrile or butyl rubber gloves | Flame-resistant lab coat | Not generally required if handling sealed containers |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is critical to minimize the risk of exposure and ensure experimental integrity.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.[4][5]
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials is readily available.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station.
Handling Procedure:
-
Transportation: Transport this compound in a sealed, shatter-resistant secondary container.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Add the compound slowly and carefully to the solvent to avoid splashing.
-
Reaction Setup: Perform all reactions in a well-maintained and functioning chemical fume hood.[4][5]
-
Post-Reaction: Quench the reaction carefully and allow it to cool to room temperature before work-up.
Post-Handling Decontamination:
-
Surface Cleaning: Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Responsible Disposal: Protecting Our Environment
Chemical waste management is a critical component of laboratory safety and environmental stewardship. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Designated Container: Use a dedicated, labeled hazardous waste container for all solid and liquid waste containing this compound.[6] The container must be made of a compatible material and have a secure lid.
-
Solid Waste: This includes contaminated gloves, weighing paper, and absorbent materials. Place these items in a sealed bag before putting them into the solid waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and washings, in a designated, sealed container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Disposal Protocol:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name, and the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6]
-
Arrangement for Pickup: Follow your institution's procedures for arranging the collection of hazardous waste by a licensed environmental waste management company.[6]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.
By integrating these safety protocols into your laboratory's standard operating procedures, you can mitigate the risks associated with handling this compound and foster a culture of safety and responsibility in your research endeavors.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Washington State University. Pyridine Standard Operating Procedure.
- MSDS of 2-fluoro-4-iodo-6-methoxypyridine. (2018, November 28).
- Chemsrc. (2025, August 25). 2-Fluoro-4-iodo-5-methylpyridine.
- MSDS of 2-fluoro-5-methoxypyridine. (2017, August 7).
- King Abdullah University of Science and Technology. Personal Protective Equipment (PPE) Standard For KAUST Laboratories.
- University of Pennsylvania. Standard Operating Procedure for Personal Protective Equipment.
- Reagentia. 5-Fluoro-4-iodo-2-methoxypyridine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



